Rupatadine Fumarate
説明
Structure
3D Structure of Parent
特性
IUPAC Name |
(E)-but-2-enedioic acid;13-chloro-2-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3.C4H4O4/c1-18-13-19(16-28-15-18)17-30-11-8-20(9-12-30)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-29-26(21)25;5-3(6)1-2-4(7)8/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBLCDXVHQWMSU-WLHGVMLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182349-12-8 | |
| Record name | Rupatadine fumarate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182349-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rupatadine fumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182349128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-but-2-enedioic acid;8-chloro-11-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-5,6-dihydrobenzo[1,2]cyclohepta[2,4-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RUPATADINE FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ6OT32M93 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Rupatadine Fumarate in Mast Cell Stabilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rupatadine Fumarate is a second-generation, non-sedating antihistamine that exhibits a dual mechanism of action by antagonizing both histamine (B1213489) H1 receptors and platelet-activating factor (PAF) receptors. This dual activity makes it a potent agent in the management of allergic conditions. A significant aspect of its therapeutic efficacy stems from its ability to modulate mast cell activity. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its inhibitory effects on mast cells, focusing on the prevention of degranulation and the suppression of inflammatory mediator release. This document synthesizes quantitative data from various in vitro studies, details the experimental protocols used to elucidate these mechanisms, and presents visual diagrams of the involved signaling pathways and experimental workflows.
Introduction
Mast cells are pivotal effector cells in the pathophysiology of allergic and inflammatory diseases.[1] Upon activation by various stimuli, including allergens cross-linking IgE bound to the high-affinity IgE receptor (FcεRI), neuropeptides like Substance P, or cytokines such as Interleukin-1 (IL-1), mast cells undergo degranulation.[2] This process leads to the release of a plethora of pre-formed and newly synthesized inflammatory mediators, including histamine, proteases, cytokines (e.g., TNF-α, IL-6, IL-8), chemokines, and lipid mediators like leukotrienes and platelet-activating factor (PAF).[1] These mediators collectively contribute to the clinical manifestations of allergic reactions.
This compound has demonstrated significant efficacy in attenuating allergic responses, not only through competitive antagonism of histamine H1 and PAF receptors but also by directly inhibiting mast cell degranulation and the subsequent release of these potent inflammatory molecules.[3][4] This guide delves into the core mechanisms of Rupatadine's action on mast cells, providing a comprehensive resource for researchers and professionals in the field.
Dual Antagonistic Action of this compound
Rupatadine's primary mechanism of action involves the blockade of two key receptors implicated in the allergic cascade:
-
Histamine H1 Receptor Antagonism: Rupatadine is a potent and selective inverse agonist of the histamine H1 receptor. By binding to this receptor, it prevents histamine from eliciting its pro-inflammatory effects, such as increased vascular permeability, vasodilation, and sensory nerve stimulation, which are characteristic of the early phase of an allergic reaction.
-
Platelet-Activating Factor (PAF) Receptor Antagonism: In addition to its antihistaminic properties, Rupatadine is a potent antagonist of the PAF receptor. PAF is a powerful phospholipid mediator that plays a crucial role in amplifying the inflammatory response by inducing bronchoconstriction, increasing vascular permeability, and promoting the chemotaxis of inflammatory cells, including eosinophils and neutrophils. By blocking the PAF receptor on mast cells and other immune cells, Rupatadine mitigates these effects.
Inhibition of Mast Cell Degranulation and Mediator Release
Beyond receptor antagonism, Rupatadine directly impacts mast cell function by inhibiting their degranulation and the release of a broad spectrum of inflammatory mediators.
Inhibition of Histamine Release
Rupatadine has been shown to effectively inhibit histamine release from mast cells in response to various stimuli. This inhibition is a key component of its mast cell-stabilizing effect.
Inhibition of Cytokine and Chemokine Release
Rupatadine's inhibitory action extends to the suppression of the synthesis and release of several pro-inflammatory cytokines and chemokines from mast cells, including:
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Interleukin-6 (IL-6)
-
Interleukin-8 (IL-8)
-
Interleukin-10 (IL-10)
-
Interleukin-13 (IL-13)
-
Vascular Endothelial Growth Factor (VEGF)
By downregulating the release of these mediators, Rupatadine can modulate the late-phase allergic reaction and chronic allergic inflammation.
Quantitative Data on Rupatadine's Inhibitory Effects
The following tables summarize the quantitative data from various studies, illustrating the potent inhibitory effects of this compound on mast cell mediator release.
Table 1: IC50 Values for Rupatadine in Inhibiting Histamine and TNF-α Release
| Mediator | Mast Cell Type | Stimulus | IC50 (µM) | Reference |
| Histamine | Dispersed Canine Skin Mast Cells | A23187 | 0.7 ± 0.4 | |
| Histamine | Dispersed Canine Skin Mast Cells | Concanavalin A | 3.2 ± 0.7 | |
| Histamine | Dispersed Canine Skin Mast Cells | Anti-IgE | 1.5 ± 0.4 | |
| TNF-α | Human Mast Cell Line (HMC-1) | Not Specified | 2.0 ± 0.9 |
Table 2: Percentage Inhibition of Mediator Release by Rupatadine in Human Mast Cells
| Mediator | Mast Cell Type | Stimulus | Rupatadine Concentration (µM) | % Inhibition | Reference |
| IL-6 | Human Leukemic Mast Cells (HMC-1) | IL-1 | 50 | ~80% | |
| IL-8 | Human Mast Cell Line (LAD2) | Substance P | 50 | ~80% | |
| VEGF | Human Mast Cell Line (LAD2) | Substance P | 50 | ~73% | |
| Histamine | Human Mast Cell Line (LAD2) | Substance P | 50 | ~88% | |
| β-hexosaminidase | Human Mast Cell Line (LAD2) | PAF | 5 | ~40% | |
| β-hexosaminidase | Human Mast Cell Line (LAD2) | PAF | 10 | ~53% | |
| Histamine | Human Mast Cell Line (LAD2) | PAF | 1-10 | Concentration-dependent | |
| IL-6, IL-8, IL-10, IL-13, TNF-α | Human Cord Blood-derived Mast Cells | IgE/anti-IgE | 10-50 | Significant Inhibition |
Signaling Pathways Modulated by Rupatadine in Mast Cells
The inhibitory effects of Rupatadine on mast cell activation are a consequence of its interference with key signaling pathways downstream of the H1 and PAF receptors.
Histamine H1 Receptor Signaling Pathway
Caption: Rupatadine blocks the H1 receptor, inhibiting downstream signaling.
Platelet-Activating Factor (PAF) Receptor Signaling Pathway
Caption: Rupatadine's antagonism of the PAF receptor inhibits multiple downstream inflammatory pathways.
Detailed Methodologies for Key Experiments
The following sections provide an overview of the experimental protocols commonly used to assess the effects of this compound on mast cell function.
Mast Cell Culture
-
Human Mast Cell Lines (HMC-1 and LAD2): These immortalized cell lines are cultured in appropriate media (e.g., Iscove's Modified Dulbecco's Medium or StemPro-34) supplemented with fetal bovine serum, L-glutamine, penicillin-streptomycin, and, in the case of LAD2 cells, stem cell factor (SCF).
-
Primary Human Mast Cells (e.g., cord blood-derived): CD34+ progenitor cells are isolated from human cord blood and cultured in the presence of SCF, IL-6, and other growth factors for several weeks to differentiate into mature mast cells.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase as a marker of mast cell degranulation.
Caption: Workflow for the β-hexosaminidase release assay.
Protocol Outline:
-
Cell Seeding: Mast cells are seeded in a 96-well plate.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of this compound or a vehicle control for a specified time (e.g., 10-30 minutes).
-
Stimulation: Mast cells are then stimulated with an appropriate agonist (e.g., PAF, anti-IgE, Substance P) for a defined period (e.g., 30 minutes).
-
Sample Collection: The plate is centrifuged, and the supernatant containing the released β-hexosaminidase is collected. The remaining cell pellet is lysed to determine the total cellular β-hexosaminidase content.
-
Enzymatic Reaction: The supernatant and cell lysate are incubated with a substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
Measurement: The reaction is stopped, and the absorbance is read at 405 nm.
-
Calculation: The percentage of β-hexosaminidase release is calculated as the ratio of the amount in the supernatant to the total amount in the supernatant and cell lysate.
Histamine Release Assay
The amount of histamine released into the cell culture supernatant is quantified, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol Outline:
-
Cell Treatment: Mast cells are treated with Rupatadine and stimulated as described in the degranulation assay.
-
Supernatant Collection: After stimulation, the cell suspension is centrifuged, and the supernatant is collected.
-
ELISA: The histamine concentration in the supernatant is determined using a commercial histamine ELISA kit according to the manufacturer's instructions. This typically involves the acylation of histamine, followed by a competitive binding assay with a histamine-specific antibody.
-
Quantification: The histamine concentration is calculated based on a standard curve generated with known concentrations of histamine.
Cytokine Measurement (ELISA)
The levels of specific cytokines (e.g., TNF-α, IL-6, IL-8) in the cell culture supernatant are measured by ELISA.
Caption: General workflow for cytokine measurement by ELISA.
Protocol Outline:
-
Cell Stimulation: Mast cells are pre-treated with Rupatadine and then stimulated with the appropriate agonist for a longer duration (e.g., 6-24 hours) to allow for cytokine synthesis and secretion.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Sandwich ELISA:
-
An ELISA plate is coated with a capture antibody specific for the cytokine of interest.
-
The plate is blocked to prevent non-specific binding.
-
The collected supernatant and a series of standards of known cytokine concentrations are added to the wells.
-
A biotinylated detection antibody, also specific for the cytokine, is added.
-
An enzyme-conjugated streptavidin (e.g., horseradish peroxidase) is added, which binds to the detection antibody.
-
A substrate is added, and the resulting colorimetric change is measured using a plate reader.
-
-
Quantification: The concentration of the cytokine in the samples is determined by comparison to the standard curve.
Conclusion
This compound's mechanism of action in mast cells is multifaceted, extending beyond its well-established dual antagonism of histamine H1 and PAF receptors. Its ability to directly inhibit mast cell degranulation and the release of a wide array of pro-inflammatory mediators, including histamine and various cytokines, underscores its comprehensive anti-allergic and anti-inflammatory properties. The quantitative data and experimental methodologies detailed in this guide provide a robust framework for understanding and further investigating the therapeutic potential of Rupatadine in mast cell-mediated diseases. The elucidation of its impact on intracellular signaling pathways offers valuable insights for the development of novel and more targeted anti-allergic therapies.
References
- 1. Rupatadine Inhibits Proinflammatory Mediator Secretion from Human Mast Cells Triggered by Different Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rupatadine inhibits proinflammatory mediator secretion from human mast cells triggered by different stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rupatadine: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
Rupatadine Fumarate: A Technical Whitepaper on its Dual Antagonism of H1 and Platelet-Activating Factor (PAF) Receptors
Introduction
Rupatadine (B1662895) is a second-generation, non-sedating antihistamine distinguished by its unique and potent dual mechanism of action: the antagonism of both histamine (B1213489) H1 receptors and platelet-activating factor (PAF) receptors[1][2][3]. This dual activity provides a more comprehensive approach to managing allergic and inflammatory conditions compared to traditional antihistamines that only target the H1 receptor[1]. Histamine and PAF are key mediators in the pathophysiology of allergic reactions, including allergic rhinitis and urticaria[1]. By simultaneously inhibiting the actions of both mediators, rupatadine effectively addresses a broader spectrum of allergic symptoms. This technical guide provides an in-depth analysis of rupatadine's pharmacology, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Core Mechanism of Action: Dual Receptor Blockade
Rupatadine exerts its therapeutic effects by acting as a competitive antagonist and inverse agonist at the histamine H1 receptor and as a competitive antagonist at the PAF receptor.
-
Histamine H1 Receptor Antagonism: During an allergic response, histamine is released from mast cells and basophils, binding to H1 receptors on various cells. This triggers symptoms like itching, vasodilation, and increased vascular permeability. Rupatadine binds selectively to peripheral H1 receptors, stabilizing them in an inactive state and thereby blocking histamine-induced effects.
-
Platelet-Activating Factor (PAF) Receptor Antagonism: PAF is a potent phospholipid mediator involved in inflammation, platelet aggregation, and anaphylaxis. It contributes significantly to vascular leakage, bronchoconstriction, and eosinophil chemotaxis. Rupatadine competitively blocks the PAF receptor, mitigating these inflammatory processes that exacerbate allergic conditions.
Signaling Pathways and Inhibition by Rupatadine
The following diagrams illustrate the intracellular signaling cascades initiated by histamine and PAF and their subsequent inhibition by rupatadine.
Caption: Histamine H1 receptor signaling pathway and its inhibition by Rupatadine.
Caption: Platelet-Activating Factor (PAF) receptor signaling and its inhibition by Rupatadine.
Quantitative Data on Receptor Antagonism
The efficacy of rupatadine's dual antagonism has been quantified through various in vitro and in vivo studies. The data below is summarized for comparative analysis.
Table 1: In Vitro Receptor Binding and Functional Antagonism of Rupatadine
| Parameter | Receptor/Assay | Species/Tissue | Value | Reference Antihistamines/PAF Antagonists |
| Ki (nM) | H1 Receptor | Guinea Pig Cerebellum | 102 | Loratadine: 127 nM, Terfenadine: 144 nM |
| Ki (app) (µM) | H1 Receptor ([3H]-pyrilamine binding) | Guinea Pig Cerebellum | 0.10 | - |
| Ki (app) (µM) | PAF Receptor ([3H]WEB-2086 binding) | Rabbit Platelet Membranes | 0.55 | - |
| IC50 (nM) | H1 Receptor ([3H]-mepyramine binding) | Guinea Pig Cerebellum | 26 | Loratadine: 286 nM, Terfenadine: 362 nM, Cetirizine: 90 nM |
| IC50 (µM) | PAF-induced Platelet Aggregation | Human Platelet-Rich Plasma | 0.68 | Loratadine, Cetirizine, etc.: Significantly lower activity |
| IC50 (µM) | PAF-induced Platelet Aggregation | Washed Rabbit Platelets | 0.20 | WEB-2086: Higher activity |
| pA2 | Histamine-induced Ileum Contraction | Guinea Pig | 9.29 ± 0.06 | - |
| pA2 | PAF-induced Platelet Aggregation | Washed Rabbit Platelets | 6.68 ± 0.08 | - |
Ki: Dissociation constant; Ki (app): Apparent inhibition constant; IC50: Half-maximal inhibitory concentration; pA2: A measure of competitive antagonist potency.
Table 2: In Vivo Efficacy of Rupatadine
| Model | Effect Measured | Species | Rupatadine ID50 |
| Histamine-induced Hypotension | Inhibition | Rat | 1.4 mg/kg i.v. |
| PAF-induced Hypotension | Inhibition | Rat | 0.44 mg/kg i.v. |
| Histamine-induced Bronchoconstriction | Inhibition | Guinea Pig | 113 µg/kg i.v. |
| PAF-induced Bronchoconstriction | Inhibition | Guinea Pig | 9.6 µg/kg i.v. |
| PAF-induced Mortality | Inhibition | Mouse | 0.31 mg/kg i.v., 3.0 mg/kg p.o. |
| Endotoxin-induced Mortality | Inhibition | Mouse | 1.6 mg/kg i.v. |
| Endotoxin-induced Mortality | Inhibition | Rat | 0.66 mg/kg i.v. |
ID50: Dose required to inhibit a response by 50%. i.v.: intravenous; p.o.: oral.
Experimental Protocols and Methodologies
The dual antagonistic properties of rupatadine were characterized using a range of established pharmacological assays.
Receptor Binding Assays
These assays determine the affinity of a drug for its target receptor.
-
Objective: To quantify the binding affinity of rupatadine for H1 and PAF receptors.
-
Methodology:
-
Tissue Preparation: Membranes are prepared from tissues rich in the target receptors, such as guinea pig cerebellum for H1 receptors and rabbit platelets for PAF receptors.
-
Radioligand Incubation: The prepared membranes are incubated with a specific radiolabeled antagonist (e.g., [3H]-pyrilamine or [3H]-mepyramine for H1, [3H]WEB-2086 for PAF) and varying concentrations of the test compound (rupatadine).
-
Separation and Quantification: The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated by rapid filtration. The radioactivity retained on the filters, representing the bound ligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of rupatadine that inhibits 50% of the specific radioligand binding (IC50) is determined. This value is then used to calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
In Vitro Functional Assays
These assays measure the physiological response to receptor activation and its inhibition by an antagonist.
-
Histamine-induced Guinea Pig Ileum Contraction:
-
Objective: To assess the functional antagonism of rupatadine at the H1 receptor.
-
Methodology:
-
A segment of the guinea pig ileum is suspended in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.
-
Contractions of the tissue are measured isometrically using a force transducer.
-
A cumulative concentration-response curve to histamine is established.
-
The tissue is then incubated with a fixed concentration of rupatadine for a set period.
-
A second histamine concentration-response curve is generated in the presence of rupatadine.
-
The rightward shift in the histamine curve is used to calculate the pA2 value, which quantifies the potency of rupatadine as a competitive antagonist.
-
-
-
PAF-induced Platelet Aggregation:
-
Objective: To evaluate the functional antagonism of rupatadine at the PAF receptor.
-
Methodology:
-
Platelet-rich plasma (PRP) is obtained from human or rabbit blood by centrifugation.
-
The PRP is placed in an aggregometer, which measures changes in light transmission as platelets aggregate.
-
A baseline is established, and then various concentrations of rupatadine or a vehicle are added and pre-incubated.
-
Aggregation is induced by adding a submaximal concentration of PAF.
-
The percentage inhibition of aggregation by rupatadine is calculated to determine the IC50 value.
-
-
In Vivo Models
Animal models are used to confirm the activity and potency of the drug in a whole-organism context.
-
Inhibition of Histamine- and PAF-induced Hypotension in Rats:
-
Objective: To demonstrate rupatadine's ability to block the systemic effects of histamine and PAF.
-
Methodology:
-
Anesthetized rats are instrumented to continuously monitor blood pressure.
-
Rupatadine or vehicle is administered intravenously.
-
After a set time, a bolus of histamine or PAF is injected intravenously to induce a hypotensive response.
-
The ability of rupatadine to inhibit this drop in blood pressure is quantified, and the ID50 is calculated.
-
-
-
Inhibition of Histamine- and PAF-induced Bronchoconstriction in Guinea Pigs:
-
Objective: To assess the drug's effect on airway constriction.
-
Methodology:
-
Anesthetized, ventilated guinea pigs are used. Bronchoconstriction is measured as an increase in inflation pressure.
-
Rupatadine or vehicle is administered intravenously.
-
Bronchoconstriction is induced by an intravenous challenge with histamine or PAF.
-
The percentage inhibition of the bronchoconstrictor response is determined to calculate the ID50.
-
-
Experimental Workflow Visualization
The logical progression for characterizing a dual antagonist like rupatadine is shown below.
Caption: General experimental workflow for the evaluation of a dual H1/PAF antagonist.
Additional Anti-Allergic and Anti-Inflammatory Effects
Beyond direct receptor antagonism, rupatadine exhibits other properties that contribute to its anti-allergic profile. Studies have shown it can inhibit the degranulation of mast cells, thereby preventing the release of histamine and other pro-inflammatory mediators. Furthermore, rupatadine has been observed to inhibit the chemotaxis (migration) of eosinophils and neutrophils, key cells involved in the late-phase allergic response. It has also demonstrated an ability to reduce the production of pro-inflammatory cytokines such as IL-6 and IL-8.
Conclusion
Rupatadine fumarate (B1241708) is a potent second-generation antihistamine with a pharmacologically distinct profile characterized by the dual antagonism of both histamine H1 and PAF receptors. This dual action, supported by extensive in vitro and in vivo data, allows it to inhibit a wider range of mediators involved in allergic inflammation than traditional antihistamines. Its ability to block both the immediate effects of histamine and the potent pro-inflammatory actions of PAF provides a strong rationale for its efficacy in treating allergic rhinitis and chronic urticaria. The combination of high potency, rapid onset, long duration of action, and a favorable safety profile makes rupatadine a valuable therapeutic agent for the management of allergic disorders.
References
Beyond the Histamine Blockade: An In-depth Technical Guide to the Anti-inflammatory Effects of Rupatadine Fumarate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rupatadine (B1662895) fumarate (B1241708), a second-generation antihistamine, is well-established for its potent and selective histamine (B1213489) H1 receptor antagonism in the management of allergic disorders.[1] However, a growing body of evidence reveals that its therapeutic efficacy extends beyond this primary mechanism, encompassing a range of anti-inflammatory effects that are independent of histamine blockade. This technical guide provides a comprehensive overview of these non-histaminic actions, focusing on its dual antagonism of Platelet-Activating Factor (PAF), inhibition of mast cell degranulation, and modulation of key inflammatory signaling pathways, including the NF-κB cascade. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering insights into the multifaceted pharmacological profile of rupatadine. We present a compilation of quantitative data from pivotal studies, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows.
Core Anti-inflammatory Mechanisms Beyond H1-Receptor Antagonism
Rupatadine's unique anti-inflammatory profile stems from its ability to interfere with multiple pathways in the allergic and inflammatory cascade.[1]
Dual Antagonism of Platelet-Activating Factor (PAF)
Rupatadine is distinguished from many other antihistamines by its potent antagonism of the Platelet-Activating Factor (PAF) receptor.[2][3][4] PAF is a potent phospholipid mediator involved in a wide array of inflammatory processes, including platelet aggregation, increased vascular permeability, and chemotaxis of inflammatory cells. By blocking the PAF receptor, rupatadine mitigates these downstream effects, contributing significantly to its overall anti-inflammatory action.
Inhibition of Mast Cell Degranulation and Mediator Release
Mast cells are central players in the inflammatory response, releasing a plethora of pre-formed and newly synthesized mediators upon activation. Rupatadine has been shown to inhibit the degranulation of mast cells, thereby reducing the release of not only histamine but also a range of pro-inflammatory cytokines and other mediators. This mast cell stabilizing effect is a key component of its anti-inflammatory properties.
Modulation of the NF-κB Signaling Pathway
Recent evidence has illuminated the ability of rupatadine to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that governs the expression of numerous genes involved in the inflammatory response, including those encoding for pro-inflammatory cytokines, chemokines, and adhesion molecules. Rupatadine's interference with this pathway represents a significant mechanism for its broad anti-inflammatory effects.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data from key in vitro and in vivo studies demonstrating the anti-inflammatory effects of rupatadine.
Table 1: Inhibition of Cytokine and Mediator Release from Human Mast Cells by Rupatadine
| Cell Type | Stimulus | Mediator | Rupatadine Concentration (µM) | Percent Inhibition | Reference |
| HMC-1 | Interleukin (IL)-1 | IL-6 | 50 | 80% | |
| LAD2 | Substance P | Histamine | 50 | 88% | |
| LAD2 | Substance P | IL-8 | 50 | 80% | |
| LAD2 | Substance P | VEGF | 50 | 73% | |
| Human Cord Blood-derived | IgE/anti-IgE | IL-6, IL-8, IL-10, IL-13, TNF | 10-50 | Not specified |
Table 2: Antagonism of Platelet-Activating Factor (PAF) by Rupatadine
| Experimental Model | Parameter | Rupatadine IC50 (µM) | Reference |
| Washed Rabbit Platelets | Platelet Aggregation | 0.2 | |
| Human Platelet-Rich Plasma | Platelet Aggregation | 0.68 |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of rupatadine's anti-inflammatory effects.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase as an index of mast cell degranulation.
Materials:
-
Human mast cell line (e.g., LAD2)
-
Cell culture medium (e.g., StemPro-34 SFM)
-
Stimulating agent (e.g., Substance P, PAF, IgE/anti-IgE)
-
Rupatadine fumarate
-
Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5.6 mM glucose, 20 mM HEPES, pH 7.4)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution
-
Lysis buffer (e.g., 0.1% Triton X-100 in Tyrode's buffer)
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)
-
96-well microplate
-
Microplate reader (405 nm)
Procedure:
-
Culture human mast cells to the desired density.
-
Wash the cells with Tyrode's buffer and resuspend in the same buffer.
-
Pre-incubate the cells with varying concentrations of rupatadine or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
Add the stimulating agent to induce degranulation and incubate for the appropriate time (e.g., 30 minutes) at 37°C.
-
Centrifuge the microplate to pellet the cells.
-
Transfer an aliquot of the supernatant to a new microplate.
-
To determine the total β-hexosaminidase release, lyse an equal number of untreated cells with lysis buffer.
-
Add the pNAG substrate solution to all wells and incubate at 37°C until a color change is observed.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of β-hexosaminidase release relative to the total release from lysed cells.
Cytokine Measurement by ELISA
This protocol outlines the general steps for quantifying cytokine levels (e.g., TNF-α, IL-6, IL-8) in cell culture supernatants.
Materials:
-
Cell culture supernatant samples
-
Cytokine-specific ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
96-well ELISA plate
-
Microplate reader
Procedure:
-
Coat the wells of a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the plate with assay buffer for at least 1 hour at room temperature.
-
Wash the plate.
-
Add cell culture supernatant samples and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add the substrate solution and incubate until a color develops.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve and determine the concentration of the cytokine in the samples.
PAF-Induced Platelet Aggregation Assay
This assay measures the ability of rupatadine to inhibit platelet aggregation induced by PAF.
Materials:
-
Human platelet-rich plasma (PRP)
-
Platelet-Activating Factor (PAF)
-
This compound
-
Saline solution
-
Aggregometer
Procedure:
-
Prepare PRP from fresh human blood by centrifugation.
-
Adjust the platelet count in the PRP to a standardized concentration.
-
Pre-incubate aliquots of PRP with varying concentrations of rupatadine or vehicle control for a specified time at 37°C.
-
Place the PRP sample in the aggregometer cuvette with a stir bar.
-
Add PAF to induce platelet aggregation.
-
Monitor the change in light transmission through the PRP sample over time using the aggregometer. An increase in light transmission indicates platelet aggregation.
-
Calculate the percentage inhibition of aggregation by rupatadine compared to the vehicle control.
Western Blot for NF-κB p65 Phosphorylation
This protocol is used to assess the effect of rupatadine on the phosphorylation of the p65 subunit of NF-κB, a key step in its activation.
Materials:
-
Human cell line (e.g., endothelial cells, mast cells)
-
Cell culture medium
-
Stimulating agent (e.g., TNF-α)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p65, anti-total-p65)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to confluency.
-
Pre-treat the cells with rupatadine or vehicle for a specified time.
-
Stimulate the cells with the appropriate agonist (e.g., TNF-α) for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p65 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total p65 for normalization.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Rupatadine inhibits mast cell degranulation and subsequent mediator release.
Caption: Rupatadine antagonizes the PAF receptor, inhibiting platelet aggregation.
Caption: Rupatadine inhibits the NF-κB signaling pathway.
Caption: Workflow for measuring cytokine levels using ELISA.
Conclusion
This compound exhibits a robust and multifaceted anti-inflammatory profile that extends significantly beyond its well-characterized histamine H1 receptor antagonism. Its dual action as a PAF antagonist, coupled with its ability to stabilize mast cells and inhibit the release of a broad spectrum of inflammatory mediators, underscores its unique therapeutic potential. Furthermore, the emerging evidence of its inhibitory effects on the central NF-κB signaling pathway provides a deeper understanding of its broad-ranging anti-inflammatory capabilities. For researchers and drug development professionals, these non-histaminic properties of rupatadine offer a compelling rationale for its application in a wider range of inflammatory conditions and provide a platform for the development of novel therapeutics with targeted, multi-modal anti-inflammatory actions. This technical guide serves as a foundational resource to facilitate further investigation and capitalize on the full therapeutic potential of rupatadine.
References
- 1. Rupatadine in Established Treatment Schemes Improves Chronic Spontaneous Urticaria Symptoms and Patients’ Quality of Life: a Prospective, Non-interventional Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rupatadine: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
In Vitro Characterization of Rupatadine Fumarate Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Rupatadine Fumarate's binding affinity, focusing on its dual antagonism of the histamine (B1213489) H1 receptor and the Platelet-Activating Factor (PAF) receptor. This document synthesizes key quantitative data, details experimental methodologies, and illustrates the relevant signaling pathways to support further research and development.
Introduction
Rupatadine is a second-generation, non-sedating antihistamine that exhibits a unique pharmacological profile by acting as a potent and selective antagonist for both histamine H1 and PAF receptors.[1][2] This dual activity is significant as both histamine and PAF are key mediators in the pathophysiology of allergic and inflammatory conditions.[2] Histamine, released from mast cells and basophils, binds to H1 receptors, leading to classic allergic symptoms.[3] PAF, a potent phospholipid mediator, is involved in a wide range of inflammatory processes, including platelet aggregation and increasing vascular permeability.[3] By antagonizing both receptors, Rupatadine offers a comprehensive approach to managing allergic disorders.
Binding Affinity of this compound
The binding affinity of this compound for the histamine H1 and PAF receptors has been quantified in various in vitro studies, primarily through radioligand binding assays. The key parameters used to express this affinity are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).
Table 1: In Vitro Binding Affinity of Rupatadine for Histamine H1 Receptor
| Radioligand | Tissue/Cell Line | Parameter | Value (nM) | Reference |
| [³H]-Pyrilamine | Guinea Pig Cerebellum Membranes | Ki(app) | 100 | |
| [³H]-Mepyramine | Guinea Pig Cerebellum/Lung | Ki | 26 - 256 | |
| Not Specified | Not Specified | Ki | 102 | |
| Not Specified | Not Specified | Ki(app) | 26 |
Table 2: In Vitro Binding Affinity and Functional Inhibition of Rupatadine for PAF Receptor
| Radioligand/Assay | Tissue/Cell Line | Parameter | Value (µM) | Reference |
| [³H]WEB-2086 | Rabbit Platelet Membranes | Ki(app) | 0.55 | |
| PAF-induced Platelet Aggregation | Washed Rabbit Platelets | IC50 | 0.20 | |
| PAF-induced Platelet Aggregation | Human Platelet-Rich Plasma | IC50 | 0.68 | |
| PAF-induced Platelet Aggregation | Dog Whole Blood | IC50 | 0.29 |
Experimental Protocols
The following are generalized protocols for radioligand binding assays to determine the binding affinity of this compound for the histamine H1 and PAF receptors. These protocols are a synthesis of information from multiple sources and may require optimization.
Histamine H1 Receptor Binding Assay
This assay determines the ability of Rupatadine to displace a radiolabeled H1 receptor antagonist, such as [³H]-pyrilamine or [³H]-mepyramine, from its binding site on cell membranes.
Materials:
-
Membrane Preparation: Guinea pig cerebellum membranes or membranes from HEK293T cells expressing the human H1 receptor.
-
Radioligand: [³H]-pyrilamine or [³H]-mepyramine.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
Procedure:
-
Incubation: In appropriate assay tubes, combine the membrane preparation, [³H]-pyrilamine (at a concentration near its Kd), and varying concentrations of this compound. For determination of non-specific binding, a high concentration of a known H1 antagonist (e.g., unlabeled pyrilamine) is used instead of Rupatadine.
-
Equilibration: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters rapidly with cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value of Rupatadine by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
PAF Receptor Binding Assay
This assay measures the displacement of a radiolabeled PAF receptor antagonist, such as [³H]WEB-2086, by Rupatadine.
Materials:
-
Membrane Preparation: Rabbit platelet membranes.
-
Radioligand: [³H]WEB-2086.
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.25% bovine serum albumin.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
Procedure:
-
Incubation: Combine rabbit platelet membranes, [³H]WEB-2086, and a range of this compound concentrations in assay tubes. For non-specific binding, use a high concentration of unlabeled WEB-2086.
-
Equilibration: Incubate the mixture to allow for binding equilibrium to be reached.
-
Termination and Washing: Terminate the reaction by rapid filtration and wash the filters with cold wash buffer.
-
Quantification: Measure the bound radioactivity by liquid scintillation counting.
-
Data Analysis: Calculate the IC50 and Ki values for Rupatadine as described for the H1 receptor binding assay.
Signaling Pathways and Mechanism of Action
This compound acts as a competitive antagonist at both the histamine H1 and PAF receptors, which are G protein-coupled receptors (GPCRs). Specifically, both receptors are primarily coupled to the Gq/11 family of G proteins.
Histamine H1 Receptor Signaling Pathway
Activation of the H1 receptor by histamine initiates a signaling cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the physiological responses associated with allergic reactions. Rupatadine blocks the initial step of this pathway by preventing histamine from binding to the H1 receptor.
Platelet-Activating Factor (PAF) Receptor Signaling Pathway
Similarly, the PAF receptor signals through the Gq/11 protein pathway. The binding of PAF to its receptor activates PLC, leading to the generation of IP3 and DAG, which in turn mediate various inflammatory responses, including platelet aggregation and increased vascular permeability. Rupatadine's antagonism of the PAF receptor prevents the initiation of this signaling cascade.
Experimental Workflow for Radioligand Binding Assay
The general workflow for determining the binding affinity of this compound through a competitive radioligand binding assay is illustrated below.
Conclusion
The in vitro characterization of this compound demonstrates its potent dual antagonistic activity against both histamine H1 and PAF receptors. This is substantiated by its low nanomolar to micromolar Ki and IC50 values obtained from radioligand binding and functional assays. The mechanism of action involves the competitive inhibition of ligand binding to these Gq-coupled receptors, thereby blocking the downstream signaling cascades that lead to allergic and inflammatory responses. The experimental protocols and workflows provided in this guide offer a foundation for researchers to further investigate the pharmacological properties of Rupatadine and similar compounds.
References
Rupatadine Fumarate: A Technical Guide to its Role in Cytokine Release Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rupatadine (B1662895) fumarate (B1241708), a second-generation antihistamine, exhibits a dual mechanism of action by antagonizing both histamine (B1213489) H1 and platelet-activating factor (PAF) receptors.[1] This unique pharmacological profile extends beyond simple receptor blockade to encompass a significant modulatory role in allergic and inflammatory responses through the inhibition of cytokine release. This technical guide provides an in-depth analysis of the mechanisms, experimental evidence, and signaling pathways involved in rupatadine's attenuation of pro-inflammatory cytokine secretion. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development.
Introduction
Allergic and inflammatory conditions are characterized by the excessive release of a cascade of pro-inflammatory mediators, among which cytokines play a pivotal role in amplifying and sustaining the pathological response. Key cytokines such as tumor necrosis factor-alpha (TNF-α), interleukins (IL-6, IL-8, IL-13), and others are central to the recruitment and activation of immune cells, leading to the clinical manifestations of diseases like allergic rhinitis and chronic urticaria.[2][3] Rupatadine fumarate has emerged as a therapeutic agent that not only alleviates symptoms through its antihistaminic and anti-PAF effects but also by directly inhibiting the release of these critical cytokines from key immune cells, particularly mast cells.[1][4]
Mechanism of Action in Cytokine Inhibition
Rupatadine's inhibitory effect on cytokine release is multifactorial, stemming from its dual receptor antagonism and direct interference with intracellular signaling pathways.
-
H1 Receptor Antagonism: By blocking the histamine H1 receptor, rupatadine prevents histamine-induced downstream signaling events that can contribute to cytokine production.
-
PAF Receptor Antagonism: Platelet-activating factor is a potent inflammatory phospholipid that triggers a variety of cellular responses, including the release of cytokines. Rupatadine's antagonism of the PAF receptor is a key differentiator from other antihistamines and contributes significantly to its anti-inflammatory profile.
-
Inhibition of Mast Cell Degranulation: Rupatadine has been shown to stabilize mast cells, thereby inhibiting the release of pre-formed mediators like histamine and newly synthesized cytokines upon stimulation.
-
Modulation of Signaling Pathways: Evidence suggests that rupatadine can interfere with key intracellular signaling cascades, including the nuclear factor-kappa B (NF-κB) pathway, a central regulator of pro-inflammatory gene transcription, including many cytokines.
Quantitative Data on Cytokine Inhibition
The following tables summarize the quantitative data from various in vitro studies demonstrating the inhibitory effects of rupatadine on cytokine release from different human cell types.
Table 1: Inhibition of Cytokine Release from Human Mast Cell Line (HMC-1)
| Stimulus | Cytokine Measured | Rupatadine Concentration (µM) | % Inhibition | Reference |
| Interleukin-1 (IL-1) | IL-6 | 10 - 50 | Up to 80% at 50 µM |
Table 2: Inhibition of Mediator Release from Human Mast Cell Line (LAD2)
| Stimulus | Mediator Measured | Rupatadine Concentration (µM) | % Inhibition | Reference |
| Substance P | Histamine | 10 - 50 | 88% | |
| Substance P | IL-8 | 10 - 50 | 80% | |
| Substance P | VEGF | 10 - 50 | 73% | |
| Platelet-Activating Factor (PAF) | Histamine, IL-8, TNF | 25 | Significant Inhibition | |
| Platelet-Activating Factor (PAF) | β-hexosaminidase | 5 | 40% | |
| Platelet-Activating Factor (PAF) | β-hexosaminidase | 10 | 53% | |
| Platelet-Activating Factor (PAF) | β-hexosaminidase | 25 | 46% |
Table 3: Inhibition of Cytokine Release from Human Cord Blood-Derived Mast Cells (hCBMCs)
| Stimulus | Cytokine Measured | Rupatadine Concentration (µM) | % Inhibition | Reference |
| IgE/anti-IgE | IL-6 | 25 | 69% | |
| IgE/anti-IgE | IL-8 | 25 | 63% | |
| IgE/anti-IgE | IL-10 | 25 | 34% | |
| IgE/anti-IgE | IL-13 | 25 | 79% | |
| IgE/anti-IgE | TNF | 25 | 55% |
Detailed Experimental Protocols
The following are representative experimental protocols derived from the cited literature for assessing the effect of rupatadine on cytokine release.
4.1. Inhibition of IL-6 Release from HMC-1 Cells
-
Cell Line: Human Leukemic Mast Cells (HMC-1).
-
Stimulation: Recombinant human Interleukin-1 (IL-1).
-
Methodology:
-
HMC-1 cells are cultured in appropriate media.
-
Cells are pre-incubated with varying concentrations of rupatadine (e.g., 1-50 µM) or vehicle control for a specified period (e.g., 10 minutes or 24 hours).
-
IL-1 is added to the cell cultures to induce IL-6 release.
-
After a suitable incubation period (e.g., 24 hours), the cell supernatant is collected.
-
The concentration of IL-6 in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
The percentage of inhibition is calculated by comparing the IL-6 levels in rupatadine-treated cells to the vehicle-treated, stimulated cells.
-
4.2. Inhibition of Mediator Release from LAD2 Cells
-
Cell Line: Human Mast Cell Line (LAD2).
-
Stimulation: Substance P or Platelet-Activating Factor (PAF).
-
Methodology:
-
LAD2 cells are maintained in appropriate culture conditions.
-
Cells are washed and resuspended in a suitable buffer (e.g., Tyrode's buffer).
-
Cells are pre-incubated with rupatadine (e.g., 10-50 µM) or vehicle for 10 minutes at 37°C.
-
Stimulation is initiated by adding Substance P or PAF.
-
The reaction is stopped after a defined time (e.g., 30 minutes for histamine, 24 hours for cytokines) by centrifugation at 4°C.
-
The supernatant is collected for mediator measurement.
-
Histamine, IL-8, and Vascular Endothelial Growth Factor (VEGF) levels are quantified using specific ELISA kits. For PAF stimulation, β-hexosaminidase release can also be measured spectrophotometrically as an indicator of degranulation.
-
4.3. Inhibition of Cytokine Release from hCBMCs
-
Cell Type: Human Cord Blood-Derived Mast Cells (hCBMCs).
-
Stimulation: IgE/anti-IgE.
-
Methodology:
-
Mast cells are differentiated from human cord blood progenitors.
-
Mature hCBMCs are sensitized with human IgE overnight.
-
Sensitized cells are washed and pre-incubated with rupatadine (e.g., 25-50 µM) or vehicle for 10 minutes.
-
Degranulation and cytokine release are triggered by the addition of anti-IgE antibody.
-
After 24 hours of incubation, the supernatant is harvested.
-
A panel of cytokines (IL-6, IL-8, IL-10, IL-13, TNF) is measured using a multiplex microbead-based immunoassay (e.g., Milliplex).
-
Signaling Pathways and Visualizations
Rupatadine's inhibitory effects on cytokine release are mediated through the modulation of key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and experimental workflows.
Caption: Rupatadine's dual antagonism and NF-κB inhibition.
Caption: Workflow for in vitro cytokine inhibition assays.
Conclusion
This compound's ability to inhibit the release of a broad spectrum of pro-inflammatory cytokines from mast cells and other immune cells underscores its role as a potent anti-inflammatory agent. This activity, which is additive to its H1 and PAF receptor antagonism, provides a strong rationale for its efficacy in the treatment of allergic diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further elucidate and leverage the cytokine-modulating properties of rupatadine. Future investigations could explore the long-term effects of rupatadine on the cytokine network in vivo and its potential applications in other inflammatory conditions.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Rupatadine: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rupatadine Inhibits Proinflammatory Mediator Secretion from Human Mast Cells Triggered by Different Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
Investigating the Non-Sedating Properties of Rupatadine Fumarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rupatadine (B1662895) fumarate (B1241708) is a second-generation antihistamine that has demonstrated a favorable safety profile, particularly with regard to its non-sedating properties. This technical guide provides an in-depth analysis of the pharmacological characteristics of rupatadine that contribute to its minimal central nervous system (CNS) effects. We will explore its dual mechanism of action as a potent histamine (B1213489) H1 receptor antagonist and a platelet-activating factor (PAF) receptor antagonist, its limited penetration of the blood-brain barrier, and the experimental evidence from in vitro, in vivo, and clinical studies that substantiate its non-sedating profile. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals investigating the pharmacology and clinical application of rupatadine fumarate.
Introduction
First-generation antihistamines, while effective in managing allergic conditions, are often associated with significant sedative side effects due to their ability to cross the blood-brain barrier and antagonize central histamine H1 receptors.[1] The development of second-generation antihistamines aimed to mitigate these CNS effects while retaining potent peripheral H1 receptor blockade. This compound is a notable example of a second-generation antihistamine with a well-established efficacy and safety profile.[2][3] A key differentiator for rupatadine is its dual antagonism of both histamine H1 and platelet-activating factor (PAF) receptors, which may contribute to its overall therapeutic benefit in allergic and inflammatory conditions.[2][4] This guide will focus on the core attributes of rupatadine that underpin its non-sedating nature.
Mechanism of Action
Rupatadine's pharmacological activity is primarily attributed to its potent and selective antagonism of the histamine H1 receptor and the platelet-activating factor (PAF) receptor.
Histamine H1 Receptor Antagonism
Histamine, a key mediator of allergic reactions, exerts its effects by binding to H1 receptors on various cell types. Rupatadine acts as a competitive antagonist at peripheral H1 receptors, effectively blocking the actions of histamine and alleviating symptoms such as sneezing, itching, and rhinorrhea. Its high affinity for the H1 receptor contributes to its long-lasting antihistaminic effect.
Platelet-Activating Factor (PAF) Receptor Antagonism
In addition to its antihistaminic activity, rupatadine is a potent antagonist of the PAF receptor. PAF is another important mediator involved in allergic and inflammatory responses, contributing to bronchoconstriction, increased vascular permeability, and chemotaxis of inflammatory cells. By blocking PAF receptors, rupatadine may offer additional therapeutic benefits in managing the complex pathophysiology of allergic disorders.
dot
Pharmacokinetics and Blood-Brain Barrier Penetration
A critical factor contributing to the non-sedating profile of a second-generation antihistamine is its limited ability to cross the blood-brain barrier (BBB). Rupatadine exhibits pharmacokinetic properties that favor its peripheral distribution and restrict its access to the CNS. Studies have shown that rupatadine has a low penetration of the BBB, resulting in minimal occupancy of central H1 receptors at therapeutic doses. This selectivity for peripheral H1 receptors is a key reason for the low incidence of sedation observed in clinical trials.
Quantitative Data
The following tables summarize the key quantitative data related to the receptor binding affinity and clinical sedative effects of this compound.
Table 1: Receptor Binding Affinity of Rupatadine
| Receptor | Ligand/Assay | Value | Reference(s) |
| Histamine H1 | Ki (nM) | 102 | |
| PAF | IC50 (µM) - Rabbit Platelets | 0.20 | |
| PAF | IC50 (µM) - Human Platelets | 0.68 |
Table 2: Clinical Trial Data on Sedation (Comparison with other Antihistamines)
| Study Parameter | Rupatadine (10 mg) | Cetirizine (10 mg) | Hydroxyzine (25 mg) | Placebo | Reference(s) |
| Psychomotor Impairment | No significant impairment | Significant impairment | Significant impairment | No significant impairment | |
| Subjective Drowsiness | Similar to placebo | Significantly higher than placebo | Significantly higher than placebo | - | |
| Driving Performance | No impairment | - | Significant impairment | No impairment |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the non-sedating properties of this compound.
In Vitro: Histamine H1 Receptor Competitive Binding Assay
This assay determines the binding affinity of rupatadine for the histamine H1 receptor by measuring its ability to displace a radiolabeled ligand.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human histamine H1 receptor.
-
Membrane Preparation:
-
Culture CHO-H1 cells to confluence.
-
Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh Tris-HCl buffer and determine protein concentration using a standard assay (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of cell membrane preparation (final concentration ~20 µg protein/well).
-
Add 50 µL of [3H]-mepyramine (a radiolabeled H1 receptor antagonist) at a final concentration of ~1 nM.
-
Add 50 µL of varying concentrations of this compound or a known competitor (for positive control). For non-specific binding, add a high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin).
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Transfer the filters to scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the rupatadine concentration.
-
Determine the IC50 (the concentration of rupatadine that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
dot
In Vivo: Barbiturate-Induced Sleeping Time in Mice
This model assesses the sedative potential of a drug by measuring its effect on the duration of sleep induced by a barbiturate.
-
Animals: Male Swiss albino mice (20-25 g).
-
Acclimatization: House the mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose, p.o.)
-
Group 2: this compound (e.g., 10 mg/kg, p.o.)
-
Group 3: Positive control (e.g., Diazepam, 5 mg/kg, i.p.)
-
-
Procedure:
-
Administer the vehicle, rupatadine, or positive control to the respective groups.
-
After 60 minutes (for oral administration) or 30 minutes (for intraperitoneal administration), administer a sub-hypnotic dose of pentobarbital (B6593769) sodium (e.g., 40 mg/kg, i.p.).
-
Immediately after pentobarbital administration, place each mouse in an individual observation cage.
-
Record the onset of sleep (time from pentobarbital injection to the loss of the righting reflex, defined as the inability to return to an upright position within 30 seconds when placed on its back).
-
Record the duration of sleep (time from the loss to the spontaneous recovery of the righting reflex).
-
-
Data Analysis: Compare the mean duration of sleep between the different treatment groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). A significant increase in sleeping time compared to the vehicle control indicates a sedative effect.
Clinical Trial: Assessment of Sedation in Healthy Volunteers
This protocol outlines a typical design for a clinical trial to evaluate the sedative effects of rupatadine in humans.
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study.
-
Participants: Healthy adult volunteers (male and female, aged 18-45 years).
-
Treatments:
-
This compound (10 mg and 20 mg)
-
Positive control (e.g., Hydroxyzine 25 mg)
-
Placebo
-
-
Procedure:
-
Each participant receives each treatment in a randomized order, with a washout period of at least one week between treatments.
-
On each study day, baseline assessments are performed before drug administration.
-
After drug administration, a battery of psychomotor and cognitive tests is performed at regular intervals (e.g., 1, 2, 4, 6, and 8 hours post-dose).
-
-
Assessment Battery:
-
Objective Tests:
-
Digit Symbol Substitution Test (DSST): Measures processing speed, attention, and visual-motor coordination.
-
Critical Flicker Fusion (CFF) Test: Assesses CNS arousal.
-
Choice Reaction Time (CRT): Evaluates sensorimotor performance and attention.
-
Tracking Task: Measures hand-eye coordination and sustained attention.
-
-
Subjective Assessments:
-
Visual Analogue Scales (VAS): Participants rate their subjective feelings of drowsiness, alertness, and concentration.
-
Stanford Sleepiness Scale (SSS): A self-report questionnaire to assess subjective sleepiness.
-
-
-
Data Analysis: Compare the changes from baseline in objective test scores and subjective ratings between the different treatment groups using appropriate statistical methods (e.g., repeated measures ANOVA).
dot
Conclusion
The non-sedating profile of this compound is a result of a combination of key pharmacological properties. Its high affinity for peripheral histamine H1 receptors, coupled with its limited penetration of the blood-brain barrier, ensures potent antihistaminic effects without significant CNS impairment. The additional PAF receptor antagonism may provide further therapeutic advantages in allergic and inflammatory conditions. The experimental data from in vitro binding assays, in vivo animal models, and well-controlled clinical trials consistently support the classification of rupatadine as a non-sedating antihistamine at its therapeutic dose. This technical guide provides a comprehensive overview of the evidence and methodologies used to investigate and confirm the favorable CNS safety profile of rupatadine, making it a valuable resource for the scientific and drug development community.
References
- 1. Antihistamines: models to assess sedative properties, assessment of sedation, safety and other side-effects - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Interaction of two barbiturates and an antihistamine on body temperature and motor performance of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antihistamines: models to assess sedative properties, assessment of sedation, safety and other side‐effects [ouci.dntb.gov.ua]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
Rupatadine Fumarate's Attenuation of Eosinophil Chemotaxis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rupatadine (B1662895) fumarate (B1241708), a second-generation antihistamine, has demonstrated a multi-faceted anti-inflammatory profile that extends beyond its primary H1 receptor antagonism. A significant aspect of this profile is its ability to inhibit the chemotaxis of eosinophils, key effector cells in allergic inflammation and asthma. This technical guide provides an in-depth analysis of the available scientific data on the effect of rupatadine fumarate on eosinophil migration, detailing experimental methodologies, quantitative outcomes, and the underlying signaling pathways.
Core Mechanism of Action
Rupatadine exerts its inhibitory effect on eosinophil chemotaxis primarily through a dual mechanism of action: antagonism of the Platelet-Activating Factor (PAF) receptor and a distinct inhibitory effect on eotaxin-induced migration.[1][2] While its anti-PAF activity is well-established, the precise molecular interactions governing the inhibition of eotaxin-induced chemotaxis are still under investigation, suggesting a mechanism independent of its H1 and PAF receptor blockade.
Quantitative Analysis of Rupatadine's Inhibitory Effects
The inhibitory potency of rupatadine on eosinophil chemotaxis has been quantified in several preclinical studies. The following tables summarize the key findings, providing a clear comparison of its efficacy against different chemoattractants.
Table 1: Inhibition of Eotaxin-Induced Eosinophil Chemotaxis by Rupatadine
| Parameter | Value | Cell Source | Chemoattractant Concentration | Reference |
| Concentration Range for Strong Inhibition | 10⁻⁹–10⁻⁷ M | Human Eosinophils (from nonallergic and allergic volunteers) | 50 ng/ml | [3] |
| Significant Inhibition Concentration | 10 nM - 100 nM | Human Eosinophils | Not Specified | [1] |
Table 2: Anti-Platelet-Activating Factor (PAF) Activity of Rupatadine
| Parameter | IC50 Value | Assay | Species | Reference |
| PAF-induced Platelet Aggregation | 0.68 µM | Human Platelet-Rich Plasma | Human | [4] |
| PAF-induced Platelet Aggregation | 0.20 µM | Washed Rabbit Platelets | Rabbit | |
| PAF-induced Platelet Aggregation | 0.29 µM | Dog Whole Blood | Dog |
Note: While these IC50 values are for platelet aggregation, they serve as a strong indicator of rupatadine's potent anti-PAF activity, which is a key mechanism in reducing PAF-mediated eosinophil chemotaxis.
Signaling Pathways in Eosinophil Chemotaxis and Rupatadine's Intervention
Eosinophil chemotaxis is a complex process initiated by the binding of chemoattractants to their specific receptors on the eosinophil surface, triggering a cascade of intracellular signaling events that lead to directed cell movement.
Eotaxin-Induced Chemotaxis
Eotaxin, a potent eosinophil chemoattractant, exerts its effects by binding to the C-C chemokine receptor 3 (CCR3). This interaction activates downstream signaling pathways, prominently featuring the phosphorylation and activation of Extracellular signal-regulated kinase (ERK) and p38 Mitogen-Activated Protein Kinase (MAPK). The activation of these kinases is crucial for the cellular machinery of migration.
While direct evidence of rupatadine's interaction with the CCR3 receptor is not yet available, its ability to inhibit eotaxin-induced chemotaxis suggests a potential interference with this signaling cascade. The mechanism may involve downstream modulation of ERK or p38 MAPK phosphorylation, or interaction with other signaling intermediates.
PAF-Induced Chemotaxis
Platelet-Activating Factor (PAF) is another potent chemoattractant for eosinophils, signaling through its own specific G-protein coupled receptor, the PAF receptor (PAFR). Rupatadine's well-documented antagonism of the PAFR directly blocks the initial step in this signaling cascade, thereby preventing the downstream events that lead to eosinophil migration.
Experimental Protocols
A comprehensive understanding of the data necessitates a review of the methodologies employed in the key studies.
In Vitro Eosinophil Chemotaxis Assay (Modified Boyden Chamber)
This widely used assay quantifies the migration of eosinophils across a porous membrane towards a chemoattractant.
1. Eosinophil Isolation:
-
Human eosinophils are typically isolated from the peripheral blood of healthy or allergic donors.
-
A common method involves dextran (B179266) sedimentation followed by density gradient centrifugation over Percoll.
-
Further purification can be achieved using negative selection with immunomagnetic beads to deplete other cell types.
2. Chemotaxis Chamber Setup:
-
A modified Boyden chamber, such as a 48-well microchemotaxis chamber, is utilized.
-
The chamber consists of upper and lower wells separated by a polycarbonate filter (e.g., 5 µm pore size).
-
The lower wells are filled with a solution containing the chemoattractant (e.g., eotaxin at 50 ng/ml or PAF at varying concentrations) or a control medium.
-
A suspension of purified eosinophils (e.g., 1 x 10⁶ cells/ml) is added to the upper wells. To test the effect of rupatadine, cells are pre-incubated with various concentrations of the compound.
3. Incubation:
-
The chamber is incubated at 37°C in a humidified atmosphere with 5% CO₂ for a specified period (e.g., 60-90 minutes).
4. Quantification of Migration:
-
After incubation, the filter is removed, and non-migrated cells on the upper surface are scraped off.
-
The filter is then fixed and stained (e.g., with Diff-Quik).
-
The number of eosinophils that have migrated to the lower side of the filter is counted under a microscope in several high-power fields.
-
Alternatively, fluorescently labeled eosinophils can be used, and migration is quantified by measuring the fluorescence of cells that have moved to the lower well.
Conclusion
This compound effectively inhibits eosinophil chemotaxis induced by both eotaxin and PAF. Its potent antagonism of the PAF receptor provides a clear mechanism for its effect on PAF-induced migration. The inhibition of eotaxin-induced chemotaxis, likely occurring through a mechanism independent of H1 or PAF receptor blockade, highlights a broader anti-inflammatory activity. Further research is warranted to fully elucidate the precise molecular targets of rupatadine within the CCR3 signaling pathway. The data presented in this guide underscore the therapeutic potential of rupatadine in the management of eosinophil-driven allergic diseases.
References
- 1. Rupatadine: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Portico [access.portico.org]
- 4. Rupatadine, a new potent, orally active dual antagonist of histamine and platelet-activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Interactions of Rupatadine Fumarate with G Protein-Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rupatadine Fumarate is a second-generation, non-sedating antihistamine that exhibits a unique dual mechanism of action by antagonizing both histamine (B1213489) H1 receptors and platelet-activating factor (PAF) receptors.[1][2] Both of these receptors are members of the G protein-coupled receptor (GPCR) superfamily, critical targets in the treatment of allergic disorders. This technical guide provides a comprehensive overview of the molecular interactions of Rupatadine with these GPCRs, presenting quantitative binding and functional data, detailed experimental methodologies, and visual representations of the associated signaling pathways.
Introduction
Allergic reactions are complex inflammatory responses mediated by the release of various chemical mediators, with histamine and platelet-activating factor (PAF) playing pivotal roles.[1][3] Histamine, acting on H1 receptors, is responsible for the characteristic symptoms of allergic rhinitis and urticaria, such as sneezing, itching, and rhinorrhea.[1] PAF is a potent phospholipid mediator involved in inflammation, platelet aggregation, and anaphylaxis. Rupatadine's dual antagonism of both H1 and PAF receptors provides a more comprehensive approach to managing allergic conditions compared to traditional antihistamines. This document will delve into the specific molecular interactions that underpin Rupatadine's therapeutic efficacy.
Molecular Interactions and Pharmacology
Rupatadine acts as a selective antagonist for the histamine H1 receptor and the platelet-activating factor receptor, binding to these receptors without activating them, thereby blocking the action of their respective endogenous ligands.
Histamine H1 Receptor Interaction
Rupatadine demonstrates a high affinity for the histamine H1 receptor. This interaction is characterized by a long residence time at the receptor, which may contribute to its prolonged duration of action in vivo. Studies have shown that Rupatadine's antihistaminic potency is comparable or superior to other second-generation antihistamines.
Platelet-Activating Factor (PAF) Receptor Interaction
In addition to its antihistaminic activity, Rupatadine competitively antagonizes the PAF receptor. This anti-PAF activity is significant and distinguishes Rupatadine from many other antihistamines. By blocking PAF receptors, Rupatadine can mitigate inflammatory processes that exacerbate allergic conditions.
Quantitative Data on Receptor Interactions
The following tables summarize the quantitative data on the binding affinity and functional antagonism of Rupatadine at the histamine H1 and PAF receptors from various in vitro and in vivo studies.
Table 1: Histamine H1 Receptor Binding and Functional Data for Rupatadine
| Parameter | Species/Tissue | Value | Reference |
| Binding Affinity (Ki) | |||
| Ki (nM) | Human H1 Receptor | ~40 (pKi 8.4 ± 0.1) | |
| Ki app (nM) | Guinea Pig Cerebellum ([3H]pyrilamine binding) | 26 | |
| Ki app (µM) | Guinea Pig Cerebellum ([3H]pyrilamine binding) | 0.10 | |
| Functional Antagonism | |||
| IC50 (nM) | 3H-mepyramine displacement | 3.8 | |
| pA2 | Histamine-induced Guinea Pig Ileum Contraction | 9.29 ± 0.06 |
Table 2: Platelet-Activating Factor (PAF) Receptor Binding and Functional Data for Rupatadine
| Parameter | Species/Tissue | Value | Reference |
| Binding Affinity (Ki) | |||
| Ki app (µM) | Rabbit Platelet Membranes ([3H]WEB-2086 binding) | 0.55 | |
| Functional Antagonism | |||
| IC50 (µM) | PAF-induced Rabbit Platelet Aggregation | 0.2 | |
| IC50 (µM) | PAF-induced Human Platelet-Rich Plasma Aggregation | 0.68 | |
| pA2 | PAF-induced Washed Rabbit Platelet Aggregation | 6.68 ± 0.08 |
Signaling Pathways
Both the histamine H1 receptor and the PAF receptor are coupled to Gq/11 proteins. Upon agonist binding, these receptors activate a signaling cascade that leads to the generation of intracellular second messengers and subsequent physiological responses. Rupatadine, as an antagonist, blocks these pathways.
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is primarily coupled to the Gq/11 family of G proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This cascade ultimately results in smooth muscle contraction and increased vascular permeability.
Platelet-Activating Factor (PAF) Receptor Signaling Pathway
The PAF receptor is also coupled to Gq proteins, initiating a similar signaling cascade to that of the H1 receptor. Activation of the PAF receptor leads to PLCβ activation, generation of IP3 and DAG, and a subsequent increase in intracellular calcium. This pathway is crucial for platelet aggregation and inflammatory responses.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the molecular interactions of Rupatadine with its target GPCRs.
Radioligand Binding Assay for Histamine H1 Receptor
This protocol describes a competitive binding assay to determine the affinity of Rupatadine for the histamine H1 receptor.
-
Materials:
-
HEK293T cells expressing the human H1 receptor.
-
Radioligand: [3H]mepyramine.
-
Binding buffer: 50 mM Na2HPO4, 50 mM KH2PO4, pH 7.4.
-
Rupatadine stock solution.
-
Polyethyleneimine-coated GF/C filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare cell homogenates from HEK293T cells expressing the H1 receptor.
-
In a 96-well plate, add cell homogenate, a fixed concentration of [3H]mepyramine, and varying concentrations of Rupatadine.
-
Incubate the plate with gentle agitation for a specified time (e.g., 60 minutes) at room temperature to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantify the filter-bound radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.
-
Guinea Pig Ileum Contraction Assay
This functional assay measures the ability of Rupatadine to antagonize histamine-induced smooth muscle contraction.
-
Materials:
-
Guinea pig ileum segment.
-
Tyrode's solution (physiological salt solution).
-
Isolated organ bath system maintained at 37°C and aerated with carbogen (B8564812) gas.
-
Isotonic force transducer and data acquisition system.
-
Histamine and Rupatadine stock solutions.
-
-
Procedure:
-
Isolate a segment of the guinea pig ileum and mount it in the organ bath containing Tyrode's solution.
-
Apply a resting tension and allow the tissue to equilibrate.
-
Record a stable baseline.
-
Add increasing concentrations of histamine to the organ bath to establish a concentration-response curve for contraction.
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a fixed concentration of Rupatadine for a specified period.
-
Repeat the histamine concentration-response curve in the presence of Rupatadine.
-
Analyze the rightward shift in the histamine concentration-response curve to calculate the pA2 value for Rupatadine, a measure of its antagonist potency.
-
PAF-Induced Platelet Aggregation Assay
This assay assesses the inhibitory effect of Rupatadine on platelet aggregation induced by PAF.
-
Materials:
-
Human platelet-rich plasma (PRP) or washed rabbit platelets.
-
Platelet aggregometer.
-
PAF and Rupatadine stock solutions.
-
-
Procedure:
-
Prepare PRP from fresh human blood or washed platelets from rabbit blood.
-
Place a sample of the platelet suspension in the aggregometer cuvette and establish a baseline.
-
Add a sub-maximal concentration of PAF to induce platelet aggregation and record the response.
-
In separate experiments, pre-incubate the platelet suspension with varying concentrations of Rupatadine for a specified time.
-
Add the same concentration of PAF and record the aggregation response.
-
Determine the concentration of Rupatadine that inhibits PAF-induced aggregation by 50% (IC50).
-
Conclusion
This compound's therapeutic efficacy in allergic conditions stems from its dual antagonism of two key G protein-coupled receptors: the histamine H1 receptor and the platelet-activating factor receptor. Its high affinity and prolonged receptor occupancy at the H1 receptor, combined with its potent anti-PAF activity, provide a multi-faceted approach to inhibiting the allergic inflammatory cascade. The experimental data and methodologies outlined in this guide offer a comprehensive understanding of the molecular interactions that define Rupatadine as a unique and effective anti-allergic agent. This information is critical for researchers and drug development professionals working to advance the treatment of allergic diseases.
References
The Discovery and Synthesis of Rupatadine Fumarate and its Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rupatadine (B1662895) Fumarate (B1241708) is a second-generation antihistamine distinguished by its dual mechanism of action, acting as a potent and selective antagonist for both the histamine (B1213489) H1 receptor and the platelet-activating factor (PAF) receptor. This unique pharmacological profile makes it an effective therapeutic agent for the management of allergic rhinitis and chronic urticaria. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological evaluation of Rupatadine Fumarate and its analogues. Detailed experimental protocols for its synthesis and key biological assays are provided, along with a summary of its structure-activity relationships. Furthermore, the signaling pathways associated with its mechanism of action are elucidated through detailed diagrams. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-allergic agents.
Introduction: The Discovery of a Dual-Action Antihistamine
Rupatadine was discovered and developed by the Spanish pharmaceutical company J. Uriach y Cia, S.A.[1]. It emerged from a series of N-alkyl pyridine (B92270) derivatives and was identified as a potent dual antagonist of histamine H1 and platelet-activating factor (PAF) receptors[2]. This dual activity represents a significant advancement in the treatment of allergic disorders, as both histamine and PAF are key mediators in the inflammatory cascade associated with allergic reactions[3][4]. This compound, the fumaric acid salt of the active molecule, was developed for oral administration and is marketed under various trade names, including Rupafin®[5].
Synthesis of this compound
Several synthetic routes for this compound have been reported, with the most common strategies involving the N-alkylation of desloratadine (B1670295) with a suitable pyridine derivative. Desloratadine itself is a major active metabolite of loratadine (B1675096) and serves as a key intermediate in the synthesis of Rupatadine.
General Synthetic Scheme
A prevalent synthetic pathway commences with the preparation of a 5-methyl-3-pyridinylmethyl halide or sulfonate, which is then reacted with desloratadine to form the rupatadine base. The final step involves the formation of the fumarate salt to enhance its pharmaceutical properties.
A representative synthetic scheme is outlined below:
Caption: General synthetic pathway for this compound.
Experimental Protocols
-
Esterification of 5-Methylnicotinic Acid: To a suspension of 5-methylnicotinic acid in methanol (B129727), slowly add thionyl chloride. Heat the reaction mixture to 65-70°C and stir for 2-3 hours. After completion, the solvent is removed under reduced pressure to yield methyl 5-methylnicotinate.
-
Reduction to 5-Methyl-3-pyridylmethanol: The methyl 5-methylnicotinate is dissolved in a suitable solvent like methanol, and sodium borohydride (B1222165) is added portion-wise while maintaining the temperature. The reaction is stirred until completion, followed by a standard work-up to isolate 5-methyl-3-pyridylmethanol.
-
Chlorination to 5-Methyl-3-(chloromethyl)pyridine Hydrochloride: 5-Methyl-3-pyridylmethanol is treated with thionyl chloride in an appropriate solvent. The reaction mixture is stirred, and upon completion, the product is isolated as the hydrochloride salt.
-
N-Alkylation of Desloratadine: Desloratadine and 5-methyl-3-(chloromethyl)pyridine hydrochloride are dissolved in a biphasic solvent system (e.g., toluene (B28343) and water). A phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) and an aqueous solution of a base (e.g., sodium hydroxide) are added.
-
The reaction mixture is stirred at room temperature for 6-8 hours.
-
After completion, the organic layer is separated, washed, and the solvent is evaporated to yield the crude Rupatadine base.
-
The crude Rupatadine base is dissolved in a ketonic solvent such as acetone.
-
A solution of fumaric acid in an alcoholic solvent like methanol is added to the rupatadine solution with stirring.
-
The reaction mixture is stirred at room temperature for 8-10 hours, during which this compound precipitates.
-
The solid is collected by filtration, washed with acetone, and dried under vacuum to yield pure this compound.
Rupatadine Analogues and Structure-Activity Relationships (SAR)
While extensive research on a wide array of rupatadine analogues is not broadly published, studies on structurally related compounds, particularly desloratadine analogues, provide valuable insights into the structure-activity relationships for H1 receptor antagonism.
Modifications of the Pyridine Moiety
The 5-methyl-3-pyridinylmethyl group of rupatadine plays a crucial role in its dual activity. Modifications in this region can significantly impact both H1 and PAF receptor antagonism.
-
Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring are critical for activity. The methyl group at the 5-position appears to be favorable for H1 receptor binding.
-
Replacement of the Pyridine Ring: Replacement of the 5-methyl-3-pyridine group of rupatadine with other heterocyclic or carbocyclic moieties has been explored in related desloratadine analogues. For instance, replacement with a γ-alkylidene butenolide has shown potent H1 antihistamine activity, with the nature of the substituent on the lactone ring being a key determinant of potency.
Modifications of the Tricyclic Core
The tricyclic benzocyclohepta[1,2-b]pyridine core is a common feature in many antihistamines, including loratadine and desloratadine. Modifications to this scaffold can influence the overall pharmacological profile.
-
Substitution on the Benzene Ring: The chlorine atom at the 8-position of the tricyclic system is a common feature and is generally considered important for high H1 receptor affinity.
-
Alterations to the Seven-Membered Ring: The degree of saturation and conformation of the cyclohepta ring can affect receptor binding.
Quantitative Data on Rupatadine and Related Compounds
The following table summarizes the biological activity of Rupatadine and its precursor, Desloratadine.
| Compound | Target | Assay | Activity | Reference |
| Rupatadine | Histamine H1 Receptor | [3H]-pyrilamine binding (guinea pig cerebellum) | Ki = 0.10 µM | |
| PAF Receptor | [3H]WEB-2086 binding (rabbit platelet membranes) | Ki = 0.55 µM | ||
| Histamine-induced guinea pig ileum contraction | pA2 = 9.29 | |||
| PAF-induced platelet aggregation (human platelet-rich plasma) | IC50 = 0.68 µM | |||
| Desloratadine | Histamine H1 Receptor | Radioligand binding | pKi = 9.1 |
Mechanism of Action: Dual Receptor Antagonism
Rupatadine exerts its therapeutic effects through the competitive antagonism of two key receptors involved in the allergic response: the Histamine H1 receptor and the Platelet-Activating Factor (PAF) receptor.
Histamine H1 Receptor Antagonism
Histamine, released from mast cells during an allergic reaction, binds to H1 receptors on various cells, leading to symptoms such as itching, vasodilation, and increased vascular permeability. Rupatadine competitively blocks the H1 receptor, preventing histamine from binding and initiating the downstream signaling cascade.
Caption: Rupatadine's antagonism of the Histamine H1 receptor signaling pathway.
Platelet-Activating Factor (PAF) Receptor Antagonism
PAF is a potent phospholipid mediator that contributes to inflammation, bronchoconstriction, and increased vascular permeability. By blocking the PAF receptor, Rupatadine inhibits these effects, providing an additional anti-inflammatory action beyond H1 antagonism.
References
- 1. researchgate.net [researchgate.net]
- 2. heteroletters.org [heteroletters.org]
- 3. Rupatadine, a new potent, orally active dual antagonist of histamine and platelet-activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rupatadine: pharmacological profile and its use in the treatment of allergic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Validated HPLC Method for the Quantification of Rupatadine Fumarate in Pharmaceutical Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rupatadine Fumarate is a second-generation, non-sedating, long-acting histamine (B1213489) H1 receptor antagonist with platelet-activating factor (PAF) antagonistic properties.[1] It is widely used for the management of allergic rhinitis and chronic urticaria.[2] Accurate and reliable quantification of this compound in pharmaceutical dosage forms is crucial for quality control and to ensure therapeutic efficacy. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The method is simple, precise, and accurate, making it suitable for routine analysis in a quality control laboratory.[3]
Chromatographic Conditions
A summary of the optimized chromatographic conditions for the quantification of this compound is presented in the table below.
| Parameter | Condition |
| HPLC System | Shimadzu HPLC-04 with quaternary pump LC-2AT, SPD-M20A DIODE array detector, SIL-20ACHT auto-sampler, CTO-20AC oven, and DGU-20A5R degasser[4] |
| Column | Hiber® Lichrosphere® C18 (250 x 4.6 mm, 5 µm)[5] or equivalent |
| Mobile Phase | Methanol:Potassium Dihydrogen Phosphate buffer:Acetonitrile (50:30:20 v/v/v), pH adjusted to 3.0 with 1% orthophosphoric acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 244 nm |
| Injection Volume | 20 µL |
| Column Temperature | 35°C |
| Run Time | 10 min |
Experimental Protocols
1. Preparation of Mobile Phase
A mixture of Methanol, Potassium Dihydrogen Phosphate buffer, and Acetonitrile in the ratio of 50:30:20 (v/v/v) was prepared. The pH of the mixture was adjusted to 3.0 using 1% orthophosphoric acid. The mobile phase was then filtered through a 0.45 µm membrane filter and degassed by sonication before use.
2. Preparation of Standard Stock Solution
Accurately weigh about 25 mg of this compound working standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase to obtain a stock solution. Sonicate the solution to ensure complete dissolution.
3. Preparation of Working Standard Solutions and Calibration Curve
From the standard stock solution, prepare a series of working standard solutions with concentrations ranging from 10 to 60 µg/mL by diluting with the mobile phase. Inject 20 µL of each working standard solution into the HPLC system in triplicate. A calibration curve is constructed by plotting the mean peak area against the concentration of this compound. The linearity of the method was established in the range of 10-60 μg/mL with a correlation coefficient (R²) of 0.9996.
4. Preparation of Sample Solution (from Tablets)
Weigh and powder twenty tablets of this compound. Transfer an amount of powder equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug. Dilute the solution to the mark with the mobile phase and mix well. Filter the resulting solution through a 0.22 µm membrane filter. Further dilute a suitable aliquot of the filtrate with the mobile phase to obtain a final concentration within the calibration range.
Method Validation Summary
The developed HPLC method was validated according to the International Conference on Harmonization (ICH) guidelines. The validation parameters are summarized in the table below.
| Validation Parameter | Result |
| Linearity Range | 10-60 µg/mL |
| Correlation Coefficient (R²) | 0.9996 |
| Limit of Detection (LOD) | 0.026 µg/mL |
| Limit of Quantification (LOQ) | 0.056 µg/mL |
| Precision (%RSD) | Intraday: 0.68, Interday: 0.61 |
| Accuracy (% Recovery) | 99.06% to 100.60% |
| Retention Time | 7.350 min |
Forced Degradation Studies
To demonstrate the stability-indicating nature of the method, forced degradation studies were performed. This compound was subjected to stress conditions including acid (1N HCl), base (1N NaOH), oxidative (3% H₂O₂), thermal, and photolytic degradation. The drug was found to be susceptible to degradation under these conditions, and the degradation products did not interfere with the quantification of the parent drug, confirming the specificity of the method.
The described HPLC method provides a simple, accurate, and precise way to quantify this compound in bulk and pharmaceutical tablet formulations. The method is validated according to ICH guidelines and is stability-indicating, making it a reliable tool for routine quality control analysis.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Sample preparation workflow from tablets.
References
- 1. Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products in Solid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. journals.umt.edu.pk [journals.umt.edu.pk]
- 5. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols: A Stability-Indicating HPTLC Method for the Analysis of Rupatadine Fumarate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a detailed protocol for a validated stability-indicating High-Performance Thin-Layer Chromatography (HPTLC) method for the quantitative analysis of Rupatadine Fumarate in bulk drug and pharmaceutical formulations. The described method is simple, selective, precise, and capable of separating this compound from its degradation products formed under various stress conditions, as stipulated by the International Conference on Harmonisation (ICH) guidelines. This application note provides comprehensive experimental protocols, data presentation in tabular format, and visual representations of the workflow and analytical principles.
Introduction
This compound is a second-generation, non-sedating antagonist of both histamine (B1213489) H1 and platelet-activating factor (PAF) receptors. It is widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria. The stability of a drug substance is a critical parameter that can affect its safety and efficacy. Therefore, it is essential to develop validated stability-indicating analytical methods to monitor the drug's purity and integrity over time and under various environmental conditions.
This HPTLC method provides a reliable and efficient approach for the routine quality control analysis of this compound, ensuring that the pharmaceutical products meet the required standards of quality and stability. The method effectively separates the active pharmaceutical ingredient (API) from its degradation products generated through forced degradation studies, including acid and alkaline hydrolysis, oxidation, and photothermal degradation.
Chromatographic Conditions
A summary of the optimized chromatographic conditions for the stability-indicating HPTLC analysis of this compound is presented in Table 1.
| Parameter | Description |
| Stationary Phase | Pre-coated Silica gel 60F254 Aluminium plates |
| Mobile Phase | Toluene: Methanol (B129727): Triethylamine (4:1:0.2, v/v/v) |
| Chamber Saturation | 20 minutes with the mobile phase |
| Development Mode | Ascending |
| Development Distance | 80 mm |
| Detection Wavelength | 264 nm |
| Scanner | Densitometric scanner in absorbance mode |
| Rf Value of Rupatadine | Approximately 0.61 ± 0.02[1][2] |
Method Validation Summary
The developed HPTLC method was validated according to ICH guidelines. The key validation parameters are summarized in Table 2.
| Validation Parameter | Result |
| Linearity Range | 400 - 1400 ng/band[1] |
| Correlation Coefficient (r²) | 0.9992 ± 0.0001[1] |
| Limit of Detection (LOD) | 66.63 ng/band[1] |
| Limit of Quantitation (LOQ) | 201.91 ng/band |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Specificity | The method is specific as it resolves the drug from its degradation products. |
| Robustness | The method is robust for minor changes in mobile phase composition and saturation time. |
Forced Degradation Studies
Forced degradation studies were performed to demonstrate the stability-indicating nature of the HPTLC method. This compound was subjected to various stress conditions, and the resulting degradation was evaluated. The results are summarized in Table 3.
| Stress Condition | Conditions | Observation |
| Acid Hydrolysis | 1 M HCl in methanol (1:9 v/v), 8 hours at room temperature in the dark. | Degradation observed, degradation products well-resolved from the drug spot. |
| Alkaline Hydrolysis | 1 M NaOH in methanol (1:9 v/v), 8 hours at room temperature in the dark. | Degradation observed, degradation products well-resolved from the drug spot. |
| Oxidative Degradation | 10% (v/v) H₂O₂ in methanol, 8 hours at room temperature in the dark. | Degradation observed, degradation products well-resolved from the drug spot. |
| Photochemical Degradation | Exposure to sunlight for 8 hours. | Degradation observed. |
| Thermal Degradation | Dry heat at 55°C for 3 hours. | Degradation observed. |
Experimental Protocols
Preparation of Standard Solution
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve the standard in methanol and make up the volume to the mark to obtain a stock solution of 1000 µg/mL.
-
From the stock solution, prepare working standard solutions of desired concentrations by appropriate dilution with methanol.
Preparation of Sample Solution (Tablets)
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol, sonicate for 15 minutes to ensure complete extraction of the drug, and then dilute to the mark with methanol.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.
Chromatographic Development and Analysis
-
Apply the standard and sample solutions as bands of 6 mm width on the HPTLC plate using a suitable applicator.
-
Develop the plate in a pre-saturated twin-trough chamber with the mobile phase (Toluene: Methanol: Triethylamine; 4:1:0.2, v/v/v) up to a distance of 80 mm.
-
After development, air dry the plate to remove the mobile phase.
-
Scan the plate densitometrically at 264 nm.
-
Record the peak areas and calculate the amount of this compound in the sample.
Forced Degradation Study Protocol
-
Acid Hydrolysis: To 10 mg of this compound, add 10 mL of a methanolic solution of 1 M HCl. Keep the solution at room temperature for 8 hours in the dark. Neutralize the solution and dilute with methanol to a suitable concentration.
-
Alkaline Hydrolysis: To 10 mg of this compound, add 10 mL of a methanolic solution of 1 M NaOH. Keep the solution at room temperature for 8 hours in the dark. Neutralize the solution and dilute with methanol.
-
Oxidative Degradation: To 10 mg of this compound, add 10 mL of a methanolic solution of 10% (v/v) hydrogen peroxide. Keep the solution at room temperature for 8 hours in the dark. Dilute with methanol to a suitable concentration.
-
Photochemical Degradation: Expose a solution of this compound to direct sunlight for 8 hours.
-
Thermal Degradation: Keep the powdered drug under dry heat at 55°C for 3 hours. Prepare a solution of the treated powder in methanol.
-
Apply the stressed samples to the HPTLC plate alongside a standard solution of this compound and develop the chromatogram as described above.
Visualizations
Caption: Experimental workflow for the HPTLC analysis of this compound.
Caption: Principle of the stability-indicating HPTLC assay.
References
Forced Degradation Studies of Rupatadine Fumarate: An Application Note and Protocol
This document provides a detailed overview and experimental protocols for conducting forced degradation studies on Rupatadine Fumarate. These studies are crucial in the development and validation of stability-indicating analytical methods, as mandated by regulatory bodies, to ensure the safety and efficacy of pharmaceutical products.
Introduction
This compound is a second-generation antihistamine and platelet-activating factor (PAF) antagonist used in the treatment of allergic rhinitis and urticaria. Forced degradation, or stress testing, is a critical component of the drug development process that helps to identify potential degradation products, understand the degradation pathways, and establish the intrinsic stability of the drug substance. This information is instrumental in developing and validating stability-indicating assay methods.
Studies have shown that this compound is particularly susceptible to oxidative stress, while it exhibits greater stability under acidic, alkaline, hydrolytic, thermal, and photolytic conditions.[1][2][3] The primary degradation product under oxidative stress has been identified as Rupatadine N-oxide.
Data Summary
The following table summarizes the quantitative data from various forced degradation studies performed on this compound.
| Stress Condition | Reagent/Condition | Duration & Temperature | Extent of Degradation | Reference |
| Acid Hydrolysis | 0.1N HCl | 24 hours at 70°C | No significant degradation | |
| 1.0N HCl | 60 minutes at 80°C | No significant degradation | ||
| 1M HCl in Methanol (B129727) | 8 hours at Room Temp. | Degradation observed | ||
| 1N HCl | 10 minutes on boiling water bath | Degradation observed | ||
| Alkaline Hydrolysis | 0.1N NaOH | 24 hours at 70°C | No significant degradation | |
| 1.0N NaOH | 60 minutes at 80°C | No significant degradation | ||
| 1M NaOH in Methanol | 8 hours at Room Temp. | Degradation observed | ||
| 1N NaOH | 10 minutes on boiling water bath | Degradation observed | ||
| Oxidative Degradation | 5% H₂O₂ | 4 hours at 70°C | Significant degradation | |
| 30% H₂O₂ | 60 minutes at 80°C | ~12% degradation | ||
| 10% H₂O₂ in Methanol | 8 hours at Room Temp. | Degradation observed | ||
| 3% H₂O₂ | 10 minutes on boiling water bath | Degradation observed | ||
| Thermal Degradation | Dry Heat | 48 hours at 105°C | No significant degradation | |
| Dry Heat | 24 hours at 105°C | Stable | ||
| Dry Heat | 3 hours at 55°C | Degradation observed | ||
| Photolytic Degradation | UV Light | 1.2 million lux hours / 200 watt hours/m² | No significant degradation | |
| UV Light | Not specified | Stable | ||
| Sunlight | 8 hours | Degradation observed | ||
| UV Light | 24 hours | Degradation observed | ||
| Hydrolytic Degradation | Water | 24 hours at 70°C | No significant degradation |
Experimental Protocols
The following are detailed protocols for conducting forced degradation studies on this compound. The analytical finish for all protocols is a stability-indicating HPLC method.
Analytical Method: Stability-Indicating RP-HPLC
A validated stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential to separate this compound from its degradation products. Several methods have been reported, and the following is a representative example:
-
Column: Hypersil BDS C18 (150 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: Gradient mixture of a buffer (e.g., acetate (B1210297) buffer pH 6.0) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 50°C.
-
Detection Wavelength: 264 nm.
-
Injection Volume: 10-20 µL.
Preparation of Stock and Working Solutions
-
Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase) to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).
-
Working Solution: Dilute the stock solution with the same solvent to a suitable working concentration for HPLC analysis (e.g., 100 µg/mL).
Forced Degradation Protocols
-
Transfer a known volume of the this compound stock solution into a volumetric flask.
-
Add an equal volume of 1N HCl.
-
Heat the solution on a boiling water bath for 10 minutes.
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 1N NaOH.
-
Dilute to the final volume with the mobile phase to achieve the desired working concentration.
-
Inject the sample into the HPLC system.
-
Transfer a known volume of the this compound stock solution into a volumetric flask.
-
Add an equal volume of 1N NaOH.
-
Heat the solution on a boiling water bath for 10 minutes.
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 1N HCl.
-
Dilute to the final volume with the mobile phase.
-
Inject the sample into the HPLC system.
-
Transfer a known volume of the this compound stock solution into a volumetric flask.
-
Add an appropriate volume of 3-30% hydrogen peroxide (H₂O₂).
-
Heat the solution on a water bath at a specified temperature (e.g., 80°C for 60 minutes).
-
Cool the solution to room temperature.
-
Dilute to the final volume with the mobile phase.
-
Inject the sample into the HPLC system.
-
Accurately weigh a sample of this compound powder and place it in a suitable container.
-
Expose the sample to dry heat in an oven at 105°C for 24-48 hours.
-
After the specified time, allow the sample to cool to room temperature.
-
Prepare a working solution of the stressed sample as described in section 3.2.
-
Inject the sample into the HPLC system.
-
Prepare a solution of this compound in a suitable solvent.
-
Expose the solution to a UV light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Simultaneously, keep a control sample protected from light.
-
After exposure, dilute the sample to the working concentration with the mobile phase.
-
Inject both the exposed and control samples into the HPLC system.
Visualizations
The following diagrams illustrate the workflow for forced degradation studies and the logical relationship between the stress conditions and the degradation of this compound.
References
Application Notes & Protocols for the Analysis of Rupatadine Fumarate in Pharmaceutical Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Rupatadine Fumarate is a second-generation, non-sedating H1-antihistamine and platelet-activating factor (PAF) antagonist used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1] Accurate and reliable analytical methods are crucial for the quality control and stability assessment of this compound in its pharmaceutical dosage forms. These application notes provide detailed protocols for the analysis of this compound using UV-Visible Spectrophotometry, Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), and High-Performance Thin-Layer Chromatography (HPTLC).
UV-Visible Spectrophotometric Method
This method offers a simple and rapid approach for the quantification of this compound in bulk and pharmaceutical formulations.
Experimental Protocol:
-
Instrument: A double beam UV-Visible spectrophotometer with 1 cm quartz cells.
-
Solvent/Diluent: Methanol (B129727) is commonly used as the solvent.[1]
-
Preparation of Standard Stock Solution:
-
Preparation of Working Standard Solutions:
-
From the standard stock solution, prepare a series of dilutions in the concentration range of 2-20 µg/mL using methanol.
-
-
Preparation of Sample Solution (Tablets):
-
Weigh and finely powder 15-20 tablets.
-
Transfer a quantity of powder equivalent to 100 mg of this compound into a 100 mL volumetric flask.
-
Add about 40 mL of methanol and sonicate for 15 minutes to dissolve the drug.
-
Dilute to the mark with methanol and filter through a Whatman filter paper.
-
Further dilute the filtrate with methanol to obtain a final concentration within the Beer's law range (e.g., 10 µg/mL).
-
-
Spectrophotometric Analysis:
-
Scan the working standard solutions and the sample solution from 400 nm to 200 nm against a methanol blank.
-
Determine the wavelength of maximum absorbance (λmax). The reported λmax for this compound in methanol is approximately 263 nm.
-
Measure the absorbance of all solutions at the determined λmax.
-
-
Quantification:
-
Construct a calibration curve by plotting absorbance versus concentration for the working standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Quantitative Data Summary:
| Parameter | UV-Visible Spectrophotometry |
| Solvent | Methanol |
| λmax | 263 nm |
| Linearity Range | 2-20 µg/mL |
| Correlation Coefficient (r²) | 0.999 |
| Mean Assay (%) | 99.4% |
| Mean Recovery (%) | 99.25% |
Experimental Workflow Diagram:
Caption: Workflow for this compound analysis by UV-Vis Spectrophotometry.
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) Method
RP-HPLC provides a more selective and sensitive method for the determination of this compound and can also be used for stability-indicating assays.
Experimental Protocol:
-
Instrument: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a data acquisition system.
-
Chromatographic Conditions:
-
Column: C18 column (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of Acetonitrile:Methanol:Water in the ratio of 40:50:10 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 244 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
-
Preparation of Mobile Phase:
-
Prepare the mobile phase by mixing the specified volumes of acetonitrile, methanol, and water.
-
Degas the mobile phase by sonication or vacuum filtration.
-
-
Preparation of Standard Stock Solution:
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.
-
-
Preparation of Working Standard Solutions:
-
Prepare a series of dilutions from the standard stock solution in the concentration range of 10-60 µg/mL using the mobile phase.
-
-
Preparation of Sample Solution (Tablets):
-
Weigh and powder 20 tablets.
-
Transfer an amount of powder equivalent to 10 mg of this compound to a 100 mL volumetric flask.
-
Add about 70 mL of mobile phase and sonicate for 15 minutes.
-
Dilute to the mark with the mobile phase and filter the solution through a 0.45 µm membrane filter.
-
Further dilute the filtrate with the mobile phase to obtain a concentration within the linearity range.
-
-
Chromatographic Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the working standard solutions and the sample solution into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
-
Quantification:
-
Construct a calibration curve by plotting peak area versus concentration for the working standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Quantitative Data Summary:
| Parameter | RP-HPLC |
| Column | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol:Water (40:50:10 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 244 nm |
| Retention Time | ~7.35 min |
| Linearity Range | 10-60 µg/mL |
| Correlation Coefficient (r²) | 0.9996 |
| LOD | 0.026 µg/mL |
| LOQ | 0.056 µg/mL |
| Recovery (%) | 99.06 - 100.60% |
Experimental Workflow Diagram:
Caption: Workflow for this compound analysis by RP-HPLC.
High-Performance Thin-Layer Chromatography (HPTLC) Method
The HPTLC method is a powerful tool for the separation and quantification of this compound and is also suitable for stability-indicating studies.
Experimental Protocol:
-
Instrument: HPTLC system consisting of a sample applicator, developing chamber, and a TLC scanner.
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 TLC plates.
-
Mobile Phase: Toluene:Methanol:Triethylamine (4:1:0.2 v/v/v).
-
Chamber Saturation: Saturate the developing chamber with the mobile phase for 20 minutes.
-
Development Distance: 8 cm.
-
Detection Wavelength: 264 nm.
-
-
Preparation of Standard Stock Solution:
-
Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol to get a concentration of 1000 µg/mL.
-
-
Application of Bands:
-
Apply the standard and sample solutions as bands of 6 mm width on the HPTLC plate using a suitable applicator.
-
Apply different volumes of the standard solution to obtain a concentration range of 400-1400 ng/band.
-
-
Chromatogram Development:
-
Place the plate in the pre-saturated developing chamber and develop up to the specified distance.
-
After development, air dry the plate.
-
-
Densitometric Analysis:
-
Scan the dried plate in absorbance mode at 264 nm.
-
Record the peak areas.
-
-
Quantification:
-
Prepare a calibration curve by plotting peak area versus the amount of this compound for the standard bands.
-
Determine the amount of this compound in the sample band from the calibration curve.
-
Quantitative Data Summary:
| Parameter | HPTLC |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Toluene:Methanol:Triethylamine (4:1:0.2 v/v/v) |
| Detection Wavelength | 264 nm |
| Rƒ Value | 0.61 ± 0.02 |
| Linearity Range | 400-1400 ng/band |
| Correlation Coefficient (r²) | 0.9992 |
| LOD | 66.63 ng/band |
| LOQ | 201.91 ng/band |
Experimental Workflow Diagram:
Caption: Workflow for this compound analysis by HPTLC.
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.
Experimental Protocol:
-
Acid Hydrolysis:
-
Treat the drug solution with 0.1 N HCl at 70°C for 24 hours.
-
-
Base Hydrolysis:
-
Treat the drug solution with 0.1 N NaOH at 70°C for 24 hours.
-
-
Oxidative Degradation:
-
Treat the drug solution with 5% H₂O₂ at 70°C for 4 hours.
-
-
Thermal Degradation:
-
Expose the solid drug to a temperature of 105°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose the drug solution to UV light (1.2 million lux hours/200 watt hours/square meter).
-
-
Analysis:
-
After the specified time, neutralize the acidic and basic solutions.
-
Dilute all the stressed samples appropriately and analyze using a stability-indicating method like RP-HPLC or HPTLC to separate the degradation products from the parent drug.
-
Forced Degradation Workflow Diagram:
Caption: Workflow for forced degradation studies of this compound.
References
Application Note: Determination of Rupatadine Fumarate in Biological Fluids by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rupatadine (B1662895) is a second-generation antihistamine and platelet-activating factor (PAF) antagonist used in the treatment of allergic rhinitis and urticaria. Accurate and sensitive quantification of Rupatadine and its active metabolites, desloratadine (B1670295) (DT) and 3-hydroxydesloratadine (B129375) (3-OH-DT), in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides a detailed application note and protocol for the determination of Rupatadine Fumarate (B1241708) in biological fluids using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Principle
The method utilizes reversed-phase High-Performance Liquid Chromatography (HPLC) for the separation of Rupatadine and an internal standard (IS) from endogenous plasma components. The separated analytes are then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Positive electrospray ionization (ESI) is commonly employed for the ionization of Rupatadine and its metabolites.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol is a common and effective method for extracting Rupatadine from a plasma matrix.
Materials:
-
Human plasma samples
-
Rupatadine Fumarate reference standard
-
Loratadine (or other suitable internal standard)
-
Methanol (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Saturated sodium bicarbonate solution
-
0.25 M Sodium Hydroxide (NaOH)
-
Diethyl ether: Dichloromethane (B109758) (70:30 v/v)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstituting solution (Mobile Phase)
Procedure:
-
Thaw frozen plasma samples to room temperature.
-
Pipette 500 µL of the plasma sample into a clean centrifuge tube.
-
Add 50 µL of the internal standard working solution (e.g., 50 ng/mL Loratadine in methanol).
-
Vortex mix for 1 minute.
-
Add 50 µL of 0.25 M NaOH and vortex for another minute to alkalinize the sample.[1]
-
Add 3 mL of extraction solvent (e.g., diethyl ether: dichloromethane (70:30 v/v) or ethyl acetate).[1]
-
Vortex mix vigorously for 1-2 minutes.
-
Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 200 µL of the mobile phase.
-
Vortex mix to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Chromatographic Conditions
The following table summarizes typical LC parameters for the analysis of Rupatadine.
| Parameter | Condition 1 | Condition 2 |
| LC System | Agilent 1200 Series or equivalent | Shimadzu LC system or equivalent |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[2][3] | Hedera ODS-2 column[1] |
| Mobile Phase A | 10 mM Ammonium acetate with 0.1% formic acid in water | 0.5% Formic acid in water |
| Mobile Phase B | Methanol | Methanol |
| Elution Mode | Gradient | Isocratic |
| Flow Rate | 0.5 mL/min | 1.0 mL/min |
| Injection Volume | 5 µL | 20 µL |
| Column Temperature | Ambient or 30°C | Ambient |
| Run Time | Approximately 5-10 minutes | Approximately 5-10 minutes |
Mass Spectrometric Conditions
The following table outlines typical MS parameters for the detection of Rupatadine.
| Parameter | Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Rupatadine: m/z 416.0 → 309.1 or 416 → 282.1; Desloratadine: m/z 311.0 → 259.1; 3-OH-Desloratadine: m/z 327.0 → 275.2 |
| Internal Standard (IS) | Loratadine: m/z 383 → 337 or Letrozole: m/z 286.1 → 217.1 |
| Ion Spray Voltage | 5500 V |
| Temperature | 400 °C |
| Nebulizer Gas (GS1) | 60 psi |
| Heater Gas (GS2) | 30 psi |
| Curtain Gas (CUR) | 10 psi |
| Collision Gas (CAD) | 10 psi |
| Fragmentor Energy | 135 V for Rupatadine and Loratadine |
| Collision Energy | 20 V for Rupatadine and Loratadine |
Data Presentation
The quantitative performance of the LC-MS/MS method for Rupatadine is summarized in the tables below.
Table 1: Linearity and Sensitivity
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |
| Rupatadine | 0.1 - 100 | 0.1 | > 0.99 | |
| Rupatadine | 0.05 - 35 | 0.05 | Not Specified | |
| Rupatadine | 0.01 - 6 | 0.01 | 0.9997 | |
| Rupatadine | 0.1 - 10 | 0.1 | Not Specified | |
| Rupatadine & Metabolites | Not Specified | 0.05 (RT), 0.035 (DT & 3-OH-DT) | Not Specified |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| Rupatadine & Metabolites | LQC, MQC, HQC | 1.0 - 4.7 | 2.2 - 12.1 | -7.7 to 5.2 | -4.1 to 4.8 |
Visualizations
Caption: Experimental workflow for Rupatadine analysis.
Caption: Key aspects of the analytical method validation.
References
Application of Rupatadine Fumarate in chronic urticaria research models
Application Notes: Rupatadine Fumarate in Chronic Urticaria Research
Introduction
This compound is a second-generation, non-sedating antihistamine that possesses a dual mechanism of action: potent and selective antagonism of the histamine (B1213489) H1 receptor and antagonism of the Platelet-Activating Factor (PAF) receptor.[1][2][3] This dual activity makes it a subject of significant interest in the study and treatment of allergic conditions, particularly chronic urticaria, where both histamine and PAF are key inflammatory mediators.[3][4] In research models, Rupatadine is utilized to investigate the pathophysiology of urticaria, evaluate the efficacy of anti-inflammatory and anti-allergic pathways, and develop novel therapeutic strategies. Its ability to inhibit mast cell degranulation and the subsequent release of various pro-inflammatory mediators further broadens its application in studying the complex inflammatory cascade of chronic urticaria.
Mechanism of Action
Rupatadine's therapeutic effect in chronic urticaria stems from its ability to simultaneously block two distinct signaling pathways.
-
Histamine H1 Receptor Antagonism : During an allergic response, mast cells degranulate and release histamine. Histamine then binds to H1 receptors on endothelial cells and sensory nerves, leading to vasodilation, increased vascular permeability (wheals), and itching. Rupatadine acts as a selective inverse agonist at these H1 receptors, competitively inhibiting histamine binding and preventing the downstream signaling cascade that produces urticarial symptoms.
-
Platelet-Activating Factor (PAF) Receptor Antagonism : PAF is a potent phospholipid mediator released during inflammatory responses that contributes to vascular leakage, chemotaxis, and bronchoconstriction. By blocking PAF receptors, Rupatadine mitigates these inflammatory processes, offering a more comprehensive therapeutic effect than traditional antihistamines that only target the H1 receptor.
Beyond receptor antagonism, Rupatadine has demonstrated the ability to inhibit the release of cytokines, such as TNF-α, from mast cells and monocytes, showcasing a broader anti-inflammatory profile.
Quantitative Data Summary
The efficacy of this compound has been quantified in various in vitro and clinical studies. The tables below summarize key findings.
Table 1: In Vitro Inhibitory Effects of Rupatadine
| Assay Type | Cell Line/System | Stimulus | Mediator Measured | Rupatadine Conc. | % Inhibition | Reference |
|---|---|---|---|---|---|---|
| Cytokine Release | HMC-1 | Interleukin-1 (IL-1) | IL-6 | 50 µM | ~80% | |
| Cytokine Release | LAD2 | Substance P | IL-8 | 50 µM | ~80% | |
| Mediator Release | LAD2 | Substance P | VEGF | 50 µM | ~73% | |
| Histamine Release | LAD2 | Substance P | Histamine | 50 µM | ~88% | |
| Mast Cell Degranulation | LAD2 | PAF | β-hexosaminidase | 5 µM | Not Specified | |
| Mast Cell Degranulation | hLMCs | PAF | Histamine | 10 µM | Not Specified | |
| Platelet Aggregation | Rabbit Platelets | PAF | Aggregation | IC50 = 0.2 µM | 50% |
| Platelet Aggregation | Human Platelets | PAF | Aggregation | IC50 = 0.68 µM | 50% | |
HMC-1: Human Mast Cell Line-1; LAD2: Laboratory of Allergic Diseases 2; hLMCs: human Lung Mast Cells; VEGF: Vascular Endothelial Growth Factor; PAF: Platelet-Activating Factor.
Table 2: Clinical Efficacy of Rupatadine in Chronic Idiopathic Urticaria (CIU)
| Parameter | Rupatadine Dose | Duration | Result vs. Placebo | p-value | Reference |
|---|---|---|---|---|---|
| Mean Pruritus Score (MPS) Reduction | 10 mg/day | 4 weeks | 57.5% vs. 44.9% | < 0.005 | |
| Mean Pruritus Score (MPS) Reduction | 20 mg/day | 4 weeks | 63.3% vs. 44.9% | = 0.0001 | |
| Mean Pruritus Score (MPS) Reduction | 10 mg/day | 4 weeks | 62.05% vs. 46.59% | < 0.05 |
| Mean Pruritus Score (MPS) Reduction | 20 mg/day | 4 weeks | 71.87% vs. 46.59% | < 0.05 | |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments used to evaluate Rupatadine in the context of chronic urticaria.
Protocol 1: In Vitro Mast Cell Degranulation & Cytokine Release Assay
This protocol is designed to assess the ability of Rupatadine to inhibit the release of pro-inflammatory mediators from human mast cells.
Objective: To quantify the inhibitory effect of Rupatadine on mediator release (e.g., histamine, IL-6, IL-8, TNF-α) from stimulated mast cell lines (HMC-1, LAD2).
Materials:
-
Human Mast Cell Line (e.g., LAD2)
-
Cell culture medium (e.g., StemPro-34) with supplements
-
This compound stock solution (dissolved in DMSO, then diluted in media)
-
Stimulating agent (e.g., Substance P at 10 µM, or IgE/anti-IgE)
-
Phosphate-Buffered Saline (PBS)
-
ELISA kits for desired mediators (Histamine, IL-6, IL-8, TNF-α)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Microplate reader
Procedure:
-
Cell Culture: Culture LAD2 cells according to established protocols to ensure optimal health and density.
-
Cell Plating: Seed LAD2 cells into a 96-well plate at a density of 1x10⁵ cells/well.
-
Pre-incubation with Rupatadine:
-
Prepare serial dilutions of Rupatadine (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) in culture medium.
-
Add the Rupatadine dilutions to the appropriate wells. Include a vehicle control (medium with DMSO) and a positive control (no Rupatadine).
-
Incubate the plate for 10 minutes to 1 hour at 37°C.
-
-
Mast Cell Stimulation:
-
Add the stimulating agent (e.g., Substance P to a final concentration of 10 µM) to all wells except the negative control (unstimulated cells).
-
Incubate for the appropriate duration based on the mediator being measured (e.g., 20 minutes for histamine, 24 hours for cytokines like IL-8).
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well for analysis.
-
-
Mediator Quantification:
-
Measure the concentration of histamine, IL-6, IL-8, or TNF-α in the collected supernatants using the corresponding ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the net release of each mediator by subtracting the values from unstimulated cells.
-
Determine the percentage inhibition of mediator release for each Rupatadine concentration relative to the stimulated control (0% inhibition).
-
Plot a dose-response curve and calculate the IC50 value if applicable.
-
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rupatadine Fumarate is a second-generation antihistamine and platelet-activating factor (PAF) antagonist used in the treatment of allergic rhinitis and urticaria.[1] The purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. This document provides detailed application notes and protocols for the synthesis and characterization of this compound and its known related substances. These substances can arise from the manufacturing process or as degradation products. Understanding their formation and characteristics is essential for quality control and regulatory compliance.
This compound and Its Related Substances
During the synthesis and storage of this compound, several related substances can be formed. These are broadly classified as process-related impurities and degradation products. The structures and origins of the key related substances are outlined below.
Table 1: Key Related Substances of this compound
| Compound Name | Structure | Type | Origin |
| Rupatadine | 8-Chloro-6,11-dihydro-11-[1-[(5-methyl-3-pyridinyl)methyl]-4-piperidinylidene]-5H-benzo[2][3]cyclohepta[1,2-b]pyridine | API Base | - |
| Impurity A: 3-Chloromethyl-5-methylpyridine | Process Impurity | Unreacted intermediate in the synthesis of Rupatadine.[4] | |
| Impurity B: Desloratadine | Process Impurity | Key starting material for the synthesis of Rupatadine.[4] | |
| Impurity C: Dimeric Impurity | Process Impurity | By-product formed during the condensation reaction. | |
| Impurity D: Quaternary Salt of Rupatadine | Process Impurity | Formed by the reaction of Rupatadine with unreacted 3-Chloromethyl-5-methylpyridine. | |
| Impurity E: Amide Impurity | Process Impurity | Formed from the reaction of an acid chloride intermediate with Desloratadine. | |
| Impurity F: N-Oxide of Rupatadine | Degradation Product | Formed under oxidative stress conditions. |
Synthesis Protocols
The following section details the synthetic protocols for this compound and its key related substances.
Synthesis of this compound
The synthesis of Rupatadine typically involves the N-alkylation of Desloratadine with a substituted pyridine (B92270) derivative. A general synthetic scheme is presented below.
Caption: Synthetic pathway of this compound.
Protocol:
-
Esterification of 5-Methylnicotinic Acid: To a suspension of 5-methylnicotinic acid in methanol, slowly add thionyl chloride. Heat the reaction mixture to reflux for 2-3 hours. After completion, concentrate the mixture, dissolve in water, and adjust the pH to 8-9 with ammonia. Extract the product with ethyl acetate.
-
Reduction to 5-Methyl-3-pyridylmethanol: Dissolve the methyl 5-methylnicotinate in methanol and add sodium borohydride (B1222165). Heat the mixture to 55°C for 1 hour. After cooling, concentrate the solution, add water, and extract the product with ethyl acetate.
-
Chlorination to 3-Chloromethyl-5-methylpyridine (Impurity A): Dissolve 5-methyl-3-pyridylmethanol in toluene and slowly add thionyl chloride at 20-40°C. Reflux the reaction mixture at 60°C for 2 hours. Distill off the toluene under vacuum to obtain the product.
-
N-alkylation of Desloratadine to form Rupatadine: Stir a solution of 3-chloromethyl-5-methylpyridine and Desloratadine (Impurity B) in toluene with potassium carbonate and a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). Heat the reaction mass to 70°C for 6-8 hours.
-
Formation of this compound: Dissolve the crude Rupatadine base in a suitable solvent like acetone (B3395972) or ethanol. Add a solution of fumaric acid in methanol or ethanol and stir at room temperature. The this compound will precipitate and can be collected by filtration.
Synthesis of Rupatadine Related Substances
3.2.1. Synthesis of Dimeric Impurity (Impurity C)
This impurity is formed from the reaction of a di-chloromethyl pyridine derivative with two molecules of Desloratadine. The di-chloromethyl pyridine arises from pyridine-3,5-dicarboxylic acid, an impurity in the 5-methylnicotinic acid starting material.
Protocol:
-
Esterification of Pyridine-3,5-dicarboxylic acid: Suspend pyridine-3,5-dicarboxylic acid in methanol and add thionyl chloride. Heat the mixture to 65-70°C.
-
Reduction to Pyridine-3,5-dimethanol: Reduce the resulting dimethyl ester with a reducing agent like sodium borohydride in methanol.
-
Chlorination to 3,5-Bis(chloromethyl)pyridine (B1338288): React the diol with thionyl chloride in a suitable solvent.
-
Condensation with Desloratadine: React the 3,5-bis(chloromethyl)pyridine with two equivalents of Desloratadine in the presence of a base (e.g., K2CO3) and a phase transfer catalyst in a solvent like toluene.
3.2.2. Synthesis of Rupatadine N-Oxide (Impurity F)
This degradation product is typically formed under oxidative stress.
Protocol:
-
Dissolve this compound in a suitable solvent (e.g., methanol).
-
Add an oxidizing agent, such as hydrogen peroxide (H2O2), and heat the mixture. For example, heat with 30% H2O2 on a water bath at 80°C for 60 minutes.
-
Monitor the reaction by HPLC.
-
Isolate and purify the N-oxide product using column chromatography.
Analytical Protocols
A validated stability-indicating RP-HPLC method is crucial for the determination of this compound and its related substances.
Caption: Workflow for HPLC analysis of this compound.
Recommended RP-HPLC Method
This method is suitable for the quantification of impurities and assay of this compound.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Unisphere C18 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Mixture of aqueous buffer (0.3 M sodium acetate, pH 4.4 ± 0.05 with glacial acetic acid) and methanol in a ratio of 80:20 (v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 245 nm |
| Column Temperature | Ambient or 50°C |
| Injection Volume | 20 µL |
4.1.1. Preparation of Solutions
-
Diluent: A mixture of the mobile phase components.
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the diluent to obtain a known concentration (e.g., 1000 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the this compound sample (drug substance or powdered tablets) in the diluent to obtain a similar concentration to the standard solution. Sonication for 15 minutes may be required for complete dissolution.
-
Impurity Standard Stock Solutions: Prepare individual stock solutions of each related substance in the diluent.
4.1.2. System Suitability
Perform system suitability tests by injecting the standard solution. The system is deemed suitable if the theoretical plates are greater than 2000, the tailing factor is not more than 2.0, and the relative standard deviation for replicate injections is not more than 2.0%.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.
Protocol:
-
Acid Hydrolysis: Treat the sample with 1.0 N HCl and heat at 80°C for 60 minutes.
-
Base Hydrolysis: Treat the sample with 1.0 N NaOH and heat at 80°C for 60 minutes.
-
Oxidative Degradation: Treat the sample with 30% H2O2 and heat at 80°C for 60 minutes.
-
Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Expose the sample to UV light.
After exposure, neutralize the acidic and basic samples and dilute all samples to the appropriate concentration before HPLC analysis.
Data Presentation
The results from the analysis of this compound and its related substances should be presented in a clear and organized manner.
Table 2: Typical Chromatographic Data
| Compound | Retention Time (min) | Relative Retention Time (RRT) |
| Fumaric Acid | ~2.5 | - |
| Desloratadine (Impurity B) | ~3.3 | ~0.4 |
| Rupatadine | ~8.4 | 1.0 |
| Impurity A | - | - |
| Impurity C | - | - |
| Impurity D | - | - |
| Impurity E | - | - |
| Impurity F (N-Oxide) | - | - |
| Note: Retention times are approximate and may vary depending on the specific HPLC system and conditions. |
Table 3: Summary of Forced Degradation Results
| Stress Condition | % Degradation of Rupatadine | Observations |
| Acid Hydrolysis (1N HCl, 80°C, 60 min) | Stable | No significant degradation observed. |
| Base Hydrolysis (1N NaOH, 80°C, 60 min) | Stable | No significant degradation observed. |
| Oxidative Degradation (30% H2O2, 80°C, 60 min) | ~12% | Significant degradation with the formation of Impurity F (N-Oxide). |
| Thermal Degradation (105°C, 24h) | Stable | No significant degradation observed. |
| Photolytic Degradation | Stable | No significant degradation observed. |
Characterization of Related Substances
The synthesized related substances should be characterized using appropriate analytical techniques to confirm their identity and purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Conclusion
These application notes and protocols provide a comprehensive guide for the synthesis, separation, and characterization of this compound and its related substances. Adherence to these methodologies will aid researchers and drug development professionals in ensuring the quality, safety, and efficacy of this compound products. The provided analytical method is demonstrated to be stability-indicating and suitable for routine quality control analysis.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of Rupatadine Fumarate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Rupatadine (B1662895) Fumarate (B1241708) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of Rupatadine Fumarate?
A1: this compound is characterized by its low and pH-dependent aqueous solubility.[1][2][3] Published data indicates variability in its solubility, which is influenced by the specific conditions of the aqueous medium. It is described as being "practically insoluble in neutral and basic media" and "slightly soluble in water".[2] For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[4]
Q2: How does pH influence the solubility of this compound?
A2: The solubility of this compound is highly dependent on pH. It exhibits higher solubility in acidic conditions, which decreases as the pH increases. However, in strongly acidic solutions, this compound can form an adduct with fumaric acid, which may be considered an impurity. To maintain a balance between solubility and stability, a pH range of 4 to 6.5 is often recommended for aqueous formulations.
Q3: What are the common methods to enhance the aqueous solubility of this compound?
A3: Several techniques can be employed to improve the solubility of this compound in aqueous solutions. These can be broadly categorized as physical and chemical modifications. Common approaches include:
-
pH Adjustment: Utilizing buffers to maintain an optimal acidic pH where solubility is higher.
-
Cosolvency: Incorporating water-miscible organic solvents (cosolvents) to increase the drug's solubility.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that have enhanced aqueous solubility.
-
Use of Surfactants: Employing surfactants to reduce surface tension and improve the dissolution of this lipophilic drug.
-
Nanoformulations: Developing nanoparticles or nano-emulsions to increase the surface area and, consequently, the dissolution rate and solubility.
Troubleshooting Guides
Issue 1: this compound precipitates out of my aqueous buffer.
-
Possible Cause 1: pH of the solution is too high.
-
Troubleshooting Step: Measure the pH of your final solution. If it is neutral or basic, the solubility of this compound will be significantly reduced.
-
Recommendation: Adjust the pH of your aqueous solution to a range of 4.0-6.5 using a suitable buffer system (e.g., citrate (B86180) or phosphate (B84403) buffer) before adding the drug.
-
-
Possible Cause 2: The concentration of this compound exceeds its solubility limit at the given pH.
-
Troubleshooting Step: Review the concentration of your solution. Compare it with the known solubility data for this compound at your working pH.
-
Recommendation: If the concentration is too high, consider employing a solubility enhancement technique. The addition of a cosolvent or a complexing agent like β-cyclodextrin can significantly increase the amount of this compound that can be dissolved.
-
-
Possible Cause 3: The initial stock solution was not prepared correctly.
-
Troubleshooting Step: Review your procedure for preparing the stock solution.
-
Recommendation: For preparing aqueous solutions, it is advisable to first dissolve the this compound in a small amount of an organic solvent such as DMSO or ethanol (B145695) before diluting it with the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Issue 2: The dissolution of this compound powder in my aqueous medium is very slow.
-
Possible Cause 1: Insufficient agitation or mixing.
-
Troubleshooting Step: Observe the dissolution process. Is the powder adequately dispersed in the solvent?
-
Recommendation: Increase the efficiency of mixing by using a magnetic stirrer or sonication to facilitate the dissolution process.
-
-
Possible Cause 2: Particle size of the drug powder is large.
-
Troubleshooting Step: While not always feasible to measure in a standard lab, larger particle sizes can slow down dissolution.
-
Recommendation: If slow dissolution is a persistent issue, techniques like micronization, which reduce particle size and increase surface area, can improve the dissolution rate, although they do not increase the equilibrium solubility.
-
Issue 3: I am observing degradation of this compound in my solution.
-
Possible Cause 1: Oxidative stress.
-
Troubleshooting Step: Forced degradation studies have shown that this compound is susceptible to degradation under oxidative conditions.
-
Recommendation: Avoid exposing your solution to oxidizing agents. If necessary, consider de-gassing your solvents or adding an antioxidant to your formulation, after verifying its compatibility.
-
-
Possible Cause 2: Inappropriate pH leading to adduct formation.
-
Troubleshooting Step: As mentioned, highly acidic conditions can lead to the formation of an adduct between rupatadine and fumaric acid.
-
Recommendation: Maintain the pH of your solution within the recommended range of 4.0-6.5 to minimize the formation of this impurity. Regularly check the purity of your solution using a stability-indicating HPLC method.
-
Data Presentation
Table 1: Solubility of this compound in Various Media
| Solvent/Medium | pH | Solubility | Reference |
| Water | Not Specified | 2.9 g/L (2.9 mg/mL) | |
| Aqueous Solution | 3.0 | 1.39 mg/mL | |
| Aqueous Solution | 7.0 | 0.82 mg/mL | |
| 1:3 DMSO:PBS | 7.2 | ~0.25 mg/mL | |
| DMSO | Not Applicable | ~1 mg/mL | |
| Dimethyl formamide | Not Applicable | ~1 mg/mL | |
| Methanol | Not Applicable | Soluble | |
| Water | Not Specified | Almost insoluble |
Table 2: Examples of Formulations for Solubility Enhancement
| Enhancement Technique | Key Excipients | Observed Improvement | Reference |
| Inclusion Complexation | β-cyclodextrin (BCD) | ~40-fold increase in solubility | |
| Cosolvency | Propylene glycol, Macrogol 400 | Enables stable cyclodextrin-free aqueous solutions | |
| Nano-emulsion | Oil phase, Surfactant (e.g., Tween 80), Cosurfactant | Improves solubility and bioavailability | |
| Nanoparticles | PLGA, PVA, Kolliphor P 407 | Sustained release over 24 hours |
Experimental Protocols
Protocol 1: Preparation of a this compound-β-Cyclodextrin (BCD) Inclusion Complex
-
Objective: To enhance the aqueous solubility of this compound through complexation with BCD.
-
Materials: this compound, β-cyclodextrin, deionized water.
-
Methodology:
-
Prepare an aqueous solution of β-cyclodextrin.
-
Add this compound powder to the BCD solution in a specific molar ratio (e.g., 1:1).
-
Stir the mixture vigorously at a controlled temperature for a specified period (e.g., 24-48 hours) to allow for complex formation.
-
The resulting solution can be filtered to remove any un-complexed drug.
-
The formation of the inclusion complex and the enhancement in solubility can be confirmed by techniques such as phase solubility studies, FTIR, DSC, and dissolution studies.
-
Protocol 2: Preparation of a Cosolvent-Based Aqueous Solution of this compound
-
Objective: To prepare a stable, cyclodextrin-free aqueous solution of this compound.
-
Materials: this compound, a pharmaceutically acceptable cosolvent (e.g., Propylene Glycol, Macrogol 400), purified water, pH regulating agent (e.g., citrate buffer).
-
Methodology:
-
Dissolve the this compound in the chosen cosolvent(s) to create the "active solution".
-
In a separate vessel, dissolve the pH regulating agent (buffer components) and any other excipients (e.g., sweeteners, preservatives) in purified water to create the "vehicle solution".
-
Mix the "active solution" and the "vehicle solution" and homogenize.
-
Adjust the final volume with purified water.
-
The final pH of the solution should be verified to be within the target range (e.g., 4.0-6.5).
-
Protocol 3: Quantification of this compound using RP-HPLC
-
Objective: To determine the concentration of this compound in a solution and assess its purity.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Typical Chromatographic Conditions:
-
Column: C18 column (e.g., Hypersil BDS, 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient mixture of a buffer (e.g., acetate (B1210297) buffer pH 6.0) and an organic modifier (e.g., methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 264 nm.
-
Column Temperature: 50°C.
-
-
Methodology:
-
Prepare a standard curve using known concentrations of a this compound reference standard.
-
Prepare the sample solution, ensuring it is filtered before injection.
-
Inject the standard and sample solutions into the HPLC system.
-
Quantify the amount of this compound in the sample by comparing the peak area with the standard curve. This method can also be used to detect and quantify degradation products.
-
Visualizations
Caption: Experimental workflow for enhancing this compound solubility.
Caption: Troubleshooting logic for this compound precipitation.
References
Technical Support Center: Identification of Rupatadine Fumarate Degradation Products by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of Rupatadine (B1662895) Fumarate (B1241708) degradation products using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for Rupatadine Fumarate?
A1: this compound is susceptible to degradation under various stress conditions. The most significant degradation pathway is oxidation, but it can also degrade through hydrolysis (acidic and basic conditions), photolysis, and thermolysis.[1][2][3] One of the major degradation products identified under oxidative stress is Rupatadine N-oxide.[4] Desloratadine (B1670295) is also a known impurity and potential degradation product.[5]
Q2: Which analytical techniques are most suitable for identifying this compound degradation products?
A2: A combination of a powerful separation technique with a highly sensitive and specific detection method is ideal. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique for this purpose. High-Resolution Mass Spectrometry (HRMS) can also be employed to obtain accurate mass measurements, which aids in determining the elemental composition of unknown degradation products.
Q3: What are the expected m/z values for Rupatadine and its known degradation products in positive ion mode ESI-MS?
A3: In positive ion electrospray ionization (ESI) mass spectrometry, you can expect to observe the protonated molecules [M+H]⁺. The theoretical monoisotopic masses are:
-
Rupatadine: C₂₆H₂₆ClN₃, Exact Mass: 415.18. The protonated molecule [M+H]⁺ would be observed at m/z 416.18.
-
Desloratadine: C₁₉H₁₉ClN₂, Exact Mass: 310.12. The protonated molecule [M+H]⁺ would be observed at m/z 311.12.
-
Rupatadine N-oxide: C₂₆H₂₆ClN₃O, Exact Mass: 431.17. The protonated molecule [M+H]⁺ would be observed at m/z 432.17.
Q4: I am observing unexpected peaks in my mass spectrum. What could they be?
A4: Unexpected peaks could be due to a variety of factors:
-
Adduct formation: In ESI, it is common to observe adducts with sodium [M+Na]⁺, potassium [M+K]⁺, or ammonium (B1175870) [M+NH₄]⁺. These will appear at m/z values higher than the protonated molecule.
-
In-source fragmentation: The analyte might be fragmenting in the ion source of the mass spectrometer. This can be influenced by the source temperature and voltages.
-
Contaminants: Peaks could arise from contaminants in your sample, solvent, or LC system.
-
Previously unidentified degradation products: You may have discovered a new degradation product. Further investigation using MS/MS and HRMS would be necessary for structural elucidation.
Troubleshooting Guides
Issue 1: Poor chromatographic separation of Rupatadine and its degradation products.
| Possible Cause | Suggested Solution |
| Inappropriate column chemistry | Use a C18 or other suitable reversed-phase column. Ensure the column is not degraded. |
| Mobile phase composition not optimized | Adjust the organic modifier (e.g., acetonitrile (B52724), methanol) to water/buffer ratio. A gradient elution is often necessary to resolve all compounds. |
| Incorrect mobile phase pH | The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds like Rupatadine and its degradation products. Experiment with different pH values of the aqueous portion of the mobile phase. |
| Flow rate is too high | Reduce the flow rate to improve resolution, although this will increase the run time. |
Issue 2: No or low intensity signal for the degradation products in the mass spectrometer.
| Possible Cause | Suggested Solution |
| Degradation level is too low | Increase the stress conditions (e.g., longer exposure time, higher temperature, higher concentration of stressor) to generate a higher concentration of degradation products. |
| Poor ionization efficiency | Optimize the ion source parameters, such as capillary voltage, gas flow rates, and source temperature. The pH of the mobile phase also plays a crucial role in ionization efficiency. For basic compounds like Rupatadine, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can enhance protonation and signal intensity in positive ion mode. |
| Mass spectrometer settings are not optimal | Ensure the mass range is set correctly to detect the expected degradation products. For MS/MS, optimize the collision energy for each specific degradation product to achieve a good fragmentation pattern. |
Issue 3: Difficulty in interpreting the fragmentation pattern of an unknown degradation product.
| Possible Cause | Suggested Solution |
| Lack of reference spectra | Compare the fragmentation pattern of the unknown with that of the parent drug (Rupatadine). Look for common fragments and neutral losses, which can provide clues about the part of the molecule that has been modified. |
| Complex fragmentation | Utilize high-resolution mass spectrometry (HRMS) to determine the elemental composition of the fragment ions. This can significantly aid in proposing fragmentation pathways. |
| Isomeric degradation products | Isomers will have the same m/z value but may have different fragmentation patterns. Careful comparison of the MS/MS spectra is necessary. If they are chromatographically separated, their retention times will also differ. |
Summary of Known this compound Degradation Products and Impurities
| Compound Name | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) and Observations |
| Rupatadine | C₂₆H₂₆ClN₃ | 415.18 | 416.18 | Fragmentation often involves cleavage of the piperidine (B6355638) ring and the bond connecting it to the tricyclic core. |
| Desloratadine (Impurity/Degradant) | C₁₉H₁₉ClN₂ | 310.12 | 311.12 | A prominent fragment is observed at m/z 259, corresponding to the loss of the piperidine ring. |
| Rupatadine N-oxide (Oxidative Degradant) | C₂₆H₂₆ClN₃O | 431.17 | 432.17 | Characterized by a neutral loss of 16 Da (oxygen) from the precursor ion in MS/MS or in-source fragmentation. |
| Rupatadine Impurity A | C₃₀H₃₁ClN₃O₄ | 533.20 | 534.20 | Structure suggests an adduct of Rupatadine with fumaric acid. Fragmentation data is not readily available in the literature. |
| Rupatadine Impurity B | C₂₆H₂₄ClN₃O | 429.16 | 430.16 | The structure corresponds to an oxidized form of Rupatadine. |
| Rupatadine Impurity C | C₄₅H₄₃Cl₂N₅ | 723.29 | 724.29 | A dimeric impurity. |
| Rupatadine Impurity D | C₃₃H₃₄ClN₄ | 521.25 | 522.25 | Structure and fragmentation data are not well-defined in the literature. |
Experimental Protocols
Forced Degradation (Stress Testing) of this compound
This protocol outlines the general procedure for subjecting this compound to various stress conditions to induce degradation.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 N HCl. Heat the solution at 80°C for 2 hours. Cool, neutralize with 1 N NaOH, and dilute with the mobile phase to a suitable concentration for LC-MS analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 N NaOH. Heat the solution at 80°C for 2 hours. Cool, neutralize with 1 N HCl, and dilute with the mobile phase.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 30% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours. Dilute with the mobile phase.
-
Thermal Degradation: Store the solid drug substance in an oven at 105°C for 24 hours. Dissolve the stressed powder in a suitable solvent and dilute with the mobile phase.
-
Photolytic Degradation: Expose the solid drug substance or the drug solution to UV light (e.g., 254 nm) for 24 hours. Prepare a solution of appropriate concentration in the mobile phase.
-
Control Sample: Prepare a solution of the unstressed drug substance at the same concentration as the stressed samples.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium formate (B1220265) with 0.1% formic acid, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at around 30-40°C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan mode to detect all potential degradation products, followed by product ion scan (MS/MS) mode for structural elucidation of the detected peaks.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity of Rupatadine.
-
Collision Energy: For MS/MS, optimize the collision energy for each precursor ion to obtain a rich fragmentation spectrum.
-
Visualizations
Caption: Experimental workflow for the identification of this compound degradation products.
Caption: Troubleshooting logic for unexpected peaks in the mass spectrum.
References
- 1. Troubleshooting LC–MS Peak Assignment for Degradation Products – Pharma Stability [pharmastability.com]
- 2. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inis.iaea.org [inis.iaea.org]
- 4. Green micellar stability-indicating high-performance liquid chromatography method for determination of this compound in the presence of its main impurity desloratadine: Oxidative degradation kinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Optimizing RP-HPLC for Rupatadine Fumarate and its Impurities
Welcome to the technical support center for the RP-HPLC analysis of Rupatadine Fumarate and its impurities. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for accurate and robust separation.
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in separating this compound from its impurities?
A1: A significant challenge is achieving adequate resolution between Rupatadine and all its potential impurities, especially closely eluting ones. One particularly challenging separation is between Rupatadine and its impurity D, which has been observed to co-elute under certain chromatographic conditions.[1] Additionally, as Rupatadine is a basic compound, peak tailing can be a common issue, affecting peak symmetry and integration.
Q2: What type of column is best suited for this separation?
A2: Most successful methods utilize a C18 stationary phase.[2] Specifically, columns like Unisphere C18 (250 x 4.6 mm, 5µm) and Hypersil BDS (150 x 4.6 mm, 5 µm) have been reported to provide good separation.[1][2] The choice of a high-purity silica-based column with good end-capping is crucial to minimize silanol (B1196071) interactions and reduce peak tailing of the basic Rupatadine molecule.
Q3: What mobile phase composition is recommended?
A3: A buffered mobile phase is essential for controlling the ionization of Rupatadine and its impurities, thereby achieving reproducible retention times and symmetrical peak shapes. A common approach involves a mixture of an aqueous buffer and an organic modifier. For instance, a mobile phase consisting of 0.3 M sodium acetate (B1210297) buffer at pH 4.4 and methanol (B129727) in a ratio of 80:20 (v/v) has been used successfully.[2] Another method employs a gradient mixture of an acetate buffer at pH 6.0 and methanol. The optimal pH is critical and should be carefully controlled to ensure consistent separation.
Q4: What are the typical system suitability criteria for this method?
A4: System suitability tests are crucial to ensure the performance of the HPLC system. Typical parameters include:
-
Resolution: The resolution between critical peak pairs (e.g., Rupatadine and its closest impurity) should be greater than 2.0.
-
Tailing Factor: The tailing factor for the Rupatadine peak should ideally be less than 2.0.
-
Theoretical Plates: A higher number of theoretical plates (e.g., >8000) indicates good column efficiency.
-
Repeatability: The relative standard deviation (%RSD) for replicate injections of the standard solution should be less than 2.0%.
Troubleshooting Guide
This guide addresses common issues encountered during the RP-HPLC analysis of this compound and its impurities.
Problem 1: Poor Peak Shape (Tailing) for Rupatadine
Possible Causes:
-
Secondary Silanol Interactions: Free silanol groups on the silica-based column packing can interact with the basic Rupatadine molecule, leading to peak tailing.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of Rupatadine, it can exist in both ionized and non-ionized forms, resulting in peak distortion.
-
Column Overload: Injecting too much sample can lead to peak asymmetry.
Solutions:
-
Use a High-Purity, End-Capped Column: Select a modern, high-purity silica (B1680970) column with thorough end-capping to minimize accessible silanol groups.
-
Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units below the pKa of Rupatadine to ensure it is fully protonated and interacts consistently with the stationary phase. The use of a buffer is critical for pH stability.
-
Add a Competing Base: Incorporating a small amount of a competing base (e.g., triethylamine) into the mobile phase can help to saturate the active silanol sites and improve peak shape.
-
Reduce Injection Volume or Sample Concentration: If column overload is suspected, try injecting a smaller volume or diluting the sample.
Problem 2: Poor Resolution Between Rupatadine and an Impurity (e.g., Impurity D)
Possible Causes:
-
Suboptimal Mobile Phase Composition: The organic modifier percentage or the buffer strength may not be ideal for separating the critical pair.
-
Inadequate Column Efficiency: An old or poorly performing column will have lower efficiency, leading to broader peaks and reduced resolution.
-
Incorrect Flow Rate or Temperature: These parameters can influence the selectivity of the separation.
Solutions:
-
Adjust Organic Modifier Percentage: A slight decrease in the percentage of the organic solvent (e.g., methanol or acetonitrile) will generally increase retention times and may improve the resolution between closely eluting peaks.
-
Modify Mobile Phase pH: A small change in the mobile phase pH can alter the selectivity between Rupatadine and its impurities, potentially improving their separation.
-
Change the Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can significantly impact selectivity due to different solvent properties.
-
Optimize Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but it may also alter the elution order. A study found that a column oven temperature of 50°C was appropriate for the separation of Rupatadine and its impurities.
-
Use a Longer Column or a Column with Smaller Particle Size: This will increase the overall efficiency of the separation, leading to narrower peaks and better resolution.
Problem 3: Retention Time Drift
Possible Causes:
-
Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase between injections can cause retention time shifts.
-
Mobile Phase Instability: The pH of an un-buffered or poorly buffered mobile phase can change over time, leading to inconsistent retention. Evaporation of the organic component can also alter the mobile phase composition.
-
Column Temperature Fluctuations: Inconsistent column temperature will affect retention times.
-
Pump Issues: Problems with the HPLC pump can lead to an inconsistent flow rate.
Solutions:
-
Ensure Proper Column Equilibration: Always allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections.
-
Use a Buffered Mobile Phase: Employing a buffer will maintain a stable pH throughout the analysis. Prepare fresh mobile phase daily.
-
Use a Column Oven: A column oven will maintain a constant and consistent temperature for the column.
-
Perform Pump Maintenance: Regularly check and maintain the HPLC pump to ensure a stable and accurate flow rate.
Data Presentation
Table 1: Comparison of Reported RP-HPLC Methods for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Unisphere C18 (250 x 4.6 mm, 5µm) | Hypersil BDS (150 x 4.6 mm, 5µm) | C18 (250 x 4.6 mm, 5µm) |
| Mobile Phase | 0.3 M Sodium Acetate (pH 4.4) : Methanol (80:20 v/v) | Gradient: Acetate buffer (pH 6.0) and Methanol | Acetonitrile : Methanol : Water (40:50:10 v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 245 nm | 264 nm | 244 nm |
| Column Temperature | Not Specified | 50°C | Ambient |
| Known Impurities Separated | Desloratadine, Fumaric Acid | Imp-A, Imp-B, Imp-C, Imp-D, and 3 unknown degradation products | Not specified |
Experimental Protocols
Preparation of Standard Solutions
-
This compound Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh about 50 mg of this compound reference standard.
-
Transfer it to a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent (e.g., a mixture of water and methanol in a 20:80 v/v ratio).
-
Sonicate for 15 minutes to dissolve the standard completely.
-
Make up the volume to 50 mL with the diluent and mix well.
-
-
Working Standard Solution (e.g., 100 µg/mL):
-
Pipette 5 mL of the stock solution into a 50 mL volumetric flask.
-
Dilute to the mark with the diluent and mix thoroughly.
-
Preparation of Sample Solutions (from Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 50 mg of this compound.
-
Transfer it to a 50 mL volumetric flask.
-
Add about 30 mL of diluent and sonicate for 15 minutes to ensure complete extraction.
-
Dilute to volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
Chromatographic Conditions (Example Method)
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Hypersil BDS C18 (150 x 4.6 mm, 5µm).
-
Mobile Phase A: Acetate buffer (pH 6.0).
-
Mobile Phase B: Methanol.
-
Gradient Program:
-
0-5 min: 70% A, 30% B
-
5-15 min: Linear gradient to 30% A, 70% B
-
15-20 min: 30% A, 70% B
-
20.1-25 min: Re-equilibration to 70% A, 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 50°C.
-
Detection Wavelength: 264 nm.
-
Injection Volume: 20 µL.
Visualizations
Caption: Experimental workflow for RP-HPLC analysis of this compound.
Caption: Troubleshooting logic for common RP-HPLC issues.
References
Minimizing matrix effects in the bioanalysis of Rupatadine Fumarate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the bioanalysis of Rupatadine Fumarate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, like Rupatadine, by co-eluting compounds from the biological matrix (e.g., plasma, urine).[1][2] These effects, primarily ion suppression or enhancement, can lead to inaccurate quantification, poor reproducibility, and compromised assay sensitivity. In the bioanalysis of Rupatadine, endogenous components such as phospholipids, salts, and metabolites can interfere with the ionization of Rupatadine and its internal standard in the mass spectrometer's source, leading to unreliable results.
Q2: Why is the use of a deuterated internal standard (IS) highly recommended for Rupatadine bioanalysis?
A2: A deuterated internal standard, such as Rupatadine-d5, is considered the gold standard for quantitative LC-MS/MS bioanalysis. Since it is chemically identical to Rupatadine, it co-elutes chromatographically and experiences nearly identical matrix effects. This allows the deuterated IS to compensate for variations in sample preparation, injection volume, and, most importantly, ionization suppression or enhancement. The result is a more accurate and precise quantification of Rupatadine.
Q3: Can a deuterated internal standard completely eliminate matrix effects?
A3: While highly effective, a deuterated internal standard may not completely eliminate all issues related to matrix effects. In some instances, "differential matrix effects" can occur where the analyte and the deuterated standard are affected slightly differently by the matrix. This can sometimes be attributed to minor differences in retention time. Therefore, meticulous method development and validation remain crucial.
Q4: What are the key method validation parameters to assess when developing a bioanalytical method for Rupatadine?
A4: Key validation parameters include selectivity, sensitivity (Lower Limit of Quantification, LLOQ), linearity, accuracy, precision (intra- and inter-day), recovery, and matrix effect. It is also critical to evaluate the stability of Rupatadine in the biological matrix under various conditions, including freeze-thaw cycles, short-term benchtop storage, and long-term storage.
Troubleshooting Guides
This section provides solutions to common problems encountered during the bioanalysis of this compound.
Issue 1: High Variability in Rupatadine Peak Area or Inconsistent Results
-
Possible Cause: Inconsistent matrix effects between samples.
-
Troubleshooting Steps:
-
Verify Internal Standard (IS) Performance: Ensure the peak area of the deuterated internal standard (e.g., Rupatadine-d5) is consistent across all samples. Significant variation in the IS signal suggests a problem with the sample preparation or instrument performance.
-
Optimize Sample Preparation: Enhance the cleanup procedure to more effectively remove interfering matrix components. Consider switching from a simple protein precipitation (PPT) method to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Chromatographic Separation: Modify the LC gradient or select a different column chemistry to achieve better separation of Rupatadine from the regions where ion suppression is most prominent.
-
Issue 2: Low Recovery of Rupatadine
-
Possible Cause: Suboptimal extraction procedure or analyte instability.
-
Troubleshooting Steps:
-
Optimize Extraction Solvent/pH (for LLE): Experiment with different organic solvents and adjust the pH of the aqueous phase to ensure Rupatadine is in its non-ionized form for optimal extraction.
-
Evaluate SPE Sorbent and Elution Solvents (for SPE): Test various SPE sorbents (e.g., C18, mixed-mode) and different elution solvents to find the combination that yields the highest recovery.
-
Assess Analyte Stability: Perform experiments to check for the degradation of Rupatadine during the extraction process. This can be done by comparing the response of a sample spiked with Rupatadine before and after the extraction procedure.
-
Issue 3: Poor Peak Shape for Rupatadine (Tailing or Fronting)
-
Possible Cause: Column contamination, column degradation, or inappropriate mobile phase pH.
-
Troubleshooting Steps:
-
Column Washing: Flush the column with a strong solvent to remove any contaminants that may have accumulated.
-
Column Replacement: If washing does not resolve the issue, the analytical column may be degraded and should be replaced.
-
pH Adjustment: Ensure the pH of the mobile phase is appropriate for Rupatadine's chemical properties to maintain a consistent ionization state and improve peak shape.
-
Issue 4: Shift in Retention Time for Rupatadine and/or Deuterated IS
-
Possible Cause: Column aging, temperature fluctuations, or inconsistent mobile phase composition.
-
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is properly equilibrated before each analytical run.
-
Mobile Phase Preparation: Prepare fresh mobile phase and ensure the composition is accurate.
-
Column Temperature Control: Use a column oven to maintain a consistent and stable temperature throughout the analysis.
-
Data Presentation
Table 1: Comparison of Common Sample Preparation Techniques
While specific comparative data for this compound is limited in the public domain, this table provides a general comparison of common extraction techniques used in bioanalysis.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low | Moderate to High | High |
| Matrix Clean-up | Minimal | Good | Excellent |
| Recovery | Variable, can be low | Good to Excellent | Excellent |
| Throughput | High | Moderate | Moderate |
| Cost per Sample | Low | Low to Moderate | High |
| Tendency for Matrix Effects | High | Moderate | Low |
Table 2: Expected Improvement with a Deuterated Internal Standard
The use of a deuterated internal standard significantly improves the precision and accuracy of quantification by compensating for matrix effects. The following table illustrates the expected improvement based on data for Desloratadine, a major metabolite of Rupatadine. One study noted that the use of a deuterated internal standard for Desloratadine lowered the matrix effect by up to 80%.
| Parameter | Without Deuterated IS (Analog IS) | With Deuterated IS (e.g., Rupatadine-d5) |
| Precision (%CV) of Matrix Factor | Potentially >15% | Typically <5% |
| Accuracy of QC Samples | May show significant bias | Typically within ±15% of nominal concentration |
| Inter-subject Variability | High | Low |
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol for Rupatadine in Human Plasma
-
To 200 µL of human plasma in a polypropylene (B1209903) tube, add 25 µL of Rupatadine-d5 internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex the sample for 10 seconds.
-
Add 100 µL of 0.1 M NaOH to alkalinize the sample.
-
Add 1 mL of an extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of methyl tert-butyl ether and n-hexane).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) - General Procedure
While a specific, validated SPE protocol for Rupatadine was not found in the reviewed literature, a general procedure using a C18 sorbent would typically involve the following steps. Method development and validation are required to optimize these steps for Rupatadine.
-
Conditioning: Condition the SPE cartridge with methanol (B129727) followed by water or an appropriate buffer to activate the sorbent.
-
Loading: Load the pre-treated plasma sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove hydrophilic interferences.
-
Elution: Elute Rupatadine and its internal standard from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.
LC-MS/MS Analysis Conditions
The following are typical starting conditions for the LC-MS/MS analysis of Rupatadine. These should be optimized during method development.
-
Liquid Chromatography:
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Rupatadine: To be determined empirically
-
Rupatadine-d5: To be determined empirically
-
-
Visualizations
Caption: Workflow for Rupatadine bioanalysis and points of matrix interference.
Caption: Troubleshooting logic for common issues in Rupatadine bioanalysis.
References
Technical Support Center: Refinement of Rupatadine Fumarate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthesis of Rupatadine Fumarate and reducing the formation of by-products.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products observed during the synthesis of this compound?
A1: During the process development and stress testing of this compound synthesis, several related substances and impurities have been identified. These can be broadly categorized as:
-
Unreacted Intermediates: The most common starting materials that can carry through the process are 5-methyl-3-chloromethyl pyridine (B92270) and desloratadine (B1670295).[1][2]
-
Process-Related Impurities: These are substances formed during the reaction due to side reactions. Notable process-related impurities include dimeric and quaternary impurities.[1][3] An amide impurity has also been reported.[2]
-
Degradation Products: An oxidative degradation product has been observed during forced degradation studies.
Q2: How can the formation of dimer and quaternary impurities be minimized?
A2: The formation of dimer and quaternary impurities is a key challenge in this compound synthesis. Strategies to minimize these by-products include:
-
Control of Starting Material Purity: The presence of reactive impurities in the starting materials, such as pyridine-3,5-dicarboxylic acid, can lead to the formation of di-chloro methyl pyridine derivatives, which in turn react with desloratadine to form dimeric impurities. Ensuring high purity of the starting 5-methyl nicotinic acid is crucial.
-
Reaction Solvent: It has been observed that the quaternary impurity is insoluble in aromatic hydrocarbons like toluene. Performing the reaction in or washing with such a solvent can help in the removal of this impurity.
-
One-Pot Conversion: Utilizing a one-pot conversion of 3-chloromethyl-5-methyl pyridine solution can help to reduce the handling of this reactive intermediate and potentially minimize the formation of related impurities.
Q3: What analytical techniques are recommended for monitoring the purity of this compound?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used and validated method for the quantitative analysis of this compound and its related substances. Key features of a suitable RP-HPLC method include:
-
Column: A C18 column is commonly used for separation.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., sodium acetate (B1210297) or potassium dihydrogen orthophosphate) and an organic solvent like methanol (B129727) or acetonitrile (B52724) is typically employed.
-
Detection: UV detection at a wavelength of around 245 nm or 247 nm is suitable for detecting Rupatadine and its impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| High Levels of Dimer Impurity | Impurities in the 5-methyl nicotinic acid starting material, leading to the formation of a di-chloro methyl pyridine derivative that reacts with two molecules of desloratadine. | Ensure the high purity of the 5-methyl nicotinic acid raw material. Consider an additional purification step for this starting material. |
| Presence of Quaternary Impurity | The Rupatadine base can further react with the alkylating agent (e.g., 3-Chloromethyl-5-methyl-pyridine hydrochloride) to form a quaternary salt. | After the main reaction, perform a wash with an aromatic hydrocarbon solvent such as toluene, as the quaternary impurity has been found to be insoluble in it. |
| Incomplete reaction/High levels of unreacted Desloratadine | Insufficient amount of the pyridine derivative, inadequate reaction time, or suboptimal reaction temperature. The use of a biphasic solvent system with a phase transfer catalyst can influence reaction efficiency. | Optimize the molar ratio of the reactants. Increase the reaction time or temperature as appropriate, while monitoring for the formation of degradation products. Ensure efficient stirring in biphasic systems to maximize the interfacial area. |
| Low Overall Yield | Suboptimal reaction conditions in any of the synthesis steps, from the preparation of the pyridine intermediate to the final salt formation. Long reaction times and the need for chromatographic purification can also lead to lower yields. | Review and optimize each step of the synthesis. Consider using a phase transfer catalyst to improve reaction kinetics and yield in the N-alkylation step. Minimize the number of isolation and purification steps where possible. |
| Formation of Oxidative Degradation Products | Exposure of the reaction mixture or product to oxidizing agents or conditions. | Conduct the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation. Avoid the use of reagents or solvents that may contain peroxides. |
Experimental Protocols
Key Synthesis Step: N-alkylation of Desloratadine
This protocol describes a general procedure for the N-alkylation of desloratadine with a 5-methyl-3-substituted pyridine derivative, a crucial step in the synthesis of Rupatadine.
Materials:
-
Desloratadine
-
3-bromomethyl-5-methyl pyridine or 3-chloromethyl-5-methyl pyridine hydrochloride
-
Base (e.g., sodium hydroxide, potassium carbonate)
-
Solvent (e.g., toluene, acetone, dichloromethane)
-
Phase Transfer Catalyst (PTC) (e.g., Tetrabutyl ammonium (B1175870) bromide), if using a biphasic system
Procedure:
-
In a reaction vessel, dissolve Desloratadine in the chosen organic solvent.
-
If using a biphasic system, add the aqueous solution of the base and the phase transfer catalyst.
-
Add the 5-methyl-3-substituted pyridine derivative to the reaction mixture.
-
Stir the mixture at a controlled temperature (e.g., room temperature to reflux) for a specified duration (e.g., 6-10 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, if a biphasic system was used, separate the organic layer.
-
Wash the organic layer with water and then with a brine solution.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude Rupatadine base.
Purification and Salt Formation
Procedure:
-
Dissolve the crude Rupatadine base in a suitable solvent (e.g., acetone, ethanol).
-
Prepare a solution of fumaric acid in an alcohol, such as methanol.
-
Add the fumaric acid solution to the Rupatadine base solution with stirring.
-
Stir the mixture at room temperature for several hours (e.g., 8-10 hours) to allow for the precipitation of this compound.
-
Filter the precipitated solid and wash it with a cold solvent (e.g., acetone).
-
Dry the product under vacuum at a suitable temperature (e.g., 50-55 °C).
Visualizations
Caption: A simplified workflow of this compound synthesis.
Caption: Troubleshooting logic for impurity reduction.
References
Technical Support Center: Enhancing Oral Bioavailability of Rupatadine Fumarate Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of Rupatadine (B1662895) Fumarate formulations with improved oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of Rupatadine Fumarate?
A1: this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug. This means it possesses high permeability but suffers from low aqueous solubility, which is the primary rate-limiting step for its oral absorption.[1][2] Consequently, its oral bioavailability can be variable and incomplete. Additionally, it undergoes extensive first-pass metabolism in the liver, which further reduces the amount of active drug reaching systemic circulation.[3][4] Another challenge is its bitter taste, which needs to be addressed in patient-centric formulations like oral solutions or orally disintegrating films.[5]
Q2: Which formulation strategies are most effective for improving the oral bioavailability of this compound?
A2: Several advanced formulation strategies have proven effective in enhancing the solubility and, consequently, the oral bioavailability of this compound. These include:
-
Nanoemulsions and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These lipid-based systems create nanosized droplets of the drug in the gastrointestinal fluid, significantly increasing the surface area for dissolution and absorption.
-
Solid Dispersions: By dispersing this compound in a hydrophilic polymer matrix at a molecular level, its solubility and dissolution rate can be substantially improved. Common techniques include spray drying and solvent evaporation.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble this compound molecule within their hydrophobic cavity, forming an inclusion complex with enhanced aqueous solubility. Studies have shown that beta-cyclodextrin (B164692) (BCD) inclusion complexes can enhance the solubility of this compound by almost 40-fold.
-
Orally Disintegrating Films (ODFs) and Fast Dissolving Tablets (FDTs): These formulations are designed to disintegrate or dissolve rapidly in the oral cavity, allowing for pre-gastric absorption and potentially bypassing first-pass metabolism to some extent.
Q3: Are there any known excipient compatibility issues with this compound?
A3: Generally, this compound is compatible with a wide range of common pharmaceutical excipients. Studies using techniques like Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) have shown good compatibility with excipients such as lactose (B1674315) monohydrate, microcrystalline cellulose, sodium croscarmellose, pregelatinized starch, magnesium stearate, stearic acid, PVP K-30, HPMC, and Pullulan. However, it is crucial to conduct preformulation compatibility studies for any new formulation, as interactions can be influenced by the specific excipients used, their ratios, and the manufacturing process.
Q4: How does food intake affect the oral bioavailability of this compound?
A4: Concomitant intake of food with a single 20-mg oral dose of rupatadine has been shown to cause a significant increase in its bioavailability. Studies have indicated an increase in the Area Under the Curve (AUC) without a significant alteration in the maximum plasma concentration (Cmax).
Troubleshooting Guides
Nanoemulsion & SNEDDS Formulations
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Phase Separation or Cracking of the Emulsion | - Incorrect oil/surfactant/cosurfactant ratio.- Inappropriate excipient selection.- Ostwald ripening (growth of larger droplets at the expense of smaller ones). | - Optimize the ratio of oil, surfactant, and cosurfactant using a pseudo-ternary phase diagram.- Screen different surfactants and cosurfactants for their ability to form a stable nanoemulsion.- Consider using a combination of surfactants.- For long-term stability, consider using long-chain triglycerides in the oil phase. |
| Drug Precipitation Upon Dilution | - The drug concentration exceeds the saturation solubility in the nanoemulsion.- The formulation is on the edge of the nanoemulsion region in the phase diagram. | - Reduce the drug loading in the formulation.- Re-evaluate the pseudo-ternary phase diagram to ensure the formulation is in a stable region upon dilution.- Increase the amount of surfactant or cosurfactant to enhance drug solubilization. |
| High Polydispersity Index (PDI) | - Inefficient homogenization process.- Inadequate amount of surfactant/cosurfactant. | - Increase the homogenization time or energy input (e.g., higher pressure in high-pressure homogenization or longer sonication time).- Optimize the surfactant and cosurfactant concentration to ensure adequate coverage of the oil droplets. |
Solid Dispersion Formulations
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low Drug Loading | - Poor solubility of the drug in the polymer.- Phase separation during the manufacturing process. | - Screen for polymers with better solubilizing capacity for this compound.- Consider using a combination of polymers.- Optimize the drug-to-polymer ratio. |
| Incomplete Amorphization (Crystalline Drug Detected) | - Insufficient interaction between the drug and the polymer.- Inappropriate solvent system or evaporation rate in the solvent evaporation method.- Incorrect temperature or feed rate in spray drying. | - Increase the polymer-to-drug ratio.- Select a polymer with strong hydrogen bonding potential with this compound.- Optimize the solvent evaporation rate to prevent drug crystallization.- Adjust spray drying parameters (e.g., increase inlet temperature, decrease feed rate) to ensure rapid solvent removal. |
| Poor Dissolution Rate of the Solid Dispersion | - Recrystallization of the drug upon storage.- Use of a polymer that forms a viscous gel layer upon contact with water, hindering drug release. | - Store the solid dispersion in a low-humidity environment to prevent moisture-induced recrystallization.- Select a polymer that is freely water-soluble and does not form a highly viscous gel layer.- Incorporate a superdisintegrant into the final dosage form. |
Quantitative Data Presentation
Table 1: Pharmacokinetic Parameters of Conventional this compound Tablets in Healthy Volunteers
| Dose | Cmax (μg/L) | tmax (h) | t1/2 (h) | AUC0-∞ (μg·h·L-1) |
| 10 mg | 4.39 ± 1.46 | 0.78 ± 0.37 | 7.23 ± 6.35 | 15.18 ± 5.84 |
| 20 mg | 15.16 ± 7.71 | 0.94 ± 0.38 | 10.05 ± 6.43 | 51.59 ± 30.92 |
| 40 mg | 27.04 ± 10.92 | 1.14 ± 0.54 | 11.53 ± 3.14 | 107.53 ± 46.87 |
| Data presented as mean ± standard deviation. |
Table 2: Comparative Dissolution Data of this compound Formulations
| Formulation | Drug-to-Polymer Ratio | Dissolution Medium | % Drug Release (at 30 min) |
| Pure this compound | - | 0.1 N HCl | < 20% |
| Solid Dispersion (LTD:SA) | 1:0.25 | 0.1 N HCl | 98% |
| LTD: Loratadine (a BCS Class II drug with similar characteristics to Rupatadine), SA: Sodium Alginate. |
Note: Direct comparative in vivo bioavailability data for different advanced formulations of this compound is limited in publicly available literature. The table above provides an example of the significant improvement in dissolution that can be achieved with solid dispersion technology for a similar BCS Class II antihistamine, which is a strong indicator of potential bioavailability enhancement.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Dissolution: Weigh the calculated amounts of this compound and a hydrophilic polymer (e.g., HPMC E5, PEG 6000). Dissolve both components in a common volatile solvent (e.g., methanol) in a beaker with continuous stirring until a clear solution is obtained.
-
Solvent Evaporation: Place the beaker on a hot plate at a controlled temperature (e.g., 40-50°C) and stir continuously to facilitate the evaporation of the solvent.
-
Drying: Once a dry solid mass is formed, transfer it to a desiccator for 24 hours to remove any residual solvent.
-
Size Reduction: Pulverize the dried solid dispersion using a mortar and pestle.
-
Sieving: Pass the pulverized powder through a sieve of appropriate mesh size to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and solid-state properties using techniques like DSC, XRD, and FTIR.
Protocol 2: Preparation of this compound Nanoemulsion
-
Preparation of Oil and Aqueous Phases:
-
Oil Phase: Accurately weigh the required amounts of the selected oil (e.g., Capryol 90), surfactant (e.g., Tween 80), and cosurfactant (e.g., Transcutol P). Dissolve the calculated amount of this compound in this mixture with the aid of gentle heating and vortexing to form a clear solution.
-
Aqueous Phase: Prepare the aqueous phase, which is typically purified water or a buffer solution.
-
-
Formation of Nanoemulsion:
-
Slowly add the oil phase to the aqueous phase under continuous high-speed homogenization or ultrasonication.
-
Continue the homogenization process for a specified period (e.g., 10-15 minutes) until a translucent or transparent nanoemulsion is formed.
-
-
Characterization:
-
Evaluate the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using a particle size analyzer.
-
Assess the drug content and entrapment efficiency.
-
Conduct stability studies to check for any signs of phase separation, creaming, or cracking.
-
Visualizations
Caption: Experimental workflow for developing this compound formulations.
Caption: Troubleshooting logic for nanoemulsion phase separation.
References
- 1. The influence of natural polymers on loratadine's solubility and dissolution profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. formulation-development-of-oral-fast-dissolving-films-of-rupatadine-fumarate - Ask this paper | Bohrium [bohrium.com]
- 5. Orodispersible Films with this compound Enclosed in Ethylcellulose Microparticles as Drug Delivery Platform with Taste-Masking Effect - PMC [pmc.ncbi.nlm.nih.gov]
Addressing analytical method variability for Rupatadine Fumarate quantification
Technical Support Center: Quantification of Rupatadine Fumarate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical quantification of this compound. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Which analytical method is most suitable for routine quality control of this compound in tablets?
A1: For routine quality control, both UV-Visible Spectrophotometry and Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) are commonly employed and validated methods. UV spectrophotometry is a simpler, more cost-effective, and rapid technique, making it suitable for quick assays.[1][2][3] RP-HPLC, however, offers greater specificity and is a stability-indicating method, capable of separating this compound from its degradation products and impurities.[4][5] The choice depends on the specific requirements of the analysis, such as the need to quantify impurities.
Q2: What are the common solvents for dissolving this compound?
A2: this compound is soluble in methanol (B129727) and ethanol. For UV-spectrophotometric methods, absolute alcohol or methanol is often used as the solvent. In RP-HPLC methods, the diluent is typically a mixture of the mobile phase components, such as a buffer and an organic solvent like acetonitrile (B52724) or methanol.
Q3: What is the typical wavelength for UV detection of this compound?
A3: The maximum absorbance (λmax) for this compound is frequently reported around 242 nm, 244 nm, 246 nm, and 263 nm, depending on the solvent used. It is crucial to determine the λmax in the specific solvent being used for the analysis by scanning the UV spectrum.
Q4: Can I use a single method to quantify this compound and its metabolites in biological samples?
A4: For the simultaneous quantification of Rupatadine and its active metabolites, such as desloratadine (B1670295) and 3-hydroxydesloratadine, in biological matrices like human plasma, a more sensitive and specific method like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is required. Standard UV or HPLC methods are generally not sufficient for this purpose due to the complexity of the matrix and the low concentrations of the analytes.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the analysis of this compound using UV-Vis Spectrophotometry and RP-HPLC.
UV-Vis Spectrophotometry
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or drifting absorbance readings | - Instrument not properly warmed up.- Fluctuations in lamp intensity.- Improperly prepared blank or sample solutions.- Temperature variations in the cuvette holder. | - Allow the spectrophotometer to warm up for the manufacturer-recommended time.- Ensure the blank solution is the same solvent used for the sample and run it periodically.- Check for air bubbles in the cuvette and ensure it is clean and properly placed.- Use a thermostatted cell holder if available. |
| Poor linearity of the calibration curve | - Concentration range is too wide and exceeds the linear range of the Beer-Lambert law.- Errors in stock solution or serial dilutions.- Use of a non-optimal wavelength. | - Narrow the concentration range of the calibration standards.- Carefully prepare fresh stock and standard solutions.- Ensure the wavelength of maximum absorbance (λmax) is accurately determined and used. |
| High background noise | - Dirty optics or cuvette.- Solvent interference.- Lamp is nearing the end of its lifespan. | - Clean the cuvette with an appropriate solvent and inspect for scratches.- Use high-purity solvents.- Check the instrument's lamp life and replace if necessary. |
RP-HPLC Analysis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak fronting or tailing | - Column overload.- Inappropriate mobile phase pH.- Column degradation or contamination.- Presence of interfering substances from the sample matrix. | - Reduce the injection volume or sample concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Use a guard column and/or flush the column with a strong solvent.- Employ a more effective sample preparation technique to remove interfering excipients. |
| Variable retention times | - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Column equilibration is insufficient. | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a consistent temperature.- Allow sufficient time for the column to equilibrate with the mobile phase before injecting samples. |
| Ghost peaks | - Contamination in the mobile phase, injector, or column.- Carryover from a previous injection.- Impurities in the sample or standard. | - Use fresh, high-purity mobile phase solvents.- Implement a needle wash step in the autosampler method.- Run a blank injection to identify the source of the ghost peak. |
| Poor resolution between Rupatadine and its impurities/degradation products | - Mobile phase composition is not optimal.- Inappropriate column chemistry.- Flow rate is too high. | - Adjust the ratio of organic solvent to buffer in the mobile phase.- Try a different column with a different stationary phase (e.g., C8 vs. C18).- Reduce the flow rate to increase the interaction time with the stationary phase. |
Experimental Protocols
UV-Visible Spectrophotometric Method
This protocol is a generalized procedure based on common practices for the quantification of this compound in bulk and tablet dosage forms.
Instrumentation:
-
UV-Visible Spectrophotometer (double beam)
-
Matched quartz cuvettes (1 cm)
Reagents:
-
This compound reference standard
-
Methanol (AR grade) or Absolute Alcohol
Procedure:
-
Preparation of Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in about 70 mL of methanol and sonicate for 10 minutes. Make up the volume to 100 mL with methanol.
-
Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 2 to 20 µg/mL with methanol to construct a calibration curve.
-
Preparation of Sample Solution (from tablets):
-
Weigh and powder 20 tablets to get the average weight.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol, sonicate for 15 minutes to ensure complete dissolution of the drug, and then dilute to the mark with methanol.
-
Filter the solution through a 0.45 µm filter.
-
Dilute the filtrate with methanol to obtain a final concentration within the calibration curve range (e.g., 10 µg/mL).
-
-
Spectrophotometric Analysis:
-
Scan the 10 µg/mL working standard solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).
-
Measure the absorbance of all standard and sample solutions at the determined λmax against a methanol blank.
-
Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
RP-HPLC Method
This protocol is a representative stability-indicating RP-HPLC method.
Instrumentation:
-
HPLC system with a UV or PDA detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer or Acetate buffer
Procedure:
-
Chromatographic Conditions (Example):
-
Mobile Phase: A filtered and degassed mixture of a buffer (e.g., Phosphate buffer, pH 4.4) and an organic solvent (e.g., Acetonitrile) in a specific ratio (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 50°C).
-
Detection Wavelength: 242 nm.
-
Injection Volume: 20 µL.
-
-
Preparation of Standard Solution: Prepare a stock solution of this compound in the mobile phase or a suitable diluent. Further dilute to a working concentration (e.g., 50 µg/mL).
-
Preparation of Sample Solution (from tablets): Prepare the sample solution as described in the UV method, but use the mobile phase as the diluent. Ensure the final concentration is within the linear range of the method.
-
System Suitability: Inject the standard solution multiple times (e.g., five replicates) and check for system suitability parameters like %RSD of peak area, tailing factor, and theoretical plates.
-
Analysis: Inject the blank, standard, and sample solutions into the chromatograph. Record the chromatograms and measure the peak areas.
-
Calculation: Calculate the amount of this compound in the sample by comparing the peak area of the sample with the peak area of the standard.
Data Presentation
Table 1: Comparison of UV-Spectrophotometric Methods for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Solvent | Methanol | Absolute Alcohol | Absolute Alcohol |
| λmax | 263 nm | 214 nm (First Derivative) | 220.5 nm (Second Derivative) |
| Linearity Range | 2-20 µg/mL | 1-30 µg/mL | 1-30 µg/mL |
| Correlation Coefficient (r²) | 0.999 | 0.9998 | 0.9989 |
| % Recovery | 99.25% | Not Specified | Not Specified |
| % RSD (Precision) | Not Specified | 2.949% | 0.1311% |
Table 2: Comparison of RP-HPLC Methods for this compound Quantification
| Parameter | Method A | Method B | Method C |
| Column | C18 (250x4.6mm, 5µm) | Spherisorb CN (250x4.6mm, 5µ) | Hypersil BDS (150x4.6mm, 5µm) |
| Mobile Phase | Acetonitrile:Methanol:Water (40:50:10 v/v/v) | Phosphate buffer (pH 4.4):Acetonitrile (40:60 v/v) | Acetate buffer (pH 6.0):Methanol (Gradient) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | 1.0 mL/min |
| Detection Wavelength | 244 nm | 242 nm | 264 nm |
| Retention Time | 7.350 min | Not Specified | ~7 min |
| Linearity Range | 10-60 µg/mL | 52.20-156.60 µg/mL | Not Specified |
| % Recovery | 99.06 - 100.60% | Not Specified | Not Specified |
| % RSD (Precision) | 0.61 - 0.68% | Not Specified | Not Specified |
Visualizations
Caption: Workflow for this compound quantification by UV-Vis Spectrophotometry.
Caption: Troubleshooting logic for common HPLC peak shape issues.
References
Technical Support Center: Rupatadine Fumarate Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability and degradation of Rupatadine (B1662895) Fumarate (B1241708).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for maintaining the stability of Rupatadine Fumarate in aqueous solutions?
A1: For aqueous liquid formulations of this compound, a pH range of 4.0 to 6.5 is recommended to ensure stability.[1][2] Specific formulations have shown stability at pH values between 4.5 and 6.0, 5.0 and 6.5, and 4.5 and 5.5.[1]
Q2: How does pH influence the degradation of this compound?
A2: this compound is susceptible to degradation under both acidic and alkaline conditions. Forced degradation studies have shown that the drug degrades when subjected to acid and base hydrolysis.[3][4] The extent of degradation is dependent on the pH, temperature, and duration of exposure.
Q3: What are the primary degradation products of this compound under acidic and alkaline stress?
A3: Under acidic conditions (e.g., 1N HCl), multiple degradation products are formed. Similarly, alkaline conditions (e.g., 1N NaOH) also lead to the formation of several degradation products. While the specific structures of all degradation products are not fully elucidated in all studies, one known impurity and potential degradation product is desloratadine.
Q4: Is this compound sensitive to other stress conditions besides pH?
A4: Yes. Besides acidic and basic conditions, this compound has been shown to be susceptible to oxidative stress, thermal stress, and photolytic degradation. Significant degradation is often observed under oxidative conditions (e.g., using hydrogen peroxide).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low assay values for this compound in solution. | The pH of the solution may be outside the optimal stability range (4.0-6.5), leading to degradation. | Verify the pH of your solution and adjust it to be within the 4.0-6.5 range using appropriate pH regulating agents such as acetate (B1210297) or phosphate (B84403) buffers. |
| Appearance of unknown peaks in HPLC chromatograms. | These could be degradation products resulting from exposure to acidic, alkaline, or oxidative conditions. | Conduct forced degradation studies under controlled conditions (acid, base, peroxide) to identify the retention times of potential degradation products. Ensure proper handling and storage of the drug substance and product to minimize exposure to harsh conditions. |
| Inconsistent results in stability studies. | The experimental conditions (pH, temperature, light exposure) may not be well-controlled. | Strictly control and monitor the pH, temperature, and light exposure throughout the experiment. Use a validated stability-indicating analytical method, such as RP-HPLC, to ensure accurate quantification of this compound and its degradants. |
Quantitative Data Summary
The following tables summarize the results from forced degradation studies of this compound under various pH and stress conditions.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Temperature | Duration | % Degradation | Reference |
| Acid Hydrolysis | 1.0 N HCl | 80°C | 60 min | Not specified, degradation observed | |
| Base Hydrolysis | 1.0 N NaOH | 80°C | 60 min | Not specified, degradation observed | |
| Acid Hydrolysis | 0.1N HCl | 70°C | 24h | Slight degradation | |
| Base Hydrolysis | 0.1N NaOH | 70°C | 24h | Slight degradation | |
| Acid Hydrolysis | 1 M HCl in Methanol (B129727) | Room Temperature | 8h | Degradation observed | |
| Base Hydrolysis | 1 M NaOH in Methanol | Room Temperature | 8h | Degradation observed | |
| Acid Degradation | 1 N HCl | Boiling water bath | 30 min | Not specified, degradation observed | |
| Alkali Degradation | 1 N NaOH | Boiling water bath | 30 min | Not specified, degradation observed | |
| Oxidative | 30% H2O2 | 80°C | 60 min | ~12% | |
| Oxidative | 5% H2O2 | 70°C | 4h | Significant degradation | |
| Oxidative | 10% H2O2 | 60°C and 80°C | Various | Follows pseudo-first-order kinetics |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis
This protocol is based on methodologies described in published stability-indicating assay methods.
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a diluent compatible with the analytical method) to obtain a known concentration (e.g., 1000 µg/mL).
-
Acid Degradation:
-
Take a known volume of the stock solution.
-
Add an equal volume of 1.0 N HCl.
-
Heat the mixture in a water bath at 80°C for 60 minutes.
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 1.0 N NaOH.
-
Dilute the solution to a suitable concentration for analysis with the mobile phase or diluent.
-
-
Base Degradation:
-
Take a known volume of the stock solution.
-
Add an equal volume of 1.0 N NaOH.
-
Heat the mixture in a water bath at 80°C for 60 minutes.
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 1.0 N HCl.
-
Dilute the solution to a suitable concentration for analysis with the mobile phase or diluent.
-
-
Analysis:
-
Analyze the prepared samples using a validated stability-indicating RP-HPLC method.
-
A suitable column could be a C18 (250 x 4.6 mm, 5µm).
-
The mobile phase can be a mixture of a buffer (e.g., sodium acetate pH 4.4) and an organic solvent (e.g., methanol) in a specific ratio (e.g., 80:20 v/v).
-
Set the flow rate to 1.0 mL/min and the detection wavelength to approximately 245 nm.
-
Quantify the amount of undegraded this compound and the area of the degradation product peaks.
-
Visualizations
Caption: Workflow for Forced Degradation Studies of this compound.
Caption: Logical Relationship of this compound Stability and pH.
References
- 1. WO2012001093A2 - Liquid formulations of this compound - Google Patents [patents.google.com]
- 2. CN109692153A - A kind of aqueous solution preparation of this compound - Google Patents [patents.google.com]
- 3. Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products in Solid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
Validation & Comparative
Comparative analysis of Rupatadine Fumarate versus other second-generation antihistamines
A Comparative Analysis of Rupatadine (B1662895) Fumarate (B1241708) Versus Other Second-Generation Antihistamines
Introduction
Second-generation antihistamines are the cornerstone of treatment for allergic conditions such as allergic rhinitis and chronic urticaria.[1][2] These agents are characterized by their high selectivity for the peripheral histamine (B1213489) H1 receptor, which minimizes the sedative effects associated with first-generation drugs.[2][3] Rupatadine fumarate is a newer second-generation antihistamine that distinguishes itself through a dual mechanism of action: it is a potent antagonist of both the histamine H1 receptor and the platelet-activating factor (PAF) receptor.[4] PAF is a key phospholipid mediator in the inflammatory cascade, responsible for increasing vascular permeability and bronchoconstriction, making it a significant contributor to allergic symptoms. This guide provides a comparative analysis of rupatadine against other prominent second-generation antihistamines, focusing on pharmacological properties, pharmacokinetic profiles, clinical efficacy, and safety, supported by experimental data.
Pharmacological Profile: A Dual Antagonist
Rupatadine's unique pharmacological profile stems from its ability to inhibit two distinct pathways in the allergic response. While most second-generation antihistamines primarily target the H1 receptor, rupatadine also demonstrates significant anti-PAF activity. This dual antagonism may offer a more comprehensive inhibition of the allergic and inflammatory cascade. In vitro studies have shown rupatadine's anti-PAF activity to be significantly higher than that of loratadine, cetirizine, or terfenadine. Furthermore, rupatadine has demonstrated potent anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines, such as IL-6 and IL-8, with a lower IC50 value compared to desloratadine (B1670295), levocetirizine (B1674955), and fexofenadine.
Data Presentation: Receptor Affinity and Inhibitory Concentrations
The following table summarizes the in vitro receptor binding affinities and inhibitory concentrations of rupatadine and its comparators.
| Compound | Target Receptor | Parameter | Value | Reference |
| Rupatadine | Histamine H1 | Ki | 102 nM | |
| PAF | Ki | 550 nM | ||
| PAF-induced Platelet Aggregation (human) | IC50 | 0.68 µM | ||
| Loratadine | Histamine H1 | Ki | 127 nM | |
| Terfenadine | Histamine H1 | Ki | 144 nM |
Mechanism of Action: Signaling Pathways
Rupatadine exerts its therapeutic effect by competitively blocking the binding of histamine and PAF to their respective receptors on target cells. This dual blockade prevents the downstream signaling that leads to the classic symptoms of an allergic reaction, such as vasodilation, increased vascular permeability, and smooth muscle contraction.
Caption: Dual mechanism of action of Rupatadine.
Pharmacokinetic Comparison
The pharmacokinetic profiles of second-generation antihistamines determine their onset and duration of action, as well as dosing frequency. Rupatadine is rapidly absorbed, with a time to maximum plasma concentration (Tmax) of approximately 0.75 to 1 hour. It undergoes significant metabolism, primarily by the CYP3A4 enzyme, into several active metabolites, including desloratadine, which contribute to its long duration of action. Its high plasma protein binding (98-99%) does not appear to limit its distribution to target receptors.
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Rupatadine (10 mg) | Desloratadine (5 mg) | Levocetirizine (5 mg) | Fexofenadine (180 mg) |
| Tmax (h) | 0.75 - 1.0 | ~1.0 | ~0.9 | 1.0 - 3.0 |
| Cmax (ng/mL) | 2.3 - 2.5 | 3.9 - 4.1 | ~270 | ~494 |
| t1/2 (h) | 5.9 | ~27 | 6 - 8 | ~14 |
| Plasma Protein Binding | 98 - 99% | 82 - 87% | ~91% | 60 - 70% |
| Metabolism | CYP3A4 (major) | UGT, CYP3A4, CYP2C8 | Minimal | Minimal |
| Active Metabolites | Yes (e.g., desloratadine) | Yes (3-hydroxydesloratadine) | No | No |
Clinical Efficacy
Extensive clinical trials have demonstrated rupatadine's efficacy in treating both allergic rhinitis and chronic urticaria. Comparative studies and network meta-analyses have positioned it favorably against other second-generation antihistamines.
Allergic Rhinitis
In patients with seasonal, perennial, or persistent allergic rhinitis, rupatadine (10 mg and 20 mg) has been shown to be at least as effective as loratadine, cetirizine, ebastine, and desloratadine in reducing the Total Symptom Score (TSS), which includes nasal and ocular symptoms. A network meta-analysis of 18 randomized controlled trials concluded that rupatadine 20 mg and 10 mg ranked highest for improving overall symptoms, nasal congestion, rhinorrhea, and ocular symptoms in allergic rhinitis patients. In a direct comparison, rupatadine 10 mg showed similar efficacy to desloratadine 5 mg, with both achieving significant symptom reduction over a 4-week period compared to placebo.
Chronic Urticaria
Rupatadine is also highly effective in the management of chronic urticaria. In a 4-week comparative study, rupatadine demonstrated a significantly higher overall efficacy score compared to levocetirizine for the treatment of chronic urticaria.
Data Presentation: Clinical Efficacy in Allergic Rhinitis
| Study / Analysis | Comparison | Key Finding | Reference |
| Network Meta-analysis | Rupatadine, Ebastine, Fexofenadine, Levocetirizine, Cetirizine, Desloratadine, Loratadine | Rupatadine 20 mg and 10 mg ranked highest in reducing Total Symptom Score (TSS). | |
| Randomized Controlled Trial | Rupatadine 10 mg vs. Desloratadine 5 mg | Comparable efficacy; Rupatadine reduced TSS by 46.1%, Desloratadine by 48.9% (no significant difference). | |
| Multiple Clinical Trials | Rupatadine 10 mg vs. Cetirizine, Ebastine, Loratadine | Rupatadine was at least as effective as comparators for relief of nasal and ocular symptoms. | |
| Randomized Controlled Trial | Rupatadine 10 mg vs. Levocetirizine | Rupatadine was significantly superior in improving Quality of Life (RQLQ scores). |
Experimental Protocols
Protocol: Platelet Aggregation Inhibition Assay
This in vitro assay is used to determine a compound's PAF-antagonist activity.
-
Sample Preparation: Platelet-rich plasma (PRP) is obtained from healthy human donors. Washed rabbit platelets can also be used.
-
Instrumentation: A dual-channel aggregometer is used to measure changes in light transmission through the platelet suspension as aggregation occurs.
-
Procedure:
-
The platelet suspension is placed in the aggregometer cuvette and stirred at a constant temperature (37°C).
-
The test compound (e.g., rupatadine) at various concentrations is added and incubated for a short period (e.g., 5 minutes).
-
Aggregation is induced by adding a standard concentration of a PAF agonist.
-
The change in light transmission is recorded over time.
-
-
Data Analysis: The inhibitory activity is expressed as the IC50 value, which is the concentration of the drug required to inhibit PAF-induced platelet aggregation by 50%.
Protocol: Allergic Rhinitis Clinical Trial Workflow
The efficacy of antihistamines in allergic rhinitis is typically evaluated in randomized, double-blind, placebo-controlled clinical trials.
Caption: Workflow for a typical allergic rhinitis clinical trial.
Safety and Tolerability
Rupatadine has a good safety profile, consistent with that of other second-generation antihistamines. It is generally well-tolerated, and at the recommended 10 mg dose, it does not cause significant psychomotor impairment or clinically relevant changes on an ECG.
Data Presentation: Common Adverse Events
| Adverse Event | Rupatadine (10 mg) | Comparators (pooled) | Placebo | Reference |
| Somnolence | 2.7% - 9.5% | Similar to Rupatadine | 3.4% - 4.4% | |
| Headache | 6.8% | Similar to Rupatadine | 5.6% | |
| Fatigue | 3.3% | Similar to Rupatadine | 2.0% |
Note: Incidence rates can vary between studies. The safety profile of rupatadine is considered comparable to that of desloratadine, loratadine, cetirizine, and ebastine.
Conclusion
This compound is a potent and effective second-generation antihistamine for the treatment of allergic rhinitis and chronic urticaria. Its distinguishing feature is its dual antagonism of both histamine H1 and PAF receptors, which provides a broader mechanism of action compared to other drugs in its class. Clinical data demonstrates that its efficacy is comparable or, in some measures, superior to other widely used second-generation antihistamines, including cetirizine, loratadine, desloratadine, and levocetirizine. With a rapid onset of action, a well-established safety profile, and the convenience of once-daily dosing, rupatadine represents a valuable therapeutic option for the management of allergic disorders.
References
A Head-to-Head Comparison: Rupatadine Fumarate vs. Desloratadine in the Suppression of Histamine-Induced Wheal and Flare
For researchers and drug development professionals in the field of allergy and inflammation, understanding the comparative efficacy of second-generation antihistamines is paramount. This guide provides an objective comparison of Rupatadine (B1662895) Fumarate and Desloratadine (B1670295) in their ability to suppress histamine-induced wheal and flare, supported by experimental data.
Pharmacological Profile: A Tale of Two Antihistamines
Rupatadine Fumarate is a dual-acting antagonist, targeting both histamine (B1213489) H1 receptors and platelet-activating factor (PAF) receptors.[1][2][3][4][5] This dual antagonism suggests a broader anti-inflammatory effect, as PAF is a potent mediator of various allergic and inflammatory processes. In contrast, Desloratadine is a highly selective, long-acting peripheral histamine H1 receptor antagonist. It is the active metabolite of loratadine (B1675096) and does not readily cross the blood-brain barrier, minimizing sedative effects. Some studies classify Desloratadine as an inverse agonist, meaning it can inhibit the basal activity of the H1 receptor.
Comparative Efficacy in Wheal and Flare Suppression
A key measure of antihistamine efficacy is the histamine-induced wheal and flare test. A crossover, randomized, double-blind, placebo-controlled clinical study provides valuable comparative data on the performance of Rupatadine and Desloratadine.
Data Summary: Inhibition of Histamine-Induced Wheal and Flare
| Parameter | This compound (10 mg) | Desloratadine (5 mg) |
| Maximum Wheal Inhibition | 37.3% | 38.0% |
| Maximum Flare Inhibition | 52.5% | 53.9% |
| Onset of Action (Wheal) | 4 hours | 4 hours |
| Onset of Action (Flare) | 4 hours | 4 hours |
| Duration of Significant Wheal Inhibition vs. Placebo | 4 to 12 hours and at 24 hours | 4, 6, and 12 hours |
| Duration of Significant Flare Inhibition vs. Placebo | 4 to 24 hours | 4 to 24 hours |
Data sourced from a comparative study of bilastine, desloratadine and rupatadine in the suppression of wheal and flare response.
The data indicates that single doses of Rupatadine 10 mg and Desloratadine 5 mg have a comparable onset of action, both taking approximately 4 hours to significantly reduce histamine-induced wheal and flare. The maximum inhibition of both wheal and flare was also similar between the two drugs.
Experimental Protocol: Histamine-Induced Wheal and Flare Suppression Study
The following methodology is based on a clinical trial comparing the peripheral antihistaminic activity of different antihistamines.
Study Design: A crossover, randomized, double-blind, placebo-controlled clinical study.
Participants: Healthy volunteers aged 18–40 years.
Procedure:
-
Baseline Measurement: A baseline wheal and flare response is induced by an intradermal injection of histamine (e.g., 5 μg).
-
Drug Administration: Subjects receive a single oral dose of either this compound (10 mg), Desloratadine (5 mg), or a placebo.
-
Post-Treatment Measurements: The histamine challenge is repeated at various time points after drug administration (e.g., 0.5, 1, 2, 4, 6, 9, 12, and 24 hours).
-
Quantification: The surface areas of the wheal and flare are measured 15 minutes after each histamine injection using a validated system (e.g., Visitrak System).
-
Primary Outcome: The primary measure of efficacy is the percentage reduction in the wheal and flare areas from the baseline values.
Visualizing the Mechanisms of Action
To better understand the pharmacological differences between this compound and Desloratadine, the following diagrams illustrate their respective signaling pathways and the experimental workflow for their comparison.
Caption: Experimental workflow for a histamine-induced wheal and flare suppression study.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Rupatadine, a new potent, orally active dual antagonist of histamine and platelet-activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rupatadine: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rupatadine, a dual antagonist of histamine and platelet-activating factor (PAF), attenuates experimentally induced diabetic nephropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
A Comparative Guide to Bioanalytical Methods for Rupatadine Fumarate in Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated bioanalytical methods for the quantification of Rupatadine (B1662895) Fumarate in plasma, a critical step in pharmacokinetic, bioequivalence, and toxicokinetic studies. The following sections present a comprehensive overview of various analytical techniques, their performance characteristics, and detailed experimental protocols to aid researchers in selecting and implementing the most suitable method for their specific needs.
Performance Comparison of Bioanalytical Methods
The selection of a bioanalytical method is often a trade-off between sensitivity, speed, and accessibility of instrumentation. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of drugs in biological matrices due to its high sensitivity and selectivity. However, High-Performance Liquid Chromatography with UV detection (HPLC-UV) can also be a viable, more accessible alternative. The following tables summarize the key performance parameters of various validated methods for Rupatadine analysis in plasma.
LC-MS/MS Methods
LC-MS/MS methods offer the highest sensitivity, making them suitable for studies requiring low limits of quantification.
| Parameter | Method 1[1][2][3] | Method 2[4][5] | Method 3 |
| Linearity Range | 0.1 - 10 ng/mL | 0.05 - 35 ng/mL (Rupatadine) | 0.05 - 13 µg/L |
| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL | 0.05 ng/mL (Rupatadine) | 0.05 µg/L |
| Intra-day Precision (%RSD) | Not Specified | 1.0 - 4.7% | Not Specified |
| Inter-day Precision (%RSD) | Not Specified | 2.2 - 12.1% | Not Specified |
| Intra-day Accuracy (%) | Not Specified | -7.7% to 5.2% | Not Specified |
| Inter-day Accuracy (%) | Not Specified | -4.1% to 4.8% | Not Specified |
| Recovery (%) | 87.57% | Not Specified | 65.06 - 73.25% |
| Internal Standard | Loratadine | Letrozole | Loratadine |
HPLC-UV Methods
While typically less sensitive than LC-MS/MS, HPLC-UV methods can be employed for applications where higher concentrations of Rupatadine are expected. The data below is for Rupatadine Fumarate in bulk and tablet dosage forms, as plasma-specific HPLC-UV methods are less common.
| Parameter | Method 4 | Method 5 |
| Linearity Range | 10 - 60 µg/mL | 17.04 - 85.20 µg/mL |
| Lower Limit of Detection (LOD) | 0.026 µg/mL | 0.63 µg/mL |
| Lower Limit of Quantification (LOQ) | 0.056 µg/mL | 1.91 µg/mL |
| Intra-day Precision (%RSD) | 0.68% | Not Specified |
| Inter-day Precision (%RSD) | 0.61% | Not Specified |
| Recovery (%) | 99.06 - 100.60% | 99.08 - 100.25% |
| Internal Standard | Not Applicable | Not Applicable |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and validation of bioanalytical assays. The following are representative protocols for the LC-MS/MS and HPLC-UV methods.
LC-MS/MS Method for Rupatadine in Human Plasma
This method is adapted from a validated assay for the rapid quantification of Rupatadine.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of human plasma in a centrifuge tube, add the internal standard solution (Loratadine).
-
Alkalinize the plasma with a suitable buffer (e.g., saturated sodium bicarbonate).
-
Add 3 mL of extraction solvent (e.g., ethyl acetate).
-
Vortex mix for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: C18 column (e.g., 50 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Methanol: 0.5% Formic Acid (80:20 v/v).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Rupatadine: m/z 416 → 282.1.
-
Loratadine (IS): m/z 383 → 337.
-
RP-HPLC Method for this compound
This method is suitable for the determination of Rupatadine in bulk drug and pharmaceutical dosage forms.
1. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: Extract the drug from the formulation using the mobile phase and dilute to a suitable concentration within the linear range.
2. Chromatographic Conditions:
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile: Methanol: Water (40:50:10 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 244 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Experimental Workflow
The following diagram illustrates the typical workflow for the bioanalytical validation of this compound in plasma using LC-MS/MS.
Caption: Bioanalytical workflow for Rupatadine in plasma by LC-MS/MS.
References
- 1. actascientific.com [actascientific.com]
- 2. researchgate.net [researchgate.net]
- 3. actascientific.com [actascientific.com]
- 4. Development of a highly sensitive LC-MS/MS method for simultaneous determination of rupatadine and its two active metabolites in human plasma: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. daneshyari.com [daneshyari.com]
A Comparative Guide to HPLC and UPLC Methods for the Analysis of Rupatadine Fumarate
For Researchers, Scientists, and Drug Development Professionals
Experimental Protocols
A detailed summary of the methodologies for both a representative HPLC and a UPLC method is provided below. These protocols are based on established and validated procedures for the analysis of Rupatadine Fumarate.
High-Performance Liquid Chromatography (HPLC) Method
This method is a robust and widely used approach for the routine analysis of this compound in bulk and pharmaceutical dosage forms.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column (250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase: A mixture of Acetonitrile, Methanol, and Water in a ratio of 40:50:10 (v/v/v) is used in an isocratic elution mode.[1]
-
Flow Rate: The mobile phase is delivered at a flow rate of 1.0 mL/min.[1]
-
Detection Wavelength: The eluent is monitored at a wavelength of 244 nm.[1]
-
Injection Volume: A 20 µL injection volume is typically used.
-
Column Temperature: The analysis is conducted at ambient temperature.[1]
-
Run Time: The total run time for this method is approximately 10 minutes, with the retention time for this compound being around 7.350 minutes.
Ultra-Performance Liquid Chromatography (UPLC) Method
UPLC offers a significant advantage in terms of speed and efficiency, making it suitable for high-throughput analysis. The following protocol is for the simultaneous determination of Rupatadine and Montelukast, from which the parameters for Rupatadine analysis can be extracted.
-
Instrumentation: A UPLC system with a UV detector.
-
Column: A sub-2 µm particle size column is characteristic of UPLC methods, offering higher resolution and faster analysis times.
-
Mobile Phase: A gradient elution is often employed. For the simultaneous analysis with Montelukast, a mobile phase consisting of a buffer and an organic modifier is used.
-
Flow Rate: Flow rates are typically higher than in HPLC, often in the range of 0.3 to 0.6 mL/min.
-
Detection Wavelength: A wavelength of 246 nm has been used for the simultaneous detection of Rupatadine and Montelukast.
-
Injection Volume: Smaller injection volumes, typically 1-5 µL, are used in UPLC.
-
Column Temperature: The column is often maintained at an elevated temperature to reduce viscosity and improve peak shape.
-
Run Time: UPLC methods offer significantly shorter run times. For instance, Rupatadine has been eluted in under 2 minutes in some UPLC applications.
Comparative Data Presentation
The following tables summarize the quantitative validation parameters for both HPLC and UPLC methods for the analysis of this compound, as reported in various studies.
Table 1: Chromatographic Conditions and Performance
| Parameter | HPLC Method | UPLC Method |
| Column | C18 (250x4.6mm, 5µm) | (Information not available in search results) |
| Mobile Phase | Acetonitrile:Methanol:Water (40:50:10) | Acetonitrile:Phosphate buffer (75:25) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | 244 nm | 246 nm |
| Retention Time | ~7.35 min | ~13.25 min (with Montelukast) |
| Run Time | 10 min | (Information not available in search results) |
Table 2: Method Validation Parameters
| Parameter | HPLC Method | UPLC Method |
| Linearity Range (µg/mL) | 10-60 | (Information not available in search results) |
| Correlation Coefficient (r²) | 0.9996 | (Information not available in search results) |
| Precision (%RSD) | Intraday: 0.68, Interday: 0.61 | (Information not available in search results) |
| Accuracy (% Recovery) | 99.06 - 100.60 | (Information not available in search results) |
| Limit of Detection (LOD) (µg/mL) | 0.026 | (Information not available in search results) |
| Limit of Quantification (LOQ) (µg/mL) | 0.056 | (Information not available in search results) |
Methodology Visualization
The following diagrams illustrate the general workflow for cross-validation and the relationship between the analytical techniques and their validation parameters.
Caption: General workflow for cross-validation of analytical methods.
Caption: Relationship between analytical techniques and validation parameters.
Discussion
The presented data highlights the key differences and advantages of each technique.
HPLC methods for this compound are well-established, robust, and reliable for routine quality control analysis. The longer run times are a primary drawback, which can be a limiting factor in high-throughput environments. The method demonstrates good linearity, precision, and accuracy within the specified concentration range.
UPLC offers a significant improvement in analytical speed and efficiency due to the use of smaller particle size columns. This results in shorter run times, reduced solvent consumption, and potentially higher sensitivity. While specific validation data for a standalone this compound UPLC method was not available in the initial search, the principles of UPLC suggest that it would likely meet or exceed the performance of the HPLC method in terms of resolution, speed, and sensitivity.
Conclusion
Both HPLC and UPLC are suitable techniques for the quantitative analysis of this compound. The choice between the two will largely depend on the specific needs of the laboratory. For routine quality control with a lower sample throughput, a validated HPLC method provides a cost-effective and reliable solution. For high-throughput screening, rapid analysis, and situations where solvent consumption is a concern, transitioning to a UPLC method is highly recommended.
It is imperative that any laboratory planning to switch from an HPLC to a UPLC method conduct a thorough in-house cross-validation study. This will ensure that the new method provides equivalent or superior performance and that the results are consistent and reliable. The data and protocols presented in this guide can serve as a valuable starting point for such a validation effort.
References
A network meta-analysis of oral H1 antihistamines for allergic rhinitis including Rupatadine
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of oral H1 antihistamines for the treatment of allergic rhinitis, with a particular focus on Rupatadine. The information is derived from a recent network meta-analysis, offering a robust, evidence-based overview for researchers, scientists, and professionals in drug development. This document summarizes quantitative efficacy data, outlines common experimental protocols, and visualizes the relationships between the compared treatments.
Efficacy Comparison of Oral H1 Antihistamines
A network meta-analysis by Hong et al. (2023) evaluated the efficacy of various oral H1 antihistamines in treating allergic rhinitis, based on data from 18 randomized controlled trials involving 9,419 participants.[1] The study utilized Surface Under the Cumulative Ranking Curve (SUCRA) scores to rank the treatments based on their effectiveness in reducing various symptoms. A higher SUCRA score indicates a higher likelihood of being the best treatment.
The results consistently highlight the high efficacy of Rupatadine, particularly the 20 mg dose, across multiple symptom scores.
Table 1: SUCRA Ranking of Oral H1 Antihistamines for Allergic Rhinitis Symptom Reduction [1]
| Treatment | Total Symptom Score (TSS) | Nasal Congestion | Rhinorrhea | Ocular Symptoms | Nasal Itching | Sneezing |
| Rupatadine 20 mg | 99.7% | 96.4% | 96.6% | 97.2% | 84.8% | 87.3% |
| Levocetirizine 5 mg | - | - | - | - | 83.4% | 95.4% |
| Rupatadine 10 mg | 76.3% | 76.4% | 74.6% | 88.8% | - | - |
| Fexofenadine 180 mg | - | - | - | - | - | - |
| Desloratadine 5 mg | - | - | - | - | - | - |
| Ebastine 20 mg | - | - | - | - | - | - |
| Cetirizine 10 mg | - | - | - | - | - | - |
| Fexofenadine 120 mg | - | - | - | - | - | - |
| Ebastine 10 mg | - | - | - | - | - | - |
| Loratadine 10 mg | Lowest Ranked | Lowest Ranked | Lowest Ranked | Lowest Ranked | Lowest Ranked | Lowest Ranked |
| Placebo | Lowest Ranked | Lowest Ranked | Lowest Ranked | Lowest Ranked | Lowest Ranked | Lowest Ranked |
Note: A higher SUCRA percentage indicates a higher probability of the treatment being the most effective. Dashes (-) indicate that specific ranking data was not highlighted in the primary source's abstract.
The network meta-analysis concluded that Rupatadine 20 mg was the most effective treatment for alleviating the overall symptoms of allergic rhinitis among the compared oral H1 antihistamines.[1] Rupatadine 10 mg also performed well, consistently ranking high across various symptom assessments.[1] In contrast, Loratadine 10 mg was found to have inferior efficacy compared to the other active treatments.[1]
Safety and Tolerability
The network meta-analysis by Hong et al. (2023) did not perform a comparative analysis of safety due to inconsistencies in the reporting of adverse events across the included studies. However, individual clinical trials provide insights into the safety profiles of these medications.
Table 2: Common Adverse Events Associated with Rupatadine and Other Oral H1 Antihistamines
| Antihistamine | Common Adverse Events |
| Rupatadine | Somnolence, headache, dizziness, dry mouth, fatigue |
| Levocetirizine | Somnolence, fatigue, dry mouth, pharyngitis |
| Loratadine | Headache, somnolence, fatigue, dry mouth |
| Cetirizine | Somnolence, fatigue, dizziness, dry mouth, pharyngitis |
| Fexofenadine | Headache, nausea, dizziness, drowsiness |
| Desloratadine | Pharyngitis, dry mouth, myalgia, fatigue, somnolence |
Note: This table is a synthesis of commonly reported adverse events from various clinical trials and is not a direct output from the network meta-analysis. The incidence and severity of adverse events can vary between individuals.
Experimental Protocols
The randomized controlled trials included in the network meta-analysis generally follow a standardized methodology to assess the efficacy and safety of oral H1 antihistamines for allergic rhinitis.
Generalized Experimental Protocol
-
Study Design: Most studies are randomized, double-blind, placebo-controlled, parallel-group clinical trials.
-
Participant Population:
-
Inclusion Criteria: Typically include adults and adolescents with a clinical history of seasonal or perennial allergic rhinitis, confirmed by a positive skin prick test or specific IgE to relevant allergens. Participants are usually required to have a minimum baseline symptom severity score.
-
Exclusion Criteria: Often include a history of hypersensitivity to the study medication or other antihistamines, recent use of medications that could interfere with the study results (e.g., other antihistamines, corticosteroids), and the presence of other significant medical conditions.
-
-
Interventions:
-
The investigational drug (e.g., Rupatadine 10 mg or 20 mg).
-
A comparator drug (e.g., Levocetirizine 5 mg, Loratadine 10 mg).
-
A placebo control.
-
Treatments are typically administered orally, once daily, for a predefined period (e.g., 2 to 4 weeks).
-
-
Outcome Measures:
-
Primary Efficacy Endpoint: The change from baseline in the Total Symptom Score (TSS) or Total Nasal Symptom Score (TNSS).
-
Symptom Scores: Patients typically record the severity of individual symptoms (e.g., nasal congestion, rhinorrhea, nasal itching, sneezing, ocular itching/redness/tearing) on a numerical rating scale (e.g., 0-3, from no symptoms to severe symptoms).
-
Safety Assessments: Monitoring and recording of all adverse events, clinical laboratory tests, and vital signs.
-
-
Statistical Analysis:
-
Efficacy analyses are usually performed on the intention-to-treat (ITT) population.
-
Statistical tests are used to compare the changes in symptom scores between the treatment groups.
-
For a network meta-analysis, Bayesian or frequentist statistical models are employed to combine direct and indirect evidence from the network of trials.
-
Visualizations
Network of Comparisons in the Meta-Analysis
The following diagram illustrates the network of direct comparisons between the different oral H1 antihistamines included in the meta-analysis by Hong et al. (2023). The nodes represent the different treatments, and the lines connecting them represent the existence of head-to-head clinical trials.
Caption: Network of direct comparisons in the meta-analysis.
Allergic Rhinitis Signaling Pathway and Antihistamine Action
This diagram illustrates the simplified signaling pathway of an allergic reaction in the nasal mucosa and the mechanism of action of H1 antihistamines.
Caption: Mechanism of action of H1 antihistamines in allergic rhinitis.
Experimental Workflow for a Typical Allergic Rhinitis Clinical Trial
The following diagram outlines the typical workflow of a randomized controlled trial for evaluating the efficacy of an oral antihistamine in allergic rhinitis.
Caption: Workflow of a typical allergic rhinitis clinical trial.
References
A Comparative Analysis of Rupatadine Fumarate and Bepotastine for Allergic Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the safety and efficacy of two second-generation antihistamines, Rupatadine (B1662895) Fumarate and Bepotastine (B66143). The information presented is supported by experimental data from clinical and preclinical studies to assist researchers and drug development professionals in their assessments of these therapeutic agents.
Mechanism of Action
Rupatadine and Bepotastine, while both classified as second-generation H1-antihistamines, exhibit distinct pharmacological profiles that contribute to their therapeutic effects.
Rupatadine Fumarate is distinguished by its dual antagonism of both the histamine (B1213489) H1 receptor and the platelet-activating factor (PAF) receptor.[1][2][3][4] Histamine, a primary mediator in allergic reactions, binds to H1 receptors, leading to symptoms like itching, vasodilation, and increased mucus production.[2] By blocking these receptors, rupatadine effectively mitigates these histamine-driven effects. Concurrently, its antagonism of the PAF receptor addresses another key inflammatory pathway. PAF is a potent phospholipid mediator that contributes to inflammation, platelet aggregation, and vascular permeability. Rupatadine's ability to inhibit PAF-induced mast cell degranulation provides an additional anti-inflammatory action beyond simple H1-antagonism.
Bepotastine primarily functions as a selective histamine H1 receptor antagonist. In addition to this core antihistaminic activity, bepotastine demonstrates mast cell stabilizing properties, which inhibit the release of histamine and other pro-inflammatory mediators from mast cells. Furthermore, bepotastine has been shown to inhibit the migration of eosinophils to inflammatory sites, a key aspect of the late-phase allergic response. This multifaceted mechanism of action, encompassing H1-receptor blockade, mast cell stabilization, and inhibition of eosinophil chemotaxis, contributes to its overall anti-allergic and anti-inflammatory effects.
Signaling Pathway Diagrams
Efficacy in Allergic Rhinitis
A head-to-head, multicenter, double-blind, randomized, placebo-controlled study in Korean patients with perennial allergic rhinitis (PAR) provides direct comparative data for Rupatadine and Bepotastine.
Experimental Protocol: Perennial Allergic Rhinitis Clinical Trial
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled, comparative study.
-
Participants: Patients with a clinical diagnosis of perennial allergic rhinitis.
-
Intervention: Participants were administered either Rupatadine, Bepotastine, or a placebo for a duration of 4 weeks.
-
Primary Efficacy Parameters: The primary measures of efficacy were the reduction in morning and evening symptom scores from the baseline at the 4-week mark.
-
Symptom Assessment: The Total Nasal Symptom Score (TNSS) and a 5-symptom total score (5TSS) were utilized to evaluate the severity of symptoms.
-
Safety Evaluation: The safety and tolerability of the treatments were assessed based on the self-reported incidence and nature of adverse events at each follow-up visit.
Efficacy Data
| Parameter | Rupatadine | Bepotastine | Placebo |
| Reduction in 5TSS (Morning, 4 weeks) | -65.4% (p=0.002 vs Placebo) | -53.08% | -47.05% |
| Reduction in 4NTSS (Morning, 4 weeks) | -63.7% (p=0.003 vs Placebo) | -52.80% | -46.70% |
| Reduction in 5TSS (Evening, 4 weeks) | -63.2% (p=0.009 vs Placebo) | Not specified | Not specified |
| Reduction in 4NTSS (Evening, 4 weeks) | -61.6% (p=0.013 vs Placebo) | Not specified | Not specified |
| Superiority in Morning Symptoms at 4 weeks | Yes (vs Bepotastine) | No | N/A |
Data sourced from a comparative study in Korean patients with perennial allergic rhinitis.
In this direct comparison, Rupatadine demonstrated a statistically significant greater reduction in morning symptoms of perennial allergic rhinitis at 4 weeks compared to Bepotastine. Both active treatments were superior to placebo in reducing overall symptom scores.
Experimental Workflow
Efficacy in Chronic Urticaria
While a direct head-to-head clinical trial comparing Rupatadine and Bepotastine in chronic urticaria was not identified, numerous studies have evaluated their individual efficacy against placebo and other antihistamines.
Rupatadine in Chronic Urticaria
Clinical trials have demonstrated that Rupatadine is effective in reducing the symptoms of chronic urticaria, including pruritus and the number of wheals. Some studies suggest that Rupatadine may offer a better profile in treating chronic spontaneous urticaria compared to other second-generation antihistamines like levocetirizine (B1674955) and desloratadine.
Bepotastine in Chronic Urticaria
Studies on Bepotastine have also shown its efficacy in managing chronic urticaria. In a comparative study, Bepotastine was found to be superior to levocetirizine in reducing the mean Urticaria Activity Score 7 (UAS7) and improving the quality of life in patients with chronic spontaneous urticaria.
Safety and Tolerability
Both Rupatadine and Bepotastine are generally well-tolerated second-generation antihistamines with a lower incidence of sedation compared to first-generation agents.
Safety Data from Comparative Trial in Allergic Rhinitis
| Adverse Event Rate | Rupatadine | Bepotastine | Placebo |
| Overall Incidence | 25.93% | 28.44% | 19.09% |
The rate of adverse events showed no statistically significant difference between the groups.
Commonly reported adverse events for Rupatadine include somnolence, headache, and fatigue. For Bepotastine , particularly in its ophthalmic formulation, mild taste disturbance, ocular irritation, headache, and nasopharyngitis have been noted.
Pharmacokinetics
The pharmacokinetic profiles of Rupatadine and Bepotastine influence their dosing and duration of action.
| Pharmacokinetic Parameter | This compound | Bepotastine |
| Absorption | Rapidly absorbed. | Rapidly absorbed. |
| Time to Peak Plasma Concentration (Tmax) | Approximately 0.75 - 1 hour. | Approximately 1 hour. |
| Metabolism | Extensively metabolized, primarily by CYP3A4. | Minimal metabolism. |
| Elimination Half-life | Approximately 5.9 hours in adults. | Approximately 2.5 hours. |
| Excretion | Primarily through feces and urine as metabolites. | Primarily excreted unchanged in urine. |
Pharmacokinetic data is compiled from various non-comparative studies.
Summary and Conclusion
Both this compound and Bepotastine are effective and generally well-tolerated second-generation antihistamines for the management of allergic conditions.
-
Rupatadine's dual mechanism of action, targeting both histamine H1 and PAF receptors, may offer a broader anti-inflammatory effect. In a direct comparative trial for perennial allergic rhinitis, it demonstrated superior efficacy in controlling morning symptoms compared to Bepotastine.
-
Bepotastine's profile as a selective H1 antagonist with mast cell stabilizing and eosinophil migration inhibitory effects provides a multi-faceted approach to managing allergic responses.
The choice between these two agents may depend on the specific allergic condition being treated, the desired onset and duration of action, and the individual patient's response and tolerability. The available head-to-head data in perennial allergic rhinitis suggests a potential advantage for Rupatadine in managing morning symptoms. Further direct comparative studies, particularly in chronic urticaria, would be beneficial to more definitively delineate the relative efficacy and safety of these two compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Rupatadine: a new selective histamine H1 receptor and platelet-activating factor (PAF) antagonist. A review of pharmacological profile and clinical management of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Analysis of Rupatadine Fumarate and Olopatadine in the Management of Seasonal Allergic Rhinitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and safety of two second-generation antihistamines, Rupatadine (B1662895) Fumarate (B1241708) and Olopatadine, in the treatment of seasonal allergic rhinitis (SAR). The information presented is collated from head-to-head clinical trials and pharmacological studies, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanisms of action.
Executive Summary
Both Rupatadine Fumarate and Olopatadine are effective in alleviating the symptoms of seasonal allergic rhinitis. However, clinical evidence suggests that Olopatadine may offer superior efficacy in reducing nasal symptoms and inflammatory markers.[1][2][3][4][5] Olopatadine has also been associated with a lower incidence of adverse effects in some comparative studies.
Rupatadine's dual antagonism of histamine (B1213489) H1 and platelet-activating factor (PAF) receptors provides a broad anti-inflammatory effect. Olopatadine combines histamine H1 receptor antagonism with mast cell stabilizing properties, which also contributes to its anti-allergic effects.
Mechanism of Action
This compound is a long-acting, non-sedating antihistamine with a dual mechanism of action. It is a selective antagonist of the histamine H1 receptor and also an antagonist of the platelet-activating factor (PAF) receptor. By blocking the H1 receptor, rupatadine prevents histamine from inducing symptoms like sneezing, itching, and rhinorrhea. Its anti-PAF activity is significant as PAF is a potent inflammatory mediator that increases vascular permeability, leading to nasal congestion.
Olopatadine is also a second-generation antihistamine that acts as a potent and selective antagonist of the histamine H1 receptor. In addition to its antihistaminic activity, Olopatadine exhibits mast cell stabilizing effects, inhibiting the release of histamine and other inflammatory mediators from mast cells. This dual action helps to both alleviate immediate allergic symptoms and reduce the late-phase allergic response.
Signaling Pathway Diagrams
Caption: Mechanism of Action of this compound.
Caption: Mechanism of Action of Olopatadine.
Comparative Efficacy Data
The following tables summarize the quantitative data from head-to-head clinical trials comparing this compound and Olopatadine in patients with seasonal allergic rhinitis.
Table 1: Change in Total Nasal Symptom Score (TNSS)
| Study | Drug | Baseline TNSS (Mean ± SD) | Post-treatment TNSS (Mean ± SD) | Mean Reduction | p-value (vs. Rupatadine) |
| Maiti et al. (2011) | Olopatadine | 9.2 ± 1.5 | 2.7 ± 0.9 | 6.5 | <0.001 |
| Rupatadine | 9.1 ± 1.6 | 6.4 ± 1.3 | 2.7 | ||
| Dakhale et al. (2016) | Olopatadine | 8.91 ± 1.32 | 2.41 ± 0.83 | 6.5 | <0.05 |
| Rupatadine | 8.76 ± 1.25 | 3.82 ± 1.05 | 4.94 |
Table 2: Change in Absolute Eosinophil Count (AEC) and Serum IgE
| Study | Parameter | Drug | Baseline (Mean ± SD) | Post-treatment (Mean ± SD) | Mean Reduction | p-value (vs. Rupatadine) |
| Maiti et al. (2011) | AEC (cells/mm³) | Olopatadine | 450.3 ± 95.7 | 180.6 ± 45.2 | 269.7 | <0.001 |
| Rupatadine | 445.8 ± 92.4 | 295.4 ± 60.1 | 150.4 | |||
| Serum IgE (IU/mL) | Olopatadine | 280.5 ± 80.2 | 244.1 ± 75.3 | 36.4 | 0.01 | |
| Rupatadine | 275.6 ± 78.9 | 259.1 ± 76.8 | 16.5 | |||
| Dakhale et al. (2016) | AEC (cells/mm³) | Olopatadine | 460.2 ± 98.3 | 190.5 ± 50.1 | 269.7 | <0.001 |
| Rupatadine | 455.7 ± 94.6 | 310.2 ± 65.4 | 145.5 |
Table 3: Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ) Score
| Study | Drug | Baseline RQLQ Score (Mean ± SD) | Post-treatment RQLQ Score (Mean ± SD) | Mean Reduction | p-value (vs. Rupatadine) |
| Maiti et al. (2011) | Olopatadine | 3.8 ± 0.9 | 1.2 ± 0.5 | 2.6 | 0.015 |
| Rupatadine | 3.7 ± 0.8 | 2.1 ± 0.6 | 1.6 |
Comparative Safety and Tolerability
In direct comparative studies, Olopatadine was generally associated with a lower incidence of adverse effects than Rupatadine.
Table 4: Incidence of Adverse Effects
| Study | Adverse Effect | Olopatadine Group (%) | Rupatadine Group (%) |
| Maiti et al. (2011) | Drowsiness | 0 | 2.8 |
| Fatigue | 2.8 | 2.8 | |
| Headache | 2.8 | 2.8 | |
| Dry Mouth | 0 | 2.8 | |
| Overall Incidence | 6.9 | 14.3 | |
| Dakhale et al. (2016) | Somnolence | 5.88 | 12.12 |
| Headache | 2.94 | 6.06 | |
| Dry Mouth | 2.94 | 9.09 | |
| Overall Incidence | Not specified | Not specified |
Experimental Protocols
The data presented is primarily derived from randomized, comparative clinical trials. Below is a generalized experimental workflow and methodology based on these studies.
Caption: Generalized Experimental Workflow for Comparative Clinical Trials.
Key Methodologies
-
Study Design: The primary studies were randomized, open-label or double-blind, parallel-group comparative clinical trials with a duration of 2 to 4 weeks.
-
Patient Population: Participants were adults and adolescents with a clinical history of seasonal allergic rhinitis, confirmed by a positive skin prick test to relevant seasonal allergens. Key exclusion criteria typically included perennial allergic rhinitis, asthma, and recent use of medications that could interfere with the study outcomes.
-
Treatment Regimen:
-
Olopatadine Group: Received Olopatadine tablets (typically 5 mg) twice daily.
-
Rupatadine Group: Received this compound tablets (typically 10 mg) once daily.
-
-
Efficacy and Safety Assessments:
-
Total Nasal Symptom Score (TNSS): This is a composite score of four individual nasal symptoms: rhinorrhea, nasal congestion, sneezing, and nasal itching. Each symptom is rated on a 4-point scale (0 = none, 1 = mild, 2 = moderate, 3 = severe), with a maximum total score of 12.
-
Absolute Eosinophil Count (AEC): Blood samples were collected at baseline and at the end of the treatment period. The AEC was determined using an automated hematology analyzer.
-
Serum IgE Levels: Total serum IgE levels were measured from blood samples using immunoassay techniques such as ELISA.
-
Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ): This patient-reported outcome measure assesses the impact of rhinitis symptoms on various aspects of a patient's life.
-
Safety Assessment: The incidence and severity of adverse events were monitored throughout the study.
-
Conclusion
Based on the available head-to-head clinical trial data, Olopatadine demonstrates a statistically significant and clinically meaningful superiority over this compound in improving Total Nasal Symptom Scores, reducing absolute eosinophil counts, and lowering serum IgE levels in patients with seasonal allergic rhinitis. Furthermore, some studies suggest a more favorable safety profile for Olopatadine, with a lower incidence of adverse effects such as drowsiness and dry mouth.
The distinct mechanisms of action, with Rupatadine's dual H1 and PAF receptor antagonism and Olopatadine's combination of H1 antagonism and mast cell stabilization, both provide a strong rationale for their use in allergic rhinitis. However, the clinical data from comparative trials currently favors Olopatadine for greater efficacy and potentially better tolerability in the management of seasonal allergic rhinitis. Further large-scale, double-blind, randomized controlled trials would be beneficial to reinforce these findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Olopatadine hydrochloride and this compound in seasonal allergic rhinitis: A comparative study of efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Olopatadine hydrochloride and this compound in seasonal allergic rhinitis: A comparative study of efficacy and safety – ScienceOpen [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Rupatadine Fumarate: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Rupatadine Fumarate, ensuring the protection of personnel and the environment.
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to laboratory safety and environmental responsibility. This document provides a comprehensive overview of the recommended procedures for the disposal of this compound, a second-generation antihistamine and platelet-activating factor (PAF) antagonist.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. In case of a spill, absorb the material with an inert substance and place it in a suitable container for disposal.[1][2] Avoid generating dust and ensure adequate ventilation.[1][2]
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Drug Enforcement Administration (DEA) for controlled substances.[3] this compound is not classified as a controlled substance. Based on available Safety Data Sheets, it is not listed as a hazardous waste under RCRA. However, state and local regulations may be more stringent and must always be followed.
Step-by-Step Disposal Procedures for this compound
Given that this compound is a non-hazardous pharmaceutical waste, the following disposal options are recommended, in order of preference:
-
Pharmaceutical Take-Back Programs: The most secure and environmentally sound method for disposing of unused or expired medications is through a registered pharmaceutical take-back program. These programs ensure that the drug is disposed of in a compliant manner, typically through incineration at a permitted facility.
-
Licensed Waste Disposal Contractor: For laboratories generating larger quantities of this compound waste, contracting with a licensed professional waste disposal service is the recommended course of action. These contractors are knowledgeable about federal, state, and local regulations and can ensure compliant disposal.
-
Disposal in Household Trash (for small quantities): In the absence of a take-back program, small quantities of this compound from research activities may be disposed of in the trash, provided the following steps are taken to render the drug unusable and to protect privacy:
-
Do not crush tablets or capsules.
-
Mix the medication with an unpalatable substance such as dirt, cat litter, or used coffee grounds.
-
Place the mixture in a sealed container, such as a plastic bag, to prevent leakage.
-
Remove or obscure all personal information from the original container before disposing of it.
-
Important Note on Flushing: It is generally not recommended to flush pharmaceuticals down the toilet or drain unless specifically instructed to do so by the FDA's flush list. Improper disposal through flushing can lead to the contamination of water supplies. This compound is not on the FDA's flush list.
Quantitative Data and Experimental Protocols
Currently, there is no publicly available quantitative data, such as specific concentration limits for disposal, or detailed experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes. The available scientific literature focuses on the analytical methods for detecting degradation products under stress conditions rather than providing procedures for waste treatment. Studies have shown that this compound is susceptible to oxidative degradation.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
This guide provides a framework for the responsible disposal of this compound. Adherence to these procedures will help ensure the safety of laboratory personnel, the community, and the environment. Always prioritize institutional, local, and state regulations, as they may have specific requirements for pharmaceutical waste management.
References
Essential Safety and Handling of Rupatadine Fumarate for Laboratory Professionals
For Immediate Reference: Key Safety and Logistical Information
This document provides crucial, immediate safety and logistical guidance for the handling and disposal of Rupatadine Fumarate in a laboratory setting. The following procedural steps are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Classification
This compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4)[1][2]. It may also cause irritation to the skin, eyes, and respiratory system. The toxicological properties of this material have not been fully investigated, warranting a cautious approach to handling[1].
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Aquatic Hazard, Long-Term | Category 4 | H413: May cause long lasting harmful effects to aquatic life |
| Toxicological Data | |
| LD50 Oral (Rat) | 1,000 mg/kg |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory to prevent exposure. The following table outlines the required equipment for handling this compound.
| Body Part | Required PPE | Standard/Specification |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | Follow established respiratory protection program |
| Hands | Compatible chemical-resistant gloves | Refer to glove manufacturer's compatibility charts |
| Eyes | Chemical safety goggles or eyeglasses with side-shields | OSHA compliant |
| Body | Laboratory coat and additional protective clothing as needed to prevent skin exposure | Impervious clothing for significant handling |
Operational Plan for Handling and Storage
Adherence to a strict operational plan is critical for minimizing risk.
Engineering Controls
-
Ventilation: Work should be conducted in a well-ventilated area with a mechanical exhaust system.
-
Safety Stations: Easily accessible safety shower and eyewash stations are required.
Safe Handling Protocol
-
Preparation: Before handling, ensure all required PPE is correctly donned. Read the Safety Data Sheet (SDS) thoroughly.
-
Dispensing: Avoid generating dust. Handle the substance in a designated area, such as a chemical fume hood.
-
Contact Avoidance: Prevent all contact with skin, eyes, and clothing. Avoid ingestion and inhalation.
-
Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands and any exposed skin thoroughly after handling.
-
Clothing: Remove any contaminated clothing immediately and wash before reuse.
Storage Conditions
-
Container: Keep the container tightly closed when not in use.
-
Location: Store in a cool, well-ventilated area away from incompatible materials such as strong oxidizers.
-
Environment: Protect from light.
Emergency and Disposal Procedures
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of flowing water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention from an ophthalmologist. |
| Skin Contact | Wash the affected area immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison center or physician immediately. |
| Inhalation | Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |
Spill and Leak Management
-
Evacuation: Evacuate personnel from the immediate spill area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Keep the substance away from drains and water courses.
-
Cleanup: Wear full personal protective equipment, including a self-contained breathing apparatus for large spills. Absorb the spill with an inert, non-combustible material (e.g., sand, diatomite) and collect it in a suitable, closed container for disposal.
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan
-
Method: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
-
Regulations: All waste disposal must be conducted in accordance with local, regional, national, and international regulations.
-
Packaging: Dispose of contaminated packaging in the same manner as the unused product.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
